molecular formula C14H18ClN5O4 B193908 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine CAS No. 97845-60-8

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Cat. No.: B193908
CAS No.: 97845-60-8
M. Wt: 355.78 g/mol
InChI Key: KXPSHSVVYGZKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An impurity of Famciclovir. Famciclovir is used for the treatment of various herpesvirus infections, most commonly for herpes zoster.

Properties

IUPAC Name

[2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPSHSVVYGZKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436245
Record name 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97845-60-8
Record name 1,1′-[2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediyl] diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97845-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro famciclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097845608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLORO FAMCICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9DM57H0B7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine: Synthesis, Characterization, and its Pivotal Role as a Famciclovir Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine, a critical chemical intermediate in the synthesis of the antiviral prodrug Famciclovir. While not an active pharmaceutical ingredient itself, a thorough understanding of its synthesis, chemical properties, and conversion is paramount for drug development professionals involved in the manufacturing and quality control of Famciclovir. This guide details the synthetic pathways, the crucial subsequent conversion to Famciclovir, and the complete metabolic activation cascade that ultimately yields the active antiviral agent, Penciclovir. Methodologies are presented with an emphasis on the underlying chemical principles and the rationale governing experimental choices, targeting researchers and scientists in the pharmaceutical field.

Compound Profile and Physicochemical Properties

This compound is a substituted purine derivative whose significance is almost exclusively linked to its role as the penultimate precursor in the synthesis of Famciclovir.[1][2] Famciclovir, in turn, is a prodrug designed for high oral bioavailability, which is metabolized in the body to the active antiviral compound, Penciclovir.[3][4] Therefore, the synthesis and purification of this chlorinated intermediate are critical control points in the overall manufacturing process.

The compound is also recognized as a potential impurity in the final Famciclovir drug product, making its characterization essential for analytical and quality control departments.[5][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 97845-60-8[3][8]
Molecular Formula C₁₄H₁₈ClN₅O₄[3][6][9]
Molecular Weight 355.78 g/mol [3][6][9]
Appearance White to off-white crystalline powder[5][8]
Melting Point 132-134 °C[6][7][8]
Solubility Slightly soluble in DMSO and Methanol[6][7][8]
Storage Conditions 2–8 °C under an inert atmosphere (Nitrogen or Argon)[6][7][8]
IUPAC Name [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate[10]

Synthesis and Regioselectivity Considerations

The industrial synthesis of this compound is primarily achieved through the N-alkylation of 2-amino-6-chloropurine. A significant challenge in this process is achieving high regioselectivity for the desired N9-alkylated product over the thermodynamically less stable but kinetically competitive N7-isomer, which is antivirally inactive.[2] The choice of solvent, base, and reaction conditions is therefore critical to maximize the yield of the correct isomer.

A common synthetic approach involves the reaction of 2-amino-6-chloropurine with a suitable alkylating agent, such as 2-acetoxymethyl-4-halobut-1-yl-acetate.[11]

Workflow: Synthesis of the Title Compound

A 2-amino-6-chloropurine C Reaction Vessel (Solvent: DMF, Base: K₂CO₃) A->C B 2-Acetoxymethyl-4-halobut-1-yl-acetate B->C D N-Alkylation Reaction C->D E Crude Product Mixture (N9 and N7 isomers) D->E F Purification (Silica Gel Chromatography) E->F G 9-(4-Acetoxy-3-acetoxymethylbut-1-yl) -2-amino-6-chloropurine (N9-Isomer) F->G A 9-(4-Acetoxy-3-acetoxymethylbut-1-yl) -2-amino-6-chloropurine B Reaction Conditions: - 10% Pd/C Catalyst - Ammonium Formate - Water, ~42°C A->B C Reductive Dechlorination (Hydrogenolysis) B->C D Famciclovir (9-[4-Acetoxy-3-(acetoxymethyl)but-1-yl] -2-aminopurine) C->D cluster_host Host Metabolism cluster_virus Herpes-Infected Cell Fam Famciclovir (Oral Prodrug) BRL BRL 42359 (Di-deacetylated) Fam->BRL Esterases (Gut/Liver) PCV Penciclovir (Active Moiety) BRL->PCV Aldehyde Oxidase (Liver) PCV_MP Penciclovir Monophosphate PCV->PCV_MP Viral Thymidine Kinase PCV_TP Penciclovir Triphosphate PCV_MP->PCV_TP Host Kinases DNA_Poly Viral DNA Polymerase PCV_TP->DNA_Poly Competitive Inhibition Replication_Stop Viral Replication INHIBITED DNA_Poly->Replication_Stop

References

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (Famciclovir Intermediate)

Introduction

Overview and Nomenclature

This compound is a synthetic purine derivative that serves as a critical chemical intermediate.[1] Its systematic IUPAC name is [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate.[2] This compound is primarily recognized in the field of pharmaceutical chemistry as a direct precursor or a process-related impurity in the synthesis of Famciclovir, a potent antiviral agent.[3][4][5]

Key Identifiers:

  • CAS Number: 97845-60-8[1][6]

  • Molecular Formula: C₁₄H₁₈ClN₅O₄[1][6][7]

  • Molecular Weight: 355.78 g/mol [1][6][7]

  • Common Synonyms: 6-Chloro Famciclovir, 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate[2][7]

Role in Antiviral Drug Synthesis

The significance of this compound lies in its position within the synthetic route to Famciclovir. Famciclovir itself is a prodrug, meaning it is administered in an inactive form and metabolized in the body to its active antiviral component, Penciclovir.[1][8] The subject of this guide, the 6-chloro derivative, is the penultimate intermediate before the final Famciclovir molecule is formed. The conversion of the 6-chloro group to a hydrogen atom is a crucial final step in the synthesis, fundamentally altering the molecule's biological properties and metabolic fate. Understanding the properties of this chlorinated intermediate is therefore essential for process optimization, impurity profiling, and quality control in the manufacturing of Famciclovir.[7]

The Famciclovir-Penciclovir Antiviral Axis

Famciclovir is prescribed for the treatment of herpes virus infections, including herpes zoster (shingles) and herpes simplex virus (HSV) types 1 and 2.[8][9][10] Upon oral administration, Famciclovir exhibits high bioavailability and is rapidly converted to Penciclovir.[11] Penciclovir is the active antiviral agent that targets viral DNA synthesis.[1] Its mechanism involves phosphorylation by viral thymidine kinase to Penciclovir triphosphate, which then competitively inhibits viral DNA polymerase, halting viral replication.[11] The journey from the synthetic intermediate this compound to the clinically effective Penciclovir highlights a sophisticated drug design strategy, and control over the chemical properties of each precursor is paramount.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, purification, and reaction optimization. The compound is typically a white to off-white crystalline powder.[4][6]

PropertyValueSource(s)
Appearance White to pale yellow crystalline powder[4][6][11]
Melting Point 132-134 °C[4][5][6][7]
Boiling Point 574.979 °C at 760 mmHg[6][7]
Density ~1.496 g/cm³[4][6][7]
Solubility Slightly soluble in DMSO and Methanol[5][6][7]
pKa (Predicted) 2.23 ± 0.10[6][7]
LogP 0.92 - 1.77[1][6]
Storage Conditions Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon)[5][6][7]

The compound's limited solubility in common organic solvents necessitates careful selection of solvent systems for both reaction and purification, such as silica gel chromatography using ethyl acetate/hexane gradients.[1] The recommended storage conditions highlight its potential sensitivity to air, moisture, or thermal degradation, which is a key consideration for maintaining its purity and reactivity for subsequent synthetic steps.

Synthesis and Chemical Reactivity

General Synthetic Pathway

The primary route for synthesizing this compound involves the N9-alkylation of 2-amino-6-chloropurine.[1] This reaction is a cornerstone of purine chemistry, but achieving high regioselectivity for the N9 position over other potential sites (like N7) is a critical challenge.

The process typically involves reacting 2-amino-6-chloropurine with a suitable alkylating agent, such as a halogenated or sulfonate ester derivative of the 4-acetoxy-3-acetoxymethylbutyl side chain, under basic conditions.[1] The choice of base (e.g., potassium carbonate) and solvent (e.g., DMSO) is crucial for promoting the desired N9 alkylation while minimizing side reactions.[1] Modern methods can achieve greater than 90% regioselectivity for the desired N9-alkylated product.[1]

G cluster_reactants A 2-Amino-6-chloropurine C 9-(4-Acetoxy-3-acetoxymethylbut-1-yl) -2-amino-6-chloropurine A->C B Side-chain Precursor (e.g., Halogenated Ester) B->C reagents Base (e.g., K₂CO₃) Solvent (e.g., DMSO) reagents->C Alkylation G A Famciclovir (Oral Prodrug) B 6-Deoxy-Penciclovir A->B Esterases (Gut/Liver) C Penciclovir (Active Moiety) B->C Aldehyde Oxidase (Liver) D Penciclovir Monophosphate C->D Viral Thymidine Kinase E Penciclovir Triphosphate (Active Antiviral) D->E Cellular Kinases F Inhibition of Viral DNA Polymerase E->F

References

An In-depth Technical Guide to the Structure Elucidation of 6-Chloro Famciclovir

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Antiviral Drug Development

Famciclovir is a widely prescribed antiviral prodrug, which, upon oral administration, undergoes rapid biotransformation to the active antiviral agent, penciclovir.[1][2] Penciclovir is effective against various herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV).[2][3][4] The efficacy and safety of any pharmaceutical agent are contingent upon its purity. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products.[5][6] Impurity profiling—the identification, quantification, and characterization of these unwanted chemicals—is a cornerstone of modern pharmaceutical development, ensuring patient safety and product consistency.[7][8][9]

This guide provides a comprehensive, in-depth technical overview of the structure elucidation of a known process-related impurity in the synthesis of famciclovir: 6-Chloro famciclovir. This impurity arises from the synthetic pathway of famciclovir, which often utilizes 2-amino-6-chloropurine as a key starting material.[10][11] Incomplete conversion or side reactions can lead to the retention of the chloro-group at the 6-position of the purine ring, resulting in the formation of 6-Chloro famciclovir.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for the isolation and definitive structural characterization of this specific impurity, grounded in established analytical techniques and scientific reasoning.

Postulated Structure and Initial Assessment

Based on the known synthetic route of famciclovir, 6-Chloro famciclovir is postulated to be 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine. Publicly available data confirms this structure, providing the molecular formula C₁₄H₁₈ClN₅O₄ and a molecular weight of 355.78 g/mol .[12][13][14][15][16]

Our elucidation strategy will be a multi-step process designed to confirm this structure unequivocally. The workflow is designed to first isolate the impurity and then use a combination of mass spectrometry and nuclear magnetic resonance spectroscopy to piece together its molecular architecture.

G cluster_0 Isolation & Purification cluster_1 Molecular Weight & Formula Determination cluster_2 Structural Backbone & Connectivity cluster_3 Final Confirmation HPLC Preparative HPLC MS High-Resolution Mass Spectrometry (HRMS) HPLC->MS Purity Check & MW NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) MS->NMR_1D Elemental Composition NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Proton & Carbon Environment Confirmation Structure Confirmation NMR_2D->Confirmation Atom Connectivity G Parent C₁₄H₁₈ClN₅O₄ [M+H]⁺ m/z 356.11 Fragment1 Loss of CH₃COOH C₁₂H₁₄ClN₅O₂ m/z 296.09 Parent->Fragment1 -60 Da Fragment2 Loss of CH₂OAc side group C₁₀H₁₁ClN₅O₂ m/z 270.06 Parent->Fragment2 -87 Da Fragment3 Protonated Base C₅H₄ClN₅ m/z 170.03 Parent->Fragment3 -186 Da (Side Chain)

References

An In-depth Technical Guide to the Biological Activity of 6-Chloro Famciclovir

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the biological activity of 6-Chloro famciclovir, a chlorinated analog of the antiviral prodrug famciclovir. While famciclovir is a well-established therapeutic agent for herpesvirus infections, 6-Chloro famciclovir is primarily recognized as a synthetic impurity. This document delves into its presumed mechanism of action, predicted antiviral spectrum, and potential pharmacokinetic properties, drawing parallels with its parent compound. Crucially, this guide offers detailed experimental protocols for the systematic evaluation of 6-Chloro famciclovir's biological profile, positioning it as a valuable resource for researchers investigating novel antiviral agents and structure-activity relationships in the purine nucleoside analog class.

Introduction: The Context of 6-Chloro Famciclovir

Famciclovir is a highly effective oral prodrug that is rapidly converted in the body to its active antiviral form, penciclovir.[1][2][3] Penciclovir exhibits potent activity against several members of the herpesvirus family, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV).[4][5] The clinical success of famciclovir has spurred further research into related purine analogs, seeking to enhance antiviral potency, broaden the spectrum of activity, and improve pharmacokinetic profiles.

6-Chloro famciclovir, chemically known as 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate, is a structural analog of famciclovir and is often identified as a process-related impurity in the synthesis of the parent drug.[6][7][8][9][10] The introduction of a chlorine atom at the 6-position of the purine ring is a common strategy in medicinal chemistry to modulate the electronic properties of the molecule, which can, in turn, influence its biological activity and metabolic stability. While the biological activity of 6-Chloro famciclovir is not extensively documented in publicly available literature, its structural similarity to famciclovir allows for informed hypotheses regarding its potential as an antiviral agent. This guide aims to provide a foundational understanding of 6-Chloro famciclovir and a practical framework for its scientific investigation.

Presumed Mechanism of Antiviral Action

The antiviral mechanism of famciclovir is contingent upon its metabolic activation to penciclovir triphosphate.[1][11] It is highly probable that 6-Chloro famciclovir, if it possesses antiviral activity, follows a similar bioactivation pathway.

The proposed activation cascade is as follows:

  • Oral Administration and Absorption: Following oral ingestion, 6-Chloro famciclovir would be absorbed from the gastrointestinal tract.

  • Conversion to 6-Chloro-Penciclovir: Analogous to famciclovir, 6-Chloro famciclovir is expected to undergo deacetylation and oxidation to form its corresponding active metabolite, 6-Chloro-penciclovir.[4]

  • Viral Thymidine Kinase-Mediated Phosphorylation: In cells infected with herpesviruses, the viral thymidine kinase (TK) would selectively phosphorylate 6-Chloro-penciclovir to its monophosphate form. This step is crucial for the selectivity of the drug, as cellular kinases in uninfected cells do not efficiently phosphorylate the parent compound.[1]

  • Cellular Kinase-Mediated Di- and Triphosphate Formation: Host cell kinases would then further phosphorylate the monophosphate to the diphosphate and subsequently to the active triphosphate derivative, 6-Chloro-penciclovir triphosphate.

  • Inhibition of Viral DNA Polymerase: The resulting 6-Chloro-penciclovir triphosphate would act as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[1] Its incorporation into the growing viral DNA chain would lead to the termination of DNA synthesis and, consequently, the inhibition of viral replication.[1]

Diagram: Presumed Bioactivation Pathway of 6-Chloro Famciclovir

6-Chloro Famciclovir Bioactivation 6-Chloro_Famciclovir 6-Chloro Famciclovir (Oral Prodrug) 6-Chloro_Penciclovir 6-Chloro Penciclovir 6-Chloro_Famciclovir->6-Chloro_Penciclovir Deacetylation & Oxidation (Host Enzymes) 6-Chloro_Penciclovir_MP 6-Chloro Penciclovir Monophosphate 6-Chloro_Penciclovir->6-Chloro_Penciclovir_MP Viral Thymidine Kinase 6-Chloro_Penciclovir_DP 6-Chloro Penciclovir Diphosphate 6-Chloro_Penciclovir_MP->6-Chloro_Penciclovir_DP Host Cell Kinases 6-Chloro_Penciclovir_TP 6-Chloro Penciclovir Triphosphate (Active Form) 6-Chloro_Penciclovir_DP->6-Chloro_Penciclovir_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase 6-Chloro_Penciclovir_TP->Viral_DNA_Polymerase Inhibition Inhibition of Viral DNA Replication Viral_DNA_Polymerase->Inhibition

Caption: Presumed metabolic activation of 6-Chloro famciclovir.

Chemical Properties and Synthesis

The synthesis of 6-Chloro famciclovir and related purine derivatives typically involves the alkylation of a substituted purine, such as 2-amino-6-chloropurine, with an appropriate side chain.[12][13]

PropertyValue
IUPAC Name 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate[6]
Molecular Formula C₁₄H₁₈ClN₅O₄[7][8][9]
Molecular Weight 355.78 g/mol [7][9]
CAS Number 97845-60-8[6][9]

Predicted Antiviral Spectrum and Potential for Resistance

Based on the established activity of penciclovir, 6-Chloro famciclovir is predicted to be active against:

  • Herpes Simplex Virus Type 1 (HSV-1)

  • Herpes Simplex Virus Type 2 (HSV-2)

  • Varicella-Zoster Virus (VZV)

The presence of the chloro group at the 6-position could potentially alter the affinity of the molecule for viral thymidine kinase or DNA polymerase, thereby modulating its potency. It is also possible that this modification could affect its activity against other herpesviruses, such as Epstein-Barr virus (EBV), against which penciclovir has known activity.[4]

Resistance to penciclovir typically arises from mutations in the viral thymidine kinase gene, leading to deficient or altered enzyme activity, or less commonly, mutations in the viral DNA polymerase gene. It is anticipated that the mechanisms of resistance to 6-Chloro famciclovir would be similar.

Pharmacokinetic Considerations

The pharmacokinetic profile of famciclovir is well-characterized, with good oral bioavailability (approximately 77% for penciclovir) and elimination primarily through the kidneys.[4][5][14]

Key pharmacokinetic parameters for famciclovir include:

ParameterValue
Bioavailability (as penciclovir) ~77%[4][5]
Time to Peak Plasma Concentration (penciclovir) ~0.9 hours[15]
Plasma Half-life (penciclovir) 2-2.5 hours[14]
Elimination Primarily renal[4][14]

The 6-chloro substitution in 6-Chloro famciclovir could potentially influence its pharmacokinetic properties. For instance, it might alter its absorption, plasma protein binding, or metabolic stability, including its conversion to the active penciclovir analog. The conversion of the inactive metabolite 6-deoxy penciclovir to penciclovir is catalyzed by aldehyde oxidase[4][16]; the chloro-substituent may affect the efficiency of this enzymatic step.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 6-Chloro famciclovir, a systematic experimental approach is necessary. The following protocols provide a framework for its in vitro and in vivo characterization.

Diagram: Experimental Workflow for the Evaluation of 6-Chloro Famciclovir

Experimental Workflow Start 6-Chloro Famciclovir (Test Compound) In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) In_Vitro_Assays->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Assays->Cytotoxicity_Assay Mechanism_Assay Mechanism of Action (e.g., DNA Polymerase Inhibition) In_Vitro_Assays->Mechanism_Assay Data_Analysis Data Analysis (IC50, CC50, SI) Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis In_Vivo_Studies In Vivo Studies (Animal Models) Data_Analysis->In_Vivo_Studies Promising Results Efficacy Efficacy Studies In_Vivo_Studies->Efficacy Toxicity Toxicity Studies In_Vivo_Studies->Toxicity Pharmacokinetics Pharmacokinetic Studies In_Vivo_Studies->Pharmacokinetics Final_Evaluation Final Evaluation & Report Efficacy->Final_Evaluation Toxicity->Final_Evaluation Pharmacokinetics->Final_Evaluation

Caption: A systematic workflow for evaluating 6-Chloro famciclovir.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of 6-Chloro famciclovir against herpesviruses.

Methodology:

  • Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates to confluence.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Prepare serial dilutions of 6-Chloro famciclovir in culture medium. After the adsorption period, remove the viral inoculum and overlay the cell monolayers with the medium containing the different concentrations of the test compound. Include a positive control (e.g., penciclovir) and a negative control (no compound).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until viral plaques are visible in the negative control wells.

  • Plaque Visualization: Fix the cells with methanol and stain with a crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of 6-Chloro famciclovir.

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 6-Chloro famciclovir for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC₅₀ value from the dose-response curve. The therapeutic index (TI) can then be calculated as CC₅₀ / IC₅₀.

Viral DNA Polymerase Inhibition Assay

Objective: To confirm that the active triphosphate form of 6-Chloro famciclovir inhibits viral DNA polymerase.

Methodology:

  • Enzyme and Substrate Preparation: Purify viral DNA polymerase from infected cells or use a commercially available recombinant enzyme. Prepare the active 6-Chloro-penciclovir triphosphate through chemical synthesis.

  • Reaction Mixture: Set up a reaction mixture containing the viral DNA polymerase, a template-primer DNA, radiolabeled dNTPs (including dGTP), and varying concentrations of 6-Chloro-penciclovir triphosphate.

  • Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.

  • Quantification of DNA Synthesis: Stop the reaction and quantify the amount of incorporated radiolabeled dNTPs using methods such as trichloroacetic acid precipitation followed by scintillation counting.

  • Data Analysis: Determine the concentration of 6-Chloro-penciclovir triphosphate that inhibits DNA synthesis by 50% (IC₅₀).

Future Research Directions

The comprehensive characterization of 6-Chloro famciclovir requires further investigation. Key areas for future research include:

  • Broad-Spectrum Antiviral Screening: Evaluating its activity against a wider range of viruses, including other herpesviruses and hepatitis B virus.[4]

  • In Vivo Efficacy Studies: Assessing its therapeutic efficacy in established animal models of herpesvirus infections.

  • Pharmacokinetic Profiling: Conducting detailed pharmacokinetic studies in animals to determine its absorption, distribution, metabolism, and excretion profile.

  • Resistance Studies: Selecting for and characterizing resistant viral strains to understand the molecular basis of resistance.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating other halogenated and substituted analogs of famciclovir to build a comprehensive SAR profile.

Conclusion

6-Chloro famciclovir represents an intriguing, yet understudied, analog of the clinically significant antiviral drug famciclovir. While currently categorized as a synthetic impurity, its structural features warrant a thorough investigation into its biological activity. This guide provides a robust scientific framework for such an endeavor, outlining its presumed mechanism of action, predictable antiviral spectrum, and detailed experimental protocols for its comprehensive evaluation. The insights gained from studying 6-Chloro famciclovir could not only unveil a potentially novel antiviral agent but also contribute valuable knowledge to the broader field of nucleoside analog drug discovery.

References

An In-depth Technical Guide to the Solubility Profile of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility profile of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine, a key intermediate and impurity in the synthesis of the antiviral drug Famciclovir.[1][2] Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals involved in the manufacturing, purification, and formulation of Famciclovir, as well as for those studying its impurity profile.

Executive Summary

This compound is a purine derivative that plays a significant role in the synthesis of Famciclovir, which is a prodrug of the active antiviral agent Penciclovir.[2] The solubility of this intermediate directly impacts process efficiency, impurity control, and ultimately, the quality of the final active pharmaceutical ingredient (API). This document delineates the predicted solubility characteristics of this compound based on its structural relationship to Famciclovir and Penciclovir, and provides detailed methodologies for its empirical determination.

Physicochemical Properties and Structural Analysis

A foundational understanding of the molecule's physicochemical properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₄H₁₈ClN₅O₄[1][2][3]
Molecular Weight 355.78 g/mol [1][2][3]
Melting Point 132-134 °C[1]
Appearance White to pale yellow solid[4][5] (inferred from related compounds)
pKa (Predicted) 2.23 ± 0.10[1]
LogP (Predicted) 0.92[2]
Qualitative Solubility Slightly soluble in DMSO and Methanol[1][2]

Structural Causality: The molecule's structure features a purine core, a flexible butyl side chain with two acetoxy groups, and a chloro-substituent at the 6-position of the purine ring. The acetoxy groups increase lipophilicity compared to the hydroxyl groups present in Penciclovir.[4][5] The 2-amino group and the nitrogen atoms in the purine ring can act as hydrogen bond acceptors and donors, potentially contributing to solubility in polar protic solvents. The chloro group at the 6-position, replacing the hydroxyl group of guanine in Penciclovir, is expected to decrease aqueous solubility due to its electron-withdrawing nature and reduced hydrogen bonding capacity.

Predicted Solubility Profile

Direct experimental data for the solubility of this compound across a range of solvents is not extensively published. However, by leveraging data from its closely related analogues, Famciclovir and Penciclovir, a predictive solubility profile can be constructed.

Solvent/MediumPredicted SolubilityRationale
Water Sparingly solubleThe increased lipophilicity from the acetoxy groups and the presence of the 6-chloro substituent likely result in lower aqueous solubility compared to Penciclovir (1.7 mg/mL at 20°C).[4][5] Famciclovir, a similar diacetate ester, is initially freely soluble in water but rapidly precipitates as a less soluble monohydrate.[6][7]
Aqueous Buffers (pH 1.2 - 7.4) pH-dependent; higher solubility at low pHThe predicted pKa of 2.23 suggests that the molecule will be protonated and more soluble in acidic conditions.[1] This is consistent with Penciclovir, which shows significantly increased solubility in aqueous buffer at pH 2 (10.0 mg/mL).[4][5]
Methanol Slightly to moderately solubleThe compound is reported to be slightly soluble in methanol.[1] Its polarity should allow for some interaction.
Ethanol Slightly to moderately solubleSimilar to methanol, ethanol is expected to be a moderately effective solvent.
Propylene Glycol Moderately solublePenciclovir exhibits a solubility of 1.3 mg/mL in propylene glycol.[4][5] The diacetate ester may show comparable or slightly different solubility.
Dimethyl Sulfoxide (DMSO) SolubleThe compound is reported to be slightly soluble in DMSO,[1] though purine analogs often exhibit good solubility in this aprotic polar solvent.[8]
Acetone Moderately solubleFamciclovir is freely soluble in acetone.[7]

Experimental Determination of Solubility: Protocols and Workflows

To empirically determine the solubility profile, a systematic approach using established methodologies is required. The shake-flask method is a reliable technique for determining thermodynamic solubility.[9]

Materials and Equipment
  • This compound (purity >98%)

  • HPLC-grade solvents (Water, Methanol, Ethanol, Propylene Glycol, DMSO, Acetone)

  • Phosphate and acetate buffers (pH 1.2, 4.5, 6.8, 7.4)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • HPLC system with UV detector

  • pH meter

  • Syringe filters (0.22 µm)

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for determining the equilibrium solubility of the target compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess compound prep_solvent Add selected solvent/buffer prep_compound->prep_solvent shake Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours prep_solvent->shake check_equilibrium Check for undissolved solid shake->check_equilibrium centrifuge Centrifuge to separate solid check_equilibrium->centrifuge Equilibrium reached filter Filter supernatant (0.22 µm) centrifuge->filter dilute Dilute sample if necessary filter->dilute hplc Analyze by validated HPLC-UV method dilute->hplc

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Detailed Protocol
  • Preparation of Supersaturated Solutions:

    • To a series of glass vials, add an excess amount of this compound (e.g., 10 mg).

    • Add a known volume (e.g., 2 mL) of the desired solvent or buffer to each vial.

  • Equilibration:

    • Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the equilibration period is necessary.[9]

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand to let the excess solid settle.

    • Centrifuge the vials to further separate the solid and liquid phases.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method. A standard curve should be prepared using known concentrations of the compound.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

pH

As a purine derivative with a basic amino group, the solubility of this compound is expected to be highly pH-dependent.[10] In acidic environments, the amino group will be protonated, leading to the formation of a more soluble salt.

Temperature

The dissolution of most solid compounds is an endothermic process; therefore, solubility is expected to increase with temperature. This should be experimentally verified.

Co-solvents

The use of co-solvents such as ethanol, propylene glycol, or polyethylene glycol in aqueous solutions can significantly enhance the solubility of poorly soluble compounds by reducing the polarity of the solvent system.

Conclusion and Future Directions

The solubility profile of this compound is a critical parameter for the efficient synthesis and purification of Famciclovir. While direct experimental data is limited, a predictive profile can be established based on its structural similarity to Famciclovir and Penciclovir. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its solubility in a variety of pharmaceutically relevant solvents and conditions. Future work should focus on generating comprehensive experimental data to validate the predicted profile and to investigate the impact of different salt forms on the aqueous solubility of this important intermediate.

References

An In-depth Technical Guide to Understanding the Origin of Famciclovir Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Famciclovir, a prodrug of the antiviral agent penciclovir, is a critical therapeutic for managing herpesvirus infections.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides a comprehensive technical overview of the origins of impurities in famciclovir, delineating between process-related substances and degradation products. We will explore the synthetic pathways, identify critical steps prone to impurity formation, and detail the mechanisms of degradation under various stress conditions. Furthermore, this document outlines robust analytical methodologies for the identification and quantification of these impurities, supported by detailed experimental protocols and visual aids to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Famciclovir

Famciclovir is a guanosine analogue that, after oral administration, undergoes rapid metabolic conversion to the active antiviral compound, penciclovir.[3][4] This active metabolite then inhibits viral DNA polymerase, effectively halting the replication of herpesviruses.[3][4] The intricate multi-step synthesis and inherent chemical nature of the famciclovir molecule make it susceptible to the formation of various impurities. These can arise from the manufacturing process itself—such as starting materials, intermediates, and by-products—or from the degradation of the drug substance over time.[5]

Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in pharmaceutical products. Understanding the genesis of these impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety and drug efficacy. This guide serves as a technical resource to elucidate the origins of famciclovir impurities, thereby empowering professionals to develop more robust manufacturing processes and control strategies.

Classification of Famciclovir Impurities

Impurities in famciclovir can be broadly categorized into two main classes:

  • Process-Related Impurities: These are substances that are generated during the synthesis of the famciclovir API. They include residual starting materials, intermediates, by-products from side reactions, and reagents. Their presence and concentration are directly influenced by the synthetic route and the control of reaction parameters.[5]

  • Degradation Products: These impurities result from the chemical decomposition of the famciclovir molecule during storage, formulation, or exposure to stress conditions such as heat, light, humidity, acid, base, and oxidation.[3][5] Forced degradation studies are a critical tool for identifying potential degradation pathways.[6]

The Genesis of Process-Related Impurities

The synthesis of famciclovir is a complex process involving several chemical transformations.[7] While multiple synthetic routes exist, a common pathway involves the coupling of a purine derivative with a suitably functionalized side chain. Each step in this synthesis carries the potential for impurity formation.

A crucial step in many synthetic routes is the alkylation of a purine base, such as 2-amino-6-chloropurine, with a side-chain precursor.[7][8] This reaction can lead to the formation of positional isomers, a common class of process-related impurities.

// Reactants Purine [label="2-Amino-6-chloropurine"]; SideChain [label="Side-Chain Precursor\n(e.g., 4-acetoxy-3-(acetoxymethyl)butyl bromide)"];

// Intermediates & Products Coupling [label="Coupling Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05"]; N9_Intermediate [label="N-9 Substituted Intermediate\n(Desired Product Precursor)"]; N7_Isomer [label="N-7 Isomer\n(Process Impurity)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrogenation [label="Hydrogenation\n(Dechlorination)", shape=ellipse, style=filled, fillcolor="#34A853"]; Famciclovir [label="Famciclovir\n(Final API)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloro_Impurity [label="6-Chloro Famciclovir\n(Incomplete Reaction Impurity)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Relationships Purine -> Coupling; SideChain -> Coupling; Coupling -> N9_Intermediate [label="Major Product"]; Coupling -> N7_Isomer [label="Side Product"]; N9_Intermediate -> Hydrogenation; Hydrogenation -> Famciclovir [label="Complete Reaction"]; Hydrogenation -> Chloro_Impurity [label="Incomplete Reaction"]; }

Figure 1: Simplified schematic of a key famciclovir synthesis step illustrating the formation of N-7 isomer and 6-Chloro impurities.

Common Process-Related Impurities:

Impurity NameOrigin
N-7 Isomer of Famciclovir Arises from the alkylation reaction at the N-7 position of the purine ring instead of the desired N-9 position.[3]
6-Chloro Famciclovir An intermediate that persists due to incomplete hydrogenation (dechlorination) in the final synthetic steps.[3]
Penciclovir The active metabolite of famciclovir, it can be present as an impurity if hydrolysis of the diacetyl ester occurs during workup or purification.[3][]
N-Acetyl Famciclovir Can be formed by the acetylation of the 2-amino group on the purine ring during the synthesis.[3][]
Famciclovir Related Compound A A known impurity often monitored in pharmacopeial methods.[]
Famciclovir Related Compound B Another specified impurity in regulatory monographs.[]

Controlling these impurities requires careful optimization of reaction conditions, such as temperature, solvent, and catalyst, as well as robust purification methods.[7] For instance, setting the reaction temperature between 50°C and 60°C can help minimize the generation of certain by-products while maintaining reaction efficiency.[7]

Uncovering Degradation Pathways

Famciclovir, as an ester-containing molecule, is susceptible to hydrolysis. Forced degradation studies are essential to predict the degradation products that might form under various environmental conditions during the product's shelf life.[6] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[10]

Key Degradation Pathways:

  • Hydrolytic Degradation (Acidic and Alkaline): Famciclovir shows significant degradation under both acidic and basic conditions. The primary degradation pathway is the hydrolysis of the two acetate ester groups to form the active drug, penciclovir. A study showed 12.4% degradation in 1N HCl and 13.5% in 1N NaOH.[11]

  • Oxidative Degradation: Exposure to oxidative agents, such as hydrogen peroxide, can also lead to the formation of degradation products. One study reported 15% degradation in 30% hydrogen peroxide.[11]

  • Thermal and Photolytic Degradation: Famciclovir is relatively stable under thermal and photolytic stress. Studies have shown minimal degradation (e.g., 3.3% at 105°C and 2.6% in sunlight) with no significant formation of new degradation products under these conditions.[11]

// Nodes Famciclovir [label="Famciclovir", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Penciclovir [label="Penciclovir\n(Major Degradant)"]; Oxidative_DP [label="Oxidative Degradation\nProducts"]; Other_DP [label="Other Minor\nDegradants"];

// Stress Conditions Stress_Hydrolysis [label="Acid/Base Hydrolysis", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Stress_Oxidation [label="Oxidation\n(e.g., H₂O₂)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stress_Stable [label="Thermal / Photolytic Stress", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Famciclovir -> Stress_Hydrolysis [dir=none]; Stress_Hydrolysis -> Penciclovir [label="Ester Cleavage"];

Famciclovir -> Stress_Oxidation [dir=none]; Stress_Oxidation -> Oxidative_DP;

Famciclovir -> Stress_Stable [label="Largely Stable"]; }

Figure 2: Degradation pathways of famciclovir under various stress conditions.

Analytical Strategies for Impurity Profiling

A robust analytical strategy is crucial for the identification, quantification, and control of impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

5.1. HPLC Method for Impurity Profiling

A stability-indicating HPLC method must be able to separate the main famciclovir peak from all known process impurities and degradation products. The United States Pharmacopeia (USP) provides a monograph method for famciclovir tablets.

Typical HPLC Method Parameters:

ParameterSpecificationRationale
Column Purospher™ STAR RP-8 endcapped (5 µm) 250x4.6 mm or equivalent C18Provides good resolution for famciclovir and its related compounds.
Mobile Phase Gradient of Acetonitrile and Potassium Phosphate buffer (pH 4.0)The gradient elution is necessary to resolve early-eluting polar compounds and later-eluting non-polar impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, balancing analysis time and column efficiency.[11]
Detection UV at 220 nmFamciclovir and its purine-containing impurities have significant UV absorbance at this wavelength.
Column Temp. 50 °CElevated temperature can improve peak shape and reduce viscosity, leading to better resolution.

5.2. Characterization by Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the structural elucidation of unknown impurities.[10][11] By coupling the separation power of LC with the mass-resolving capability of MS, one can determine the molecular weight of an impurity and deduce its structure from its fragmentation pattern (MS/MS).[11] This is particularly vital during forced degradation studies to identify novel degradation products.[12]

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Accurately weigh and dissolve famciclovir API in a suitable solvent (e.g., mobile phase diluent) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for a specified time (e.g., 2 hours). Cool, neutralize with 1N NaOH, and dilute to a final concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for a specified time (e.g., 30 minutes). Neutralize with 1N HCl and dilute.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours) and dilute.

  • Thermal Degradation: Keep the solid API in a hot air oven at 105°C for 6 hours.[11] Dissolve the stressed sample in the diluent.

  • Photolytic Degradation: Expose the API solution to sunlight or a photostability chamber for a defined period (e.g., 12 hours).[11]

  • Analysis: Inject all stressed samples, along with an unstressed control sample, into the validated stability-indicating LC-MS system.

  • Evaluation: Compare the chromatograms of stressed samples to the control. Identify and quantify the degradation products. Use the MS and MS/MS data to propose structures for any unknown peaks.

// Nodes Start [label="Famciclovir Sample\n(API or Formulation)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep [label="Sample Preparation\n& Forced Degradation"]; HPLC [label="HPLC Separation\n(UV Detection)"]; Peak [label="Peak Detection &\nQuantification"]; Known [label="Known Impurity?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Report [label="Report Results", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS Analysis"]; Elucidate [label="Structural Elucidation\n(Fragmentation Analysis)"]; Characterize [label="Characterize & Identify\nNew Impurity"];

// Edges Start -> Prep; Prep -> HPLC; HPLC -> Peak; Peak -> Known; Known -> Report [label="Yes"]; Known -> LCMS [label="No"]; LCMS -> Elucidate; Elucidate -> Characterize; Characterize -> Report; }

Figure 3: A typical workflow for the identification and characterization of famciclovir impurities.

Conclusion and Control Strategies

A thorough understanding of the origins of famciclovir impurities is fundamental to the development of a safe and effective drug product. Process-related impurities are best controlled by optimizing the synthetic route and implementing rigorous in-process controls and purification steps. Degradation products are managed by understanding the drug's stability profile through forced degradation studies and establishing appropriate storage conditions and shelf-life specifications.

The combination of a well-validated, stability-indicating HPLC method for routine quality control and advanced LC-MS techniques for structural characterization provides a powerful toolkit for pharmaceutical scientists. By applying the principles and methodologies outlined in this guide, drug development professionals can ensure the quality, safety, and regulatory compliance of famciclovir products.

References

The Genesis of a Process Impurity: A Technical Guide to the Formation and Control of 6-Chloro Famciclovir

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Famciclovir, a prodrug of the antiviral agent penciclovir, is a cornerstone in the management of herpesvirus infections. The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. This technical guide provides a detailed examination of the formation mechanism, analysis, and control of 6-chloro famciclovir (Systematic Name: 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate), a critical process-related impurity. By synthesizing information from process chemistry patents and analytical research, this document offers field-proven insights into the causality behind synthetic choices and the self-validating systems required for robust impurity control, serving as a vital resource for professionals in drug development and manufacturing.

The Synthetic Landscape: Famciclovir's Route from a Chlorinated Precursor

The most common and industrially viable synthetic routes to famciclovir begin with the purine derivative, 2-amino-6-chloropurine.[1][2] This starting material is advantageous due to its reactivity and commercial availability. The synthesis involves the alkylation of the 2-amino-6-chloropurine core at the N9 position with a suitable side-chain precursor, followed by functional group manipulations to yield the diacetate ester side-chain characteristic of famciclovir.

The key takeaway is that the 6-chloro substituent is not an accidentally formed impurity but a deliberate feature of a key intermediate. The compound known as 6-chloro famciclovir is, in fact, the penultimate intermediate in the main synthetic pathway.[3][4] Its presence in the final famciclovir drug substance is therefore not a matter of its formation, but of its incomplete removal.

The overall transformation can be visualized as follows:

G A 2-Amino-6-chloropurine B Side-chain Alkylation & Modification A->B C 6-Chloro Famciclovir (Intermediate / Impurity) B->C D Catalytic Hydrogenolysis (Dechlorination) C->D Critical Conversion Step E Famciclovir (Final API) D->E

Figure 1: Simplified workflow for Famciclovir synthesis highlighting the critical conversion step.

Mechanistic Deep Dive: The Catalytic Hydrogenolysis of 6-Chloro Famciclovir

The conversion of 6-chloro famciclovir to famciclovir is a catalytic hydrodechlorination (or hydrogenolysis) reaction. This step is the lynchpin of the entire process regarding the purity of the final product. The reaction involves the cleavage of the carbon-chlorine bond on the purine ring and its replacement with a hydrogen atom.

The Catalyst and Hydrogen Source

The reaction is almost universally catalyzed by palladium, typically supported on activated carbon (Pd/C).[4][5] Palladium is the catalyst of choice due to its high activity and selectivity for the hydrogenolysis of aryl halides. The hydrogen source can be molecular hydrogen (H₂) gas or a hydrogen donor molecule in a process called transfer hydrogenation. Ammonium formate (HCOONH₄) is a frequently cited hydrogen donor for this specific transformation.[3]

The Catalytic Cycle

From a mechanistic standpoint, the palladium-catalyzed hydrodechlorination of the 6-chloropurine ring follows a well-established catalytic cycle, analogous to that for other aryl chlorides.[6][7]

  • Oxidative Addition: The cycle begins with the active Palladium(0) species inserting into the carbon-chlorine bond of the 6-chloro famciclovir molecule. This forms a new organopalladium(II) intermediate. This is often the rate-determining step of the cycle.[8]

  • Metathesis/Hydride Transfer: The hydrogen source (either H₂ or formate) delivers a hydride (H⁻) to the Pd(II) center, displacing the chloride ion.

  • Reductive Elimination: The final step is the reductive elimination of the arylpalladium(II)-hydride intermediate. This step forms the C-H bond, yielding the final famciclovir product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

G cluster_0 Catalytic Cycle A Active Pd(0) Catalyst B Oxidative Addition A->B + 6-Chloro Famciclovir   (Ar-Cl) C Ar-Pd(II)-Cl Intermediate (Organopalladium Complex) B->C D Hydride Transfer (from H₂ or HCOO⁻) C->D + H⁻ Source E Ar-Pd(II)-H Intermediate D->E - Cl⁻ F Reductive Elimination E->F F->A + Famciclovir   (Ar-H)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis, purification, and characterization of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (CAS No: 97845-60-8). This compound is a critical intermediate in the pharmaceutical industry, primarily serving as a precursor for the synthesis of the antiviral agent Famciclovir.[1][2][3][4] Famciclovir itself is a prodrug that undergoes metabolic conversion to the active antiviral compound, Penciclovir, which is effective against herpes viruses like herpes simplex and varicella-zoster virus.[5][6] The core mechanism of Penciclovir involves the inhibition of viral DNA synthesis.[5] This guide is intended for researchers, scientists, and professionals in drug development, offering a robust protocol grounded in established chemical principles to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

The synthesis of nucleoside analogues is a cornerstone of antiviral drug development.[7][8][9] The target molecule, this compound, is synthesized via a nucleophilic substitution reaction. The primary synthetic challenge in the alkylation of purine bases is achieving regioselectivity, as the reaction can occur at either the N-9 or N-7 position of the purine ring.[10][11]

This protocol focuses on the direct alkylation of 2-amino-6-chloropurine with an appropriate acyclic side chain. The methodology has been optimized to preferentially yield the therapeutically relevant N-9 isomer.[5][10] The choice of a non-nucleophilic base and a polar aprotic solvent is critical for facilitating the desired SN2 reaction pathway while minimizing side reactions. Subsequent purification via silica gel column chromatography is essential to isolate the N-9 product from the N-7 isomer and other impurities.[5][7][12]

Chemical Reaction Pathway

The overall reaction involves the N-alkylation of the 2-amino-6-chloropurine base with a halogenated side-chain precursor.

Synthesis_Workflow start Reactant Preparation (2-amino-6-chloropurine, K₂CO₃, DMF) react N-Alkylation Reaction (Add Side-Chain, Stir 16-24h at RT) start->react workup Reaction Work-up (Filter inorganic salts) react->workup evap Solvent Evaporation (Remove DMF via Rotovap) workup->evap purify Column Chromatography (Silica Gel, EtOAc/Hexane Gradient) evap->purify isolate Product Isolation & Drying (Combine fractions, Evaporate, Vacuum Dry) purify->isolate analyze QC Analysis (NMR, MS, HPLC) isolate->analyze

References

Application Note and Protocol: Analytical Method for the Detection of 6-Chloro Impurity in Famciclovir

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Famciclovir is an antiviral prodrug that is converted to the active compound penciclovir in the body.[1] It is primarily used for the treatment of various herpes virus infections. During the synthesis of famciclovir, process-related impurities can be introduced, one of which is 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate, commonly known as the 6-chloro impurity.[2][3] The presence of this impurity, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, robust and sensitive analytical methods are crucial for its detection and quantification to ensure compliance with regulatory standards.[4]

This document provides a detailed application note and a comprehensive protocol for the determination of the 6-chloro impurity in famciclovir drug substance using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodology has been structured to align with the principles of analytical procedure validation as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

Principle of the Method

The analytical method is based on reversed-phase HPLC with UV detection. This technique separates the 6-chloro impurity from the active pharmaceutical ingredient (API), famciclovir, and other related substances based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The choice of a C18 column provides excellent resolving power for the structurally similar compounds. The mobile phase composition and gradient are optimized to achieve a balance between resolution, analysis time, and sensitivity. UV detection is employed for the quantification of the impurity, leveraging the chromophoric nature of the purine ring system.

Materials and Reagents

Material/Reagent Grade Supplier
Famciclovir Reference StandardUSP/EP gradeCommercially Available
Famciclovir 6-Chloro Impurity Reference StandardCharacterizedCommercially Available[6]
AcetonitrileHPLC GradeCommercially Available
MethanolHPLC GradeCommercially Available
Potassium Dihydrogen PhosphateAnalytical Reagent GradeCommercially Available
Orthophosphoric AcidAnalytical Reagent GradeCommercially Available
WaterHPLC Grade/Milli-Q or equivalentIn-house

Instrumentation and Chromatographic Conditions

A validated HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions have been optimized for the separation and quantification of the 6-chloro impurity.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 35 minutes

Rationale for Chromatographic Conditions:

  • C18 Column: A C18 stationary phase is a common choice for reversed-phase chromatography due to its hydrophobicity, which allows for good retention and separation of a wide range of organic molecules, including famciclovir and its impurities.

  • Phosphate Buffer: The phosphate buffer in the mobile phase helps to control the pH and maintain the ionization state of the analytes, leading to consistent retention times and peak shapes. A pH of 3.0 was chosen to ensure the protonation of the amine groups, enhancing their interaction with the stationary phase.

  • Acetonitrile as Organic Modifier: Acetonitrile is a widely used organic solvent in reversed-phase HPLC. Its low viscosity and UV transparency make it an ideal choice for gradient elution.

  • Gradient Elution: A gradient program is employed to ensure the elution of all components with good resolution and within a reasonable analysis time. The gradient starts with a lower percentage of the organic modifier to retain the more polar compounds and gradually increases to elute the more nonpolar compounds.

  • Detection Wavelength: The wavelength of 220 nm was selected as it provides good sensitivity for both famciclovir and the 6-chloro impurity.

Experimental Protocol

Preparation of Solutions

a. Mobile Phase A (Buffer Preparation):

  • Weigh and dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter and degas prior to use.

b. Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in the ratio of 80:20 (v/v).

c. Standard Stock Solution of Famciclovir (1000 µg/mL):

  • Accurately weigh about 25 mg of Famciclovir Reference Standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

d. Standard Stock Solution of 6-Chloro Impurity (100 µg/mL):

  • Accurately weigh about 2.5 mg of 6-Chloro Impurity Reference Standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

e. Standard Solution (for quantification):

  • Pipette 1.0 mL of the 6-Chloro Impurity Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the diluent to obtain a final concentration of 1.0 µg/mL.

f. System Suitability Solution (Spiked Sample):

  • Pipette 1.0 mL of the Famciclovir Standard Stock Solution and 1.0 mL of the 6-Chloro Impurity Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the diluent. This solution will contain approximately 10 µg/mL of famciclovir and 1 µg/mL of the 6-chloro impurity.

g. Sample Solution (Test Solution):

  • Accurately weigh about 25 mg of the famciclovir sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 1000 µg/mL.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure there are no interfering peaks.

  • Inject the System Suitability Solution five times.

  • Inject the Standard Solution in duplicate.

  • Inject the Sample Solution in duplicate.

System Suitability

The system suitability test is an integral part of the analytical procedure and is performed to ensure that the chromatographic system is adequate for the intended analysis.[7]

Parameter Acceptance Criteria
Tailing Factor (for famciclovir and 6-chloro impurity peaks) Not more than 2.0
Theoretical Plates (for famciclovir and 6-chloro impurity peaks) Not less than 2000
Resolution (between famciclovir and 6-chloro impurity peaks) Not less than 2.0
Relative Standard Deviation (RSD) for peak areas of 6-chloro impurity (from five replicate injections) Not more than 5.0%
Calculation

The percentage of the 6-chloro impurity in the famciclovir sample is calculated using the following formula:

Where:

  • Area_impurity_sample is the peak area of the 6-chloro impurity in the sample chromatogram.

  • Area_impurity_standard is the average peak area of the 6-chloro impurity in the standard chromatogram.

  • Conc_standard is the concentration of the 6-chloro impurity in the standard solution (µg/mL).

  • Conc_sample is the concentration of the famciclovir sample in the sample solution (µg/mL).

Method Validation Protocol

To ensure the reliability and accuracy of the analytical method, it must be validated according to ICH Q2(R1) guidelines.[5][8] The following validation parameters should be assessed:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Forced Degradation Studies: Subject the famciclovir sample to various stress conditions to induce degradation.[9][10] This will demonstrate that the method can separate the 6-chloro impurity from any potential degradation products.

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

    • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples using the proposed HPLC method.

  • Peak purity analysis of the famciclovir and 6-chloro impurity peaks should be performed using a photodiode array (PDA) detector to confirm that they are spectrally homogeneous and free from co-eluting peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]

Protocol:

  • Prepare a series of at least five solutions of the 6-chloro impurity at different concentrations, ranging from the limit of quantitation (LOQ) to 150% of the specified limit for the impurity.

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a famciclovir sample solution and spike it with the 6-chloro impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of the 6-chloro impurity.

  • The mean recovery should be within 90.0% to 110.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six separate sample solutions of famciclovir spiked with the 6-chloro impurity at the 100% specification level.

    • Analyze the samples on the same day and by the same analyst.

    • Calculate the RSD of the results. The RSD should be ≤ 5.0%.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

    • Calculate the RSD of the combined results from both days. The RSD should be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability solution under each of the modified conditions and evaluate the impact on system suitability parameters. The system suitability criteria should still be met.

Data Presentation

Table 1: System Suitability Results
Parameter Acceptance Criteria Observed Value
Tailing Factor (Famciclovir)≤ 2.0
Tailing Factor (6-Chloro Impurity)≤ 2.0
Theoretical Plates (Famciclovir)≥ 2000
Theoretical Plates (6-Chloro Impurity)≥ 2000
Resolution≥ 2.0
RSD of 6-Chloro Impurity Peak Area≤ 5.0%
Table 2: Summary of Validation Parameters
Parameter Acceptance Criteria Results
Specificity No interference at the retention time of the 6-chloro impurity. Peak purity index > 0.99.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 90.0% - 110.0%
Precision (RSD)
Repeatability≤ 5.0%
Intermediate Precision≤ 10.0%
LOD (µg/mL) Report Value
LOQ (µg/mL) Report Value
Robustness System suitability criteria met under all varied conditions.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_diluent Prepare Diluent prep_standards Prepare Standard Solutions prep_diluent->prep_standards prep_sample Prepare Sample Solution prep_diluent->prep_sample system_suitability System Suitability Test prep_standards->system_suitability analysis Sample Analysis prep_sample->analysis system_equilibration->system_suitability system_suitability->analysis data_acquisition Data Acquisition analysis->data_acquisition calculation Calculate Impurity % data_acquisition->calculation reporting Generate Report calculation->reporting

Caption: Workflow for the HPLC analysis of 6-chloro impurity in famciclovir.

Conclusion

The described HPLC method is a reliable and robust analytical procedure for the determination of the 6-chloro impurity in famciclovir. The method is specific, linear, accurate, and precise over the specified range. The forced degradation studies demonstrate the stability-indicating nature of the method, making it suitable for routine quality control analysis and stability studies of famciclovir drug substance. Adherence to the outlined protocol and validation procedures will ensure the generation of high-quality, reliable data that meets regulatory expectations.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Accurate Quantification of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine. This compound is a known process-related impurity and intermediate in the synthesis of Famciclovir, an important antiviral agent.[1][2][3][4] The accurate determination of this impurity is critical for ensuring the quality, safety, and efficacy of the final drug product. The developed method utilizes a reversed-phase C18 column with UV detection, offering excellent specificity, linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the chromatographic conditions, protocol, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.[5][6]

Introduction and Scientific Rationale

This compound is a key synthetic precursor and potential impurity in the manufacturing of Famciclovir, a prodrug that is metabolically converted to the active antiviral agent, Penciclovir.[4][7] Controlling impurity levels in active pharmaceutical ingredients (APIs) is a mandatory regulatory requirement to ensure patient safety. Therefore, a reliable and validated analytical method is essential for its quantification.

Methodology Rationale:

  • Reversed-Phase HPLC (RP-HPLC): This technique was selected as the primary mode of separation. The target analyte is a moderately nonpolar molecule, indicated by a predicted LogP value between 0.92 and 1.77, making it ideally suited for retention on a nonpolar stationary phase like C18.[1][7][8] RP-HPLC is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution and reproducibility.[9][10]

  • Buffered Mobile Phase: The analyte contains a primary amine group with a predicted pKa of approximately 2.23.[1][2] To ensure consistent interaction with the stationary phase and to achieve symmetrical peak shapes, the mobile phase is buffered to a pH of 4.0. At this pH, the amine group is consistently protonated, preventing peak tailing and shifts in retention time that can occur when operating near a compound's pKa.

  • UV Detection: The purine core of the molecule contains a chromophore that strongly absorbs ultraviolet (UV) light.[11] Based on the structure and data from similar nucleoside analogs, a detection wavelength of 254 nm is chosen to provide high sensitivity for the analyte.[10][12][13]

Materials and Methods

CategoryItem
Reference Standard This compound (Purity ≥98%)
Reagents & Solvents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade or Milli-Q), Ammonium Acetate (ACS Grade), Acetic Acid (Glacial, ACS Grade)
HPLC Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Instrumentation HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD)
Labware Volumetric flasks (Class A), pipettes (calibrated), analytical balance, 0.45 µm syringe filters

Detailed Experimental Protocols

Preparation of Solutions

Mobile Phase A (Aqueous): 25 mM Ammonium Acetate Buffer, pH 4.0

  • Weigh 1.93 g of Ammonium Acetate and dissolve it in 950 mL of HPLC-grade water.

  • Adjust the pH to 4.0 ± 0.05 with Glacial Acetic Acid.

  • Transfer to a 1 L volumetric flask and add water to the mark.

  • Filter through a 0.45 µm membrane filter and degas before use.

Mobile Phase B (Organic): Acetonitrile

  • Use HPLC-grade Acetonitrile directly. Filter and degas before use.

Diluent:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions (for Calibration Curve):

  • Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the Diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (Example for API Analysis)
  • Accurately weigh approximately 50 mg of the Famciclovir API sample into a 50 mL volumetric flask.

  • Add approximately 40 mL of Diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with Diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 25 mM Ammonium Acetate, pH 4.0B: Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 70% B20-22 min: 70% to 30% B22-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
HPLC Analysis Workflow

The general workflow for sample analysis is depicted below. This process ensures that the system is suitable for analysis before proceeding with the quantification of the target analyte in unknown samples.

HPLC_Workflow prep Prepare Mobile Phase, Standards, and Samples equil Equilibrate HPLC System with Initial Conditions prep->equil sst Perform System Suitability Test (SST) (Inject Standard 5x) equil->sst sst_check Check SST Criteria (RSD, Tailing Factor) sst->sst_check calib Inject Blank and Calibration Standards sst_check->calib Pass fail Troubleshoot System sst_check->fail Fail samples Inject Samples calib->samples process Process Data: Integrate Peaks, Generate Calibration Curve samples->process report Calculate Concentrations and Report Results process->report fail->equil

Caption: General workflow for the HPLC analysis.

Method Validation Protocol (ICH Q2(R1) Framework)

A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[14] The following protocols are based on ICH guidelines.[5][6][15][16]

Validation ParameterAcceptance Criteria
Specificity Peak for the analyte is pure and resolved from other components (Resolution > 2.0).
Linearity (R²) Correlation coefficient (R²) ≥ 0.999.
Range 1 - 100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 2.0%.Intermediate Precision (different day/analyst): ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:1; Precision (%RSD) at this concentration should be ≤ 10%.
Robustness %RSD of results should be ≤ 2.0% after minor changes in method parameters.
Step-by-Step Validation Experiments:
  • Specificity: Analyze a blank (diluent), a standard solution, a sample solution, and a spiked sample solution (spiked with related substances like Famciclovir and 2-amino-6-chloropurine). Use a Diode Array Detector to assess peak purity and ensure no co-eluting peaks interfere with the analyte peak.

  • Linearity: Prepare and inject the calibration standards (1-100 µg/mL) in triplicate. Plot a graph of the average peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Prepare a sample solution of the API at a known concentration. Spike the sample with the analyte standard at three different levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration (e.g., 25 µg/mL) on the same day by the same analyst.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

  • LOD & LOQ: Determine these values either by the signal-to-noise ratio method (by injecting progressively lower concentrations of the standard) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally make small, deliberate variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units) Analyze a standard solution under each condition and evaluate the effect on the results.

Data Interpretation & System Suitability

Before any sample analysis, the system's performance must be verified.

System Suitability Test (SST): Inject a working standard solution (e.g., 25 µg/mL) five times. The results must conform to the following criteria before proceeding.

SST ParameterAcceptance LimitRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation performance.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.
% RSD of Retention Time ≤ 1.0%Indicates the stability and consistency of the pump and mobile phase composition.

Conclusion

This application note describes a specific, linear, accurate, precise, and robust reversed-phase HPLC method for the quantification of this compound. The provided protocols for analysis and validation are grounded in established scientific principles and adhere to international regulatory standards. This method is suitable for use in quality control laboratories for monitoring impurity levels in Famciclovir API and for supporting pharmaceutical development activities.

References

Application Note: A Multi-Technique Protocol for the Comprehensive Characterization of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the definitive structural characterization and purity assessment of 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (CAS: 97845-60-8), a critical purine derivative often encountered as an intermediate or impurity in the synthesis of the antiviral prodrug Famciclovir.[1][2] Given its role in pharmaceutical development, rigorous characterization is imperative to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide moves beyond a simple listing of procedures, explaining the scientific rationale behind the selection of a multi-technique approach. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy. The integration of these orthogonal techniques provides a self-validating system for unambiguous confirmation of identity, structure, and purity, meeting the stringent requirements of researchers, scientists, and drug development professionals.

Compound Profile and Strategic Overview

This compound is an acyclic nucleoside analog. Its structure comprises a 2-amino-6-chloropurine core attached via an N9-alkylation to a flexible butyl side-chain functionalized with two acetoxy groups.[3] Accurate confirmation of this intricate structure, including the specific regioselectivity of the alkylation and the integrity of the ester groups, necessitates a multi-faceted analytical strategy. No single technique can provide a complete picture; instead, we leverage the unique strengths of several methods to build a cohesive and definitive characterization package.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈ClN₅O₄[3][4][5]
Molecular Weight 355.78 g/mol [3][4][5]
CAS Number 97845-60-8[3][4][5]
Appearance White crystalline powder[6]
Melting Point 132-134 °C[1][6]
Solubility Slightly soluble in DMSO and Methanol[1][6]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[1][6]

The overall workflow is designed to be sequential and confirmatory. Information from one technique validates and complements the findings of another, creating a robust analytical framework.

G cluster_start Initial Material cluster_spectroscopy Structural Elucidation cluster_composition Composition & Purity cluster_end Final Confirmation Compound Test Compound (C₁₄H₁₈ClN₅O₄) NMR NMR Spectroscopy (¹H, ¹³C) Confirms C-H Framework & Connectivity Compound->NMR Primary Analysis MS High-Resolution MS Confirms Elemental Formula & MW Compound->MS Primary Analysis FTIR FTIR Spectroscopy Identifies Functional Groups Compound->FTIR Primary Analysis HPLC RP-HPLC Quantifies Purity & Impurities Compound->HPLC Parallel Analysis EA Elemental Analysis Confirms C, H, N, Cl Ratios NMR->EA Report Certificate of Analysis (Identity, Purity, Structure Confirmed) NMR->Report MS->EA MS->Report FTIR->Report EA->Report HPLC->Report

Caption: Integrated workflow for comprehensive compound characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise covalent structure of organic molecules. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides complementary information for the carbon skeleton. This is essential to confirm the N9-alkylation (versus the N7 isomer, a common byproduct) and the integrity of the diacetate side chain.[7]

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is preferred if solubility is sufficient, as residual solvent peaks are less intrusive.[3]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum (CDCl₃ at δ 77.16 ppm).

Expected Data and Interpretation

The spectra should be consistent with the proposed structure. Key diagnostic signals are summarized below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Purine H-8~8.0~141Deshielded aromatic proton on the purine ring.[3]
-NH₂~5.0-5.5N/ABroad singlet, exchangeable with D₂O.
Purine C-2, C-4, C-5, C-6, C-8N/A~150-160Characteristic shifts for the purine carbon core.
N-CH ₂-~4.2 (t)~45Methylene group directly attached to the purine nitrogen.
-CH (CH₂OAc)₂~2.2 (m)~35Methine proton on the alkyl chain.
-CH ₂-CH-~1.8 (q)~28Methylene group adjacent to the methine.
-O-CH ₂-~4.0 (d)~65Methylene protons of the acetoxymethyl groups.
-COO-CH~2.0-2.1 (s)~21Methyl protons of the two equivalent acetoxy groups.[3]
-C =ON/A~170Carbonyl carbons of the ester groups.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. This technique serves as an orthogonal confirmation of the compound's identity, distinguishing it from isomers or compounds with similar nominal masses. Electrospray ionization (ESI) is an effective soft ionization technique for polar molecules like purine derivatives.[8][9]

Step-by-Step Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-Time-of-Flight (TOF) or ESI-Orbitrap mass spectrometer capable of resolution >10,000.

  • Infusion and Acquisition:

    • Ionization Mode: Positive ion mode (ESI+).

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Data Acquisition: Acquire data in centroid mode for at least 1 minute to obtain an averaged spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Use the instrument software to calculate the elemental composition from the measured accurate mass.

Expected Data and Interpretation

The analysis should yield a mass measurement that confirms the molecular formula C₁₄H₁₈ClN₅O₄.

Table 3: High-Resolution Mass Spectrometry Data

IonTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺356.1120Within ± 5 ppm of theoretical< 5 ppm
[M+Na]⁺378.0939May also be observed< 5 ppm

A mass error of less than 5 ppm provides high confidence in the assigned elemental formula.

Protocol 3: Reversed-Phase HPLC for Purity Analysis

Causality: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A reversed-phase method separates the target compound from potential impurities (e.g., starting materials, reaction byproducts) based on differences in polarity. This protocol is adapted from established methods for the related compounds Famciclovir and Penciclovir.[10]

G Solvent Mobile Phase (Acetonitrile/Buffer) Pump HPLC Pump (1.0 mL/min) Solvent->Pump Injector Autosampler (Inject 10 µL) Pump->Injector Column C18 Column (250 x 4.6 mm, 5 µm) Injector->Column Detector UV Detector (λ = 254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS

Caption: Experimental workflow for RP-HPLC purity analysis.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Phase A: 0.02 M Potassium Phosphate buffer. Adjust to pH 3.5 with phosphoric acid.

    • Phase B: HPLC-grade Acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

Table 4: HPLC Method Parameters

ParameterCondition
Column Kromasil C18 (or equivalent), 250 x 4.6 mm, 5 µm[10]
Mobile Phase Isocratic: 25% Acetonitrile : 75% Phosphate Buffer[10]
Flow Rate 1.0 mL/min[10]
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm[3]
Run Time 15 minutes
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity using the formula:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Acceptance Criteria

For a reference standard or high-quality material, the purity should be ≥98%.[3] The chromatogram should show a single major peak with good symmetry (tailing factor between 0.9 and 1.5).

Protocol 4: Elemental and Infrared Analysis

Causality: Elemental analysis provides a fundamental measure of the mass percentages of carbon, hydrogen, nitrogen, and chlorine, directly validating the empirical formula derived from HRMS.[11] FTIR spectroscopy serves as a rapid check for the presence of key functional groups (esters, amines, C-Cl bond), complementing the structural data from NMR.[4]

Elemental Analysis Protocol
  • Sample Preparation: Submit ~2-3 mg of the dried, pure compound to a certified analytical laboratory.

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified. Chlorine is typically determined by titration or ion chromatography after combustion.

  • Data Interpretation: Compare the experimental percentages to the theoretical values.

Table 5: Elemental Composition Data

ElementTheoretical %Acceptable Experimental Range
Carbon (C) 47.26± 0.4%
Hydrogen (H) 5.10± 0.4%
Chlorine (Cl) 9.96± 0.4%
Nitrogen (N) 19.68± 0.4%
FTIR Spectroscopy Protocol
  • Sample Preparation: Use either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. Ensure the sample is dry.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands.

Table 6: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300-3450-NH₂N-H Stretch
2850-2960C-H (Alkyl)C-H Stretch
~1740C=O (Ester)C=O Stretch
~1650C=N, C=CRing Stretch
~1240C-O (Ester)C-O Stretch
600-800C-ClC-Cl Stretch

Conclusion

The suite of protocols detailed in this application note provides a robust, multi-technique framework for the definitive characterization of this compound. By integrating data from NMR, HRMS, HPLC, Elemental Analysis, and FTIR, researchers can establish an unequivocal identity, confirm the molecular structure, and accurately quantify the purity of the material. This comprehensive approach ensures data integrity and is essential for any research or development program involving this important pharmaceutical intermediate.

References

Application Note: Structural Elucidation of 6-Chloro Famciclovir using Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the structural characterization of 6-Chloro famciclovir, a known impurity in the synthesis of the antiviral drug famciclovir.[1][2] We present comprehensive protocols and theoretical considerations for the application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering field-proven insights into experimental design and data interpretation for the unambiguous identification of this critical process-related impurity.

Introduction: The Imperative for Characterizing 6-Chloro Famciclovir

Famciclovir is a prodrug of the antiviral agent penciclovir, widely used in the treatment of herpes virus infections.[2][3][4] During its synthesis, various process-related impurities can be generated, which must be rigorously identified and controlled to ensure the safety and efficacy of the final drug product, in line with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1]

6-Chloro famciclovir, chemically known as 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate, is a key intermediate and potential impurity arising from the coupling of 2-amino-6-chloropurine with the diacetate side chain.[5][6][7][8] Its structural similarity to the active pharmaceutical ingredient (API) necessitates the use of high-resolution analytical techniques for its definitive identification and quantification. This note details the synergistic application of Mass Spectrometry and NMR spectroscopy to achieve complete and reliable structural elucidation.

Chemical Profile:

  • Systematic Name: [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate[9]

  • Molecular Formula: C₁₄H₁₈ClN₅O₄[7][9][10]

  • Molecular Weight: 355.78 g/mol [7][9][10]

Mass Spectrometry: Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is the primary technique for determining the molecular weight of an analyte and gaining initial structural insights through controlled fragmentation. For a molecule like 6-Chloro famciclovir, which is amenable to ionization, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.[11]

Rationale for ESI-MS/MS

We employ tandem mass spectrometry (MS/MS) for a multi-layered validation of the structure. The first stage (MS1) isolates the protonated molecular ion ([M+H]⁺), confirming the overall molecular weight. The second stage (MS2), involving Collision-Induced Dissociation (CID), fragments this isolated ion. The resulting fragmentation pattern provides a structural "fingerprint," revealing the connectivity of the purine core and the diacetate side chain. This approach is crucial for distinguishing 6-Chloro famciclovir from other isomeric or related impurities.[12][13]

Experimental Protocol: ESI-MS/MS
  • Sample Preparation: Dissolve an accurately weighed sample of 6-Chloro famciclovir reference standard in HPLC-grade methanol or acetonitrile to a final concentration of approximately 1-10 µg/mL. The use of a volatile solvent is critical for efficient desolvation and ionization in the ESI source.

  • Instrumentation: The analysis can be performed on a triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data in positive ion mode over a mass range of m/z 100-500 to detect the protonated molecule.

    • Product Ion Scan (MS/MS): Select the protonated molecular ion ([M+H]⁺ at m/z 356.1) as the precursor ion. Apply collision energy (typically 10-40 eV, optimized for the specific instrument) to induce fragmentation and acquire the resulting product ion spectrum.

Data Presentation & Interpretation

Table 1: Key MS Instrument Parameters

Parameter Recommended Setting Rationale
Ionization Mode ESI Positive The purine ring's nitrogen atoms are readily protonated.
Capillary Voltage 3.0 - 4.5 kV Optimizes the formation and sampling of ions.
Cone Voltage 20 - 50 V Prevents in-source fragmentation, preserving the molecular ion.
Desolvation Temp. 350 - 500 °C Ensures efficient solvent evaporation.
Desolvation Gas Flow 600 - 1000 L/hr (N₂) Aids in desolvation and prevents ion recombination.

| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |

Expected Results: The full scan mass spectrum will prominently feature the protonated molecular ion [M+H]⁺ at m/z 356.1 . The characteristic isotopic pattern for a chlorine-containing compound ([M+H]⁺ and [M+H+2]⁺ in an approximate 3:1 ratio) will also be observed, providing strong evidence for the presence of a single chlorine atom.

Fragmentation Pathway: The fragmentation of purine analogues is well-documented. For 6-Chloro famciclovir, the primary fragmentation pathways are expected to involve the side chain, as it contains labile ester groups.

  • Loss of Acetic Acid (CH₃COOH): A neutral loss of 60 Da is common from acetate esters, leading to a fragment at m/z 296.1 .

  • Loss of Ketene (CH₂CO): A neutral loss of 42 Da from an acetyl group can also occur, resulting in a fragment at m/z 314.1 .[13]

  • Cleavage of the Side Chain: Scission of the C-N bond linking the side chain to the purine ring would yield a fragment corresponding to the protonated 2-amino-6-chloropurine base at m/z 170.0 .

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep Dissolve 6-Chloro Famciclovir in Methanol (1-10 µg/mL) Infusion Infuse into ESI Source Prep->Infusion MS1 Full Scan (MS1) Detect [M+H]⁺ at m/z 356.1 Infusion->MS1 Isolation Isolate Precursor Ion (m/z 356.1) MS1->Isolation Confirm Confirm Molecular Weight & Isotopic Pattern MS1->Confirm CID Collision-Induced Dissociation (CID) Isolation->CID MS2 Product Ion Scan (MS2) Acquire Fragment Spectrum CID->MS2 Elucidate Elucidate Fragmentation Pathway MS2->Elucidate

Diagram 1: ESI-MS/MS Experimental Workflow.

NMR Spectroscopy: Unambiguous Structure Confirmation

While MS provides molecular weight and fragmentation data, NMR spectroscopy offers the definitive, high-resolution information required to map the complete atomic connectivity of the molecule. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.[14]

Causality Behind NMR Experimental Choices
  • ¹H NMR: This experiment is the cornerstone of structure elucidation, providing information on the number of distinct protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).

  • ¹³C NMR: Complements the ¹H NMR by providing a count of the unique carbon atoms and information about their electronic environment. This is particularly useful for identifying quaternary carbons and carbonyl groups that are not visible in the ¹H spectrum.

  • 2D NMR (COSY, HSQC): While not always necessary for a known impurity, experiments like COSY (Correlation Spectroscopy) can confirm H-H coupling relationships, and HSQC (Heteronuclear Single Quantum Coherence) directly correlates each proton with its attached carbon, providing irrefutable evidence of C-H bonds.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the 6-Chloro famciclovir sample in ~0.6 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its exchangeable proton signals (e.g., -NH₂) which can be observed.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Ensure a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

Data Presentation & Interpretation

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Chloro Famciclovir (in DMSO-d₆) Note: These are predicted values based on known data for purine derivatives and similar structures. Actual values may vary slightly.[15][16][17]

AssignmentPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)
H-8 (Purine)~8.2, s~145
NH₂ (Purine)~7.0, br s-
N-CH₂~4.1, t~45
CH₂-CH~1.9, m~30
CH-CH₂~2.2, m~35
CH₂-O~3.9, d~65
O-C=O-~170
CH₃ (Acetyl)~2.0, s~21
C-2 (Purine)-~158
C-4 (Purine)-~155
C-5 (Purine)-~118
C-6 (Purine)-~150

Interpretation Notes:

  • The singlet at ~8.2 ppm is characteristic of the H-8 proton on the purine ring.

  • The broad singlet around 7.0 ppm corresponds to the two protons of the amino group.

  • The two singlets around 2.0 ppm integrate to 6 protons, representing the two equivalent acetyl methyl groups.

  • The remaining multiplets in the aliphatic region (~1.9-4.1 ppm) correspond to the protons of the diacetate side chain. Detailed analysis of their coupling patterns will confirm the connectivity of the butyl chain.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Interpretation Prep_NMR Dissolve 6-Chloro Famciclovir in DMSO-d6 (~10 mg/mL) Acquire_H1 Acquire 1H NMR Spectrum Prep_NMR->Acquire_H1 Acquire_C13 Acquire 13C NMR Spectrum Prep_NMR->Acquire_C13 Analyze_Shifts Analyze Chemical Shifts & Coupling Constants Acquire_H1->Analyze_Shifts Analyze_Integration Analyze Integration Values Acquire_H1->Analyze_Integration Assign_Structure Assign Protons & Carbons to Molecular Structure Acquire_C13->Assign_Structure Analyze_Shifts->Assign_Structure Analyze_Integration->Assign_Structure

Diagram 2: NMR Spectroscopy Experimental Workflow.

Integrated Analysis: A Self-Validating System

The true power of this analytical approach lies in the integration of MS and NMR data. Each technique provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.

  • MS Confirms the Formula: The high-resolution mass measurement provides the elemental composition (C₁₄H₁₈ClN₅O₄), which is then validated by the NMR data.

  • NMR Builds the Framework: The ¹H and ¹³C NMR spectra account for every proton and carbon in the proposed formula, establishing the carbon-hydrogen framework and the connectivity of functional groups.

  • MS/MS Validates Connectivity: The fragmentation pattern observed in the MS/MS spectrum confirms the major structural subunits identified by NMR, such as the 2-amino-6-chloropurine base and the diacetate side chain.

This integrated approach leaves no ambiguity and provides the authoritative evidence required for regulatory submissions and quality assurance.

Integrated_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy start Unknown Impurity (Suspected 6-Chloro Famciclovir) ms_analysis ESI-MS & MS/MS Analysis start->ms_analysis nmr_analysis 1H & 13C NMR Analysis start->nmr_analysis ms_result Result: - Molecular Weight (355.78) - Isotopic Pattern (Cl present) - Key Fragments ms_analysis->ms_result provides integration Integrated Data Analysis (Correlation of MS and NMR data) ms_result->integration nmr_result Result: - C/H Framework - Functional Groups - Atom Connectivity nmr_analysis->nmr_result provides nmr_result->integration conclusion Unambiguous Structural Confirmation of 6-Chloro Famciclovir integration->conclusion

Diagram 3: Integrated Analytical Workflow for Structural Elucidation.

Conclusion

The structural characterization of pharmaceutical impurities like 6-Chloro famciclovir is a critical component of drug development and manufacturing. The orthogonal and complementary nature of Mass Spectrometry and NMR spectroscopy provides a robust and reliable methodology for this task. By confirming the molecular weight and fragmentation pathways with MS and delineating the precise atomic arrangement with NMR, scientists can achieve an authoritative and unambiguous structural assignment, ensuring the quality and safety of famciclovir drug products.

References

Application Notes and Protocols for 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Introduction: A Pivotal Intermediate in Antiviral Drug Development

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine is a purine derivative of significant interest in the field of antiviral research and pharmaceutical development.[1][2][3] Its primary and most critical application is as a key intermediate in the chemical synthesis of Famciclovir, a widely used antiviral medication.[4][5] Famciclovir itself is a prodrug that, upon oral administration, is metabolized to the active antiviral agent, Penciclovir.[6][7][8] Penciclovir is highly effective against various herpesviruses, including herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound. It will cover its central role in the synthesis of Famciclovir, its use as an analytical standard for quality control, and potential exploratory applications in direct antiviral screening based on the known bioactivity of related 6-chloropurine nucleoside analogs.[9][10][11]

Compound Profile

Property Value
Chemical Name This compound
Synonyms 6-Chloro Famciclovir, Famciclovir Impurity 15
CAS Number 97845-60-8
Molecular Formula C₁₄H₁₈ClN₅O₄
Molecular Weight 355.78 g/mol
Appearance White crystalline powder
Solubility Slightly soluble in DMSO and Methanol
Storage 2–8 °C under an inert atmosphere (Nitrogen or Argon)

Part 1: Application in the Synthesis of Famciclovir

The most significant application of this compound is as the penultimate intermediate in the synthesis of Famciclovir. The presence of the chloro group at the 6-position of the purine ring allows for a crucial dehalogenation step to yield the final Famciclovir product.

Conceptual Workflow: Synthesis of Famciclovir

The conversion of this compound to Famciclovir is a critical step that drives the overall efficiency of the synthesis. The following diagram illustrates the conceptual workflow.

G cluster_0 Synthesis of Famciclovir Start 2-amino-6-chloropurine Intermediate This compound Start->Intermediate Step 1 Final_Product Famciclovir Intermediate->Final_Product Step 2 Alkylation Alkylation with 2-acetoxymethyl-4-halobut-1-yl-acetate Alkylation->Start Dechlorination Catalytic Hydrogenation (Dechlorination) Dechlorination->Intermediate G cluster_1 Hypothesized Antiviral Mechanism Compound 9-(4-Acetoxy-3-acetoxymethylbut-1-yl) -2-amino-6-chloropurine Cell_Uptake Cellular Uptake Compound->Cell_Uptake Phosphorylation Phosphorylation (by cellular or viral kinases) Cell_Uptake->Phosphorylation Triphosphate Active Triphosphate Form Phosphorylation->Triphosphate Polymerase Viral DNA/RNA Polymerase Triphosphate->Polymerase Competitive Inhibition Inhibition Inhibition of Viral Nucleic Acid Synthesis Polymerase->Inhibition

References

Topic: A Comprehensive Protocol for the Stability Testing of 6-Chloro Famciclovir

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and a set of robust protocols for conducting comprehensive stability testing of 6-Chloro famciclovir, an important analogue and impurity related to the antiviral agent famciclovir. The protocols are designed to meet the stringent requirements of international regulatory guidelines, primarily the ICH Q1A(R2) standard. We will cover forced degradation studies to elucidate degradation pathways, the development and validation of a stability-indicating HPLC-UV method, and the setup of long-term and accelerated stability programs. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play, ensuring the generation of reliable and defensible stability data crucial for drug development and regulatory submissions.

Introduction and Regulatory Framework

6-Chloro famciclovir, chemically known as [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate, is a key related substance to famciclovir, a prodrug of the active antiviral agent penciclovir.[1][2][3][4] Understanding its stability profile is critical for ensuring the quality, safety, and efficacy of any drug substance or product containing it as an impurity. Stability testing is a non-negotiable component of pharmaceutical development, providing the necessary evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6]

The International Council for Harmonisation (ICH) guideline Q1A(R2) is the global standard for stability testing and forms the foundation of the protocols described herein.[7][8] This guideline mandates a systematic approach, including stress testing, to identify potential degradation products and develop validated analytical methods that can accurately measure the stability of the molecule.[6]

Physicochemical Properties of 6-Chloro Famciclovir

A foundational understanding of the molecule's properties is essential before commencing stability studies.

PropertyValueSource
IUPAC Name [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetatePubChem CID 10155164[1]
Molecular Formula C₁₄H₁₈ClN₅O₄PubChem CID 10155164[1][9]
Molecular Weight 355.78 g/mol PubChem CID 10155164[1][9]
Structure 2-amino-6-chloropurine core with a di-acetylated butyl side chainSynThink[10]

Overall Stability Testing Workflow

A well-structured stability program is a multi-stage process. It begins with understanding the molecule's intrinsic vulnerabilities through forced degradation, which then informs the development of a specific, stability-indicating analytical method. This validated method is subsequently used to monitor the drug substance over extended periods under defined storage conditions.

G cluster_0 Phase 1: Intrinsic Stability Assessment cluster_1 Phase 2: Analytical Method Lifecycle cluster_2 Phase 3: Formal Stability Program Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) ID_Deg Identify Degradation Products & Pathways Forced_Deg->ID_Deg Method_Dev Develop Stability-Indicating HPLC-UV Method ID_Deg->Method_Dev Informs Specificity Requirements Method_Val Validate Method (ICH Q2(R1)) Method_Dev->Method_Val Formal_Study Initiate Long-Term & Accelerated Studies (ICH Q1A(R2)) Method_Val->Formal_Study Provides Validated Tool for Monitoring Data_Analysis Data Analysis & Shelf-Life Determination Formal_Study->Data_Analysis

Caption: High-level workflow for a comprehensive stability program.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the intrinsic stability of 6-Chloro famciclovir and to demonstrate the specificity of the analytical method.[11][12] The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without secondary, irrelevant reactions.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 6-Chloro famciclovir in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 48 hours.

    • Withdraw samples at intermediate time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent volume of 0.1 M NaOH. Dilute with mobile phase to the target concentration.

    • Rationale: Mild heat accelerates the reaction to reveal susceptibility to acid-catalyzed hydrolysis, particularly of the ester linkages and potentially the 6-chloro substituent.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C) for 24 hours.

    • Withdraw samples at intermediate time points (e.g., 1, 4, 8 hours).

    • Before analysis, neutralize the sample with an equivalent volume of 0.1 M HCl. Dilute with mobile phase.

    • Rationale: Base-catalyzed hydrolysis of the acetate esters is typically rapid. The 6-chloro group on the purine ring is also susceptible to nucleophilic substitution by hydroxide.[13]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store in the dark at room temperature for 48 hours.

    • Monitor the reaction at several time points.

    • Quench the reaction by adding a small amount of sodium bisulfite solution if necessary, and dilute with mobile phase.

    • Rationale: The purine ring system and the tertiary amine within it are potential sites for oxidation.

  • Thermal Degradation:

    • Place the solid drug substance in a thermostatically controlled oven at 80°C.

    • Examine samples at 24, 48, and 72 hours.

    • Prepare solutions of the stressed solid material for analysis.

    • Rationale: This test assesses the solid-state thermal stability of the molecule.

  • Photostability Testing:

    • Expose the solid drug substance and a solution (e.g., 0.1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Rationale: The conjugated purine ring system is a chromophore that may absorb UV light, making the molecule susceptible to photolytic degradation.[13]

Potential Degradation Pathways

Based on the structure of 6-Chloro famciclovir and the known metabolism of famciclovir, several degradation pathways can be postulated.[2] The primary points of lability are the two acetate ester groups and the 6-chloro substituent on the purine ring.

G A 6-Chloro Famciclovir C₁₄H₁₈ClN₅O₄ B 6-Chloro Monoacetyl Famciclovir C₁₂H₁₆ClN₅O₃ A->B Hydrolysis (Ester) A->B C 6-Chloro Deacetyl Famciclovir C₁₀H₁₄ClN₅O₂ B->C Hydrolysis (Ester) B->C D Penciclovir Analogue (6-Hydroxy) C₁₀H₁₅N₅O₃ C->D Hydrolysis (Cl -> OH) C->D E Other Products D->E

Caption: Proposed degradation pathway for 6-Chloro famciclovir.

The most likely degradation products are the mono- and di-deacetylated forms resulting from ester hydrolysis. A further key degradation product would arise from the hydrolysis of the 6-chloro group to a 6-hydroxy group, forming a penciclovir-like analogue. LC-MS/MS would be required for definitive structural elucidation of these products.[14]

Stability-Indicating HPLC-UV Method Protocol

A robust, stability-indicating HPLC method is one that can quantify the decrease in the active ingredient concentration due to degradation and simultaneously resolve the parent peak from all degradation products and process impurities.[12][15] A gradient reversed-phase method is typically required.[15]

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH 6.0Buffering is critical for reproducible chromatography of ionizable compounds.[16][17]
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape.
Gradient Program 0-5 min (10% B), 5-25 min (10-80% B), 25-30 min (80% B), 30-31 min (80-10% B), 31-40 min (10% B)A gradient is necessary to elute early polar degradants and late-eluting hydrophobic species.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[18]
Column Temperature 30°CControls retention time stability and improves peak shape.
Detection UV, Photodiode Array (PDA) at 220 nm & 305 nmDual wavelength monitoring allows for detection of the parent and potential degradants with different chromophores. PDA allows for peak purity assessment.[16]
Injection Volume 10 µLA small volume to prevent peak distortion.
Diluent Acetonitrile:Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Preparation of Solutions
  • Standard Solution (50 µg/mL): Accurately weigh about 5 mg of 6-Chloro famciclovir reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (50 µg/mL): Prepare the sample to be tested (e.g., from a stressed solution or a long-term stability sample) to a final nominal concentration of 50 µg/mL using the diluent.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to prove its suitability for its intended purpose.[12][19]

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and samples from all forced degradation studies.Peak for 6-Chloro famciclovir is resolved from all degradation products (Resolution > 2.0). No interference at the retention time of the analyte. Peak purity must pass.
Linearity Prepare solutions at five concentrations from 50% to 150% of the nominal concentration (25-75 µg/mL). Perform linear regression analysis of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze triplicate samples at three concentrations (e.g., 80%, 100%, 120%) of a known standard.Mean recovery should be between 98.0% and 102.0% at each level.[19]
Precision Repeatability: Six replicate injections of the 100% standard solution. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.[19]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio method.S/N ratio should be ~3 for LOD and ~10 for LOQ.[14]
Robustness Systematically vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units).System suitability parameters (resolution, tailing factor, etc.) must remain within acceptable limits.

Long-Term and Accelerated Stability Study Protocol

This formal study evaluates the stability of the drug substance under recommended storage conditions to establish a re-test period.[20]

Study Design
  • Batches: At least three primary batches of the drug substance should be included.[20]

  • Container Closure System: The substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions: The following conditions are based on ICH Q1A(R2) for a substance intended for storage in a general climate zone.[5][7]

Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (or proposed re-test period)0, 3, 6, 9, 12, 18, 24
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6

Note: The intermediate study is only required if a significant change occurs during the accelerated study.

Testing Schedule and Parameters

At each designated time point, samples should be withdrawn and tested for the following:

  • Appearance: Visual inspection for any changes in physical state, color, or clarity.

  • Assay: Determination of the potency of 6-Chloro famciclovir using the validated stability-indicating HPLC method.

  • Purity/Degradation Products: Quantitation of any specified and unspecified degradation products using the same HPLC method.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the stability testing of 6-Chloro famciclovir. By following these protocols, researchers and drug developers can generate high-quality, reliable data that elucidates the intrinsic stability of the molecule, establishes its degradation profile, and supports the determination of an appropriate re-test period or shelf life. Adherence to these systematic procedures, rooted in ICH guidelines, is paramount for ensuring product quality and successful regulatory outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro Famciclovir

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro Famciclovir, a critical intermediate in the production of the antiviral agent Famciclovir. This resource is designed for researchers, chemists, and drug development professionals to navigate the common hurdles encountered during its synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the success of your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of 6-Chloro Famciclovir?

The most significant challenge is controlling the regioselectivity during the N-alkylation of 2-amino-6-chloropurine.[1] The purine ring has two nucleophilic nitrogen atoms (N-7 and N-9) available for alkylation. The reaction often yields a mixture of the desired N-9 isomer (which leads to the active drug) and the undesired, inactive N-7 isomer.[1] Separating these isomers is difficult due to their similar physical properties, which complicates purification, reduces the overall yield, and increases production costs.[2]

Q2: Why is the alkylation at the N-9 position crucial?

The N-9 position is the biologically relevant attachment point for the side chain. Famciclovir is a prodrug that is converted in vivo to Penciclovir. The specific structure resulting from N-9 alkylation is required for this metabolic activation and subsequent antiviral activity against herpesviruses. The N-7 isomer is considered an inactive byproduct.

Q3: What are the typical starting materials for this synthesis?

The synthesis generally begins with two key components:

  • The Purine Base: 2-amino-6-chloropurine is the most common and commercially available starting material.[1][3]

  • The Side Chain Precursor: A variety of alkylating agents can be used to introduce the 4-(acetoxy)-3-(acetoxymethyl)butyl side chain. A common precursor is 2-[2-(bromomethyl)ethyl]-1,3-propanediol diacetate or a related derivative with a suitable leaving group.[1]

Q4: What are the major process-related impurities I should monitor, other than the N-7 isomer?

Besides the N-7 isomer, several other impurities can arise during synthesis or storage. These include degradation products and substances related to incomplete reactions. Key impurities to monitor are:

  • 6-Chloro Didesacetyl Famciclovir: Results from the hydrolysis of both acetate groups on the side chain.[4][5]

  • 6-Chloro Desacetyl Famciclovir: Results from the hydrolysis of one of the acetate groups.[4][6]

  • Unreacted 2-amino-6-chloropurine.

  • Byproducts from side reactions involving the solvent or base.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low Yield and Poor Regioselectivity (High N-7 Isomer Formation)

A low yield of 6-Chloro Famciclovir is most often linked to a poor N-9 to N-7 isomer ratio. Several factors can influence this outcome.

  • Possible Cause A: Suboptimal Reaction Temperature

    • Explanation: The reaction temperature significantly impacts the kinetics and thermodynamics of the alkylation, thereby affecting the isomer ratio.[7] While higher temperatures can increase the reaction rate, they may also favor the formation of the thermodynamically more stable, but undesired, N-7 isomer.

    • Solution: Carefully control the reaction temperature. Studies have shown that an optimal temperature range is between 55°C and 75°C when using dimethylformamide (DMF) as a solvent.[7] It is crucial to perform small-scale optimization studies to find the ideal temperature for your specific reaction setup.

Parameter Condition A Condition B (Optimized) Condition C Impact on N-9/N-7 Ratio
Temperature< 50°C60-65°C> 80°CVery slow reaction rate.
SolventDMFDMFDMFFavorable for N-9 isomer.[1][7]
BaseK₂CO₃K₂CO₃K₂CO₃May favor N-7 isomer formation.
  • Possible Cause B: Incorrect Stoichiometry or Choice of Reagents

    • Explanation: The molar ratio of the base (e.g., potassium carbonate) to the purine starting material is critical. Insufficient base can lead to an incomplete reaction, while an excessive amount can promote side reactions. The choice of solvent also plays a key role.

    • Solution: A common and effective ratio for the reactants is approximately 1.25 parts side-chain precursor, 1 part 2-amino-6-chloropurine, and 1.5 parts light anhydrous potassium carbonate.[7] DMF is a widely used solvent for this reaction as it effectively dissolves the reactants.[1][8]

Troubleshooting Workflow: Low N-9 Isomer Yield

G cluster_n7 Troubleshooting High N-7 Isomer cluster_conversion Troubleshooting Low Conversion start Low Yield of N-9 Isomer Detected check_ratio Verify N-9 / N-7 Ratio (HPLC / NMR) start->check_ratio high_n7 Ratio is Low (High N-7 Isomer) check_ratio->high_n7 Problem Identified low_conversion Ratio is Good, Low Conversion check_ratio->low_conversion Problem Identified temp Review Reaction Temperature. Was it > 75°C? high_n7->temp time Review Reaction Time. Was it sufficient? low_conversion->time base Check Base Stoichiometry. Was it excessive? temp->base solution_temp Optimize Temperature: Target 60-65°C temp->solution_temp solution_reagents Optimize Stoichiometry: Target 1.25:1:1.5 Ratio (Alkylator:Purine:Base) base->solution_reagents reagents Verify Reagent Quality (Starting material, solvent dryness) time->reagents solution_time Increase Reaction Time. Monitor via TLC/HPLC. time->solution_time

Caption: Troubleshooting flowchart for low N-9 isomer yield.

Problem 2: Difficulty in Purifying 6-Chloro Famciclovir
  • Explanation: The N-9 and N-7 isomers often co-elute in standard chromatography and have similar solubilities, making separation by column chromatography or simple recrystallization challenging and inefficient.[1]

  • Solution: Fractional Recrystallization: This is a viable method for purification. The process relies on slight differences in the solubility of the two isomers in a specific solvent system.

    • Protocol:

      • Dissolve the crude product (mixture of isomers) in a minimal amount of a suitable hot solvent, such as ethyl acetate or an ethanol/water mixture.[7]

      • Allow the solution to cool slowly and undisturbed. The less soluble isomer should crystallize out first. In many systems, the desired N-9 isomer is less soluble and will precipitate.

      • Filter the crystals and analyze the mother liquor and the solid by HPLC or TLC to check for enrichment of the desired isomer.

      • Repeat the process on both the crystalline fraction and the concentrate from the mother liquor to maximize recovery and purity.

Key Experimental Protocol: N-Alkylation of 2-amino-6-chloropurine

This protocol is a representative procedure based on established methods.[1][7] Note: All operations should be carried out in a fume hood with appropriate personal protective equipment.

  • Setup: To a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-amino-6-chloropurine (10 g, 1 eq) and light anhydrous potassium carbonate (12.2 g, 1.5 eq).

  • Solvent Addition: Add 55 mL of anhydrous dimethylformamide (DMF).

  • Heating & Alkylation: Begin stirring and heat the mixture to 65-70°C. Once the temperature is stable, slowly add the side-chain precursor (e.g., 3-bromopropan-1,1,1-tricarboxylic acid triethyl ester, 25 g, 1.25 eq) over 30 minutes. The reaction mixture will typically change color from yellow to brownish-red.[7]

  • Reaction Monitoring: Maintain the temperature at 65-70°C and monitor the reaction progress using TLC (e.g., mobile phase of dichloromethane/methanol 9:1). The reaction is typically complete within 6-8 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with a small amount of DMF.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the DMF. The resulting crude oil or solid contains the mixture of N-9 and N-7 isomers and can be taken forward for purification.

Visualizing the Core Challenge: N-9 vs. N-7 Alkylation

Caption: Competing N-9 and N-7 alkylation pathways.

References

Technical Support Center: Optimizing Regioselectivity in Purine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing regioselectivity in purine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purine chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of alkylation on a purine ring?

The purine ring system has several nitrogen atoms that can potentially be alkylated. The most common sites for alkylation are the N9 and N7 positions of the imidazole ring.[1][2][3] Alkylation can also occur at the N1 and N3 positions of the pyrimidine ring, and on exocyclic amino groups, depending on the purine substrate and reaction conditions.

Q2: Why is N9 alkylation often the major product in purine alkylation?

The N9-alkylated purine is generally the thermodynamically more stable isomer compared to the N7-alkylated product.[4][5] This is often attributed to the aromaticity and electronic distribution of the purine ring system. Many standard alkylation procedures lead to a mixture of isomers, with the N9 product predominating.[4][5]

Q3: What are the key factors that influence regioselectivity in purine alkylation?

Several factors can be manipulated to control the regioselectivity of purine alkylation. These include:

  • The nature of the purine substrate: Substituents on the purine ring can influence the nucleophilicity of the different nitrogen atoms.

  • The alkylating agent: The size and nature of the alkylating agent can introduce steric hindrance that favors one position over another.

  • Reaction conditions: Temperature, solvent, and the choice of base can all impact the kinetic versus thermodynamic control of the reaction.[6]

  • Protecting groups: The use of bulky protecting groups can sterically hinder one nitrogen atom, directing alkylation to a specific site.[7]

  • Catalysts: Phase-transfer catalysts and Lewis acids can influence the reaction pathway and, consequently, the regioselectivity.[4][8]

Troubleshooting Guide

Problem 1: My reaction yields a mixture of N7 and N9 alkylated products. How can I improve selectivity for the N9 isomer?

This is a common challenge in purine alkylation. The formation of a mixture of N7 and N9 isomers is often a result of competing reaction pathways.[4][5] To favor the formation of the thermodynamically more stable N9 isomer, consider the following strategies:

Underlying Cause: The N7 and N9 positions have comparable nucleophilicity, and the energy barrier for alkylation at either position can be similar under certain conditions. The N9 isomer is typically the thermodynamically favored product.

Solutions and Optimization Strategies:

  • Employ Steric Hindrance at N7:

    • Use of Bulky Protecting Groups: Introducing a sterically demanding protecting group on the exocyclic amino group (e.g., at C6) can block access to the N7 position.[7] For instance, a dicyclohexylsuccinimide (Cy₂SI) group has been shown to effectively direct alkylation to the N9 position by sterically shielding the N7 nitrogen.[7]

    • Substituents on the Purine Ring: Purines with bulky substituents at the C6 position can inherently favor N9 alkylation due to steric hindrance around N7.[3][9]

  • Leverage Reaction Conditions for Thermodynamic Control:

    • Higher Reaction Temperatures: Running the reaction at a higher temperature can favor the formation of the more stable N9 isomer by allowing the reaction to reach thermodynamic equilibrium. However, this may also lead to side product formation, so optimization is key.

    • Choice of Solvent: Less polar solvents can sometimes favor N9 selectivity.[7] Experiment with solvents like dioxane, THF, or toluene in place of more polar solvents like DMF.

  • Utilize Specific Methodologies:

    • Phase-Transfer Catalysis (PTC): Solid-liquid phase-transfer catalysis, for example using 18-crown-6 or tetraglyme with a base like potassium tert-butoxide at low temperatures (0°C), has been shown to be highly regioselective for N9 alkylation.[8][10]

    • Mitsunobu Reaction: The Mitsunobu reaction can be highly regioselective for N9 alkylation, particularly with 6-chloropurine and various alcohols.[11] The choice of substituents on the purine and the alcohol can influence the outcome.[11][12]

Workflow for Optimizing N9 Selectivity

N9_Selectivity_Workflow start Mixture of N7/N9 Products strategy Select Optimization Strategy start->strategy steric Steric Hindrance - Bulky Protecting Groups - C6-Substituted Purines strategy->steric conditions Reaction Conditions - Increase Temperature - Less Polar Solvent strategy->conditions methods Specific Methods - Phase-Transfer Catalysis - Mitsunobu Reaction strategy->methods analyze Analyze Product Ratio (NMR, LC-MS) steric->analyze conditions->analyze methods->analyze analyze->strategy Optimize Further end Desired N9 Selectivity analyze->end Successful

Caption: Decision workflow for enhancing N9 regioselectivity.

Problem 2: I need to synthesize the N7 alkylated purine, but the N9 isomer is always the major product. How can I reverse the selectivity?

Achieving N7 selectivity is challenging because it often requires overcoming the thermodynamic preference for the N9 isomer. This typically involves strategies that favor kinetic control or selectively activate the N7 position.

Underlying Cause: The N7 isomer is generally the kinetically favored product in some reactions, but it is thermodynamically less stable than the N9 isomer.[4][5] Therefore, reaction conditions must be carefully controlled to trap the kinetic product.

Solutions and Optimization Strategies:

  • Kinetic Control through Reaction Conditions:

    • Low Temperatures: Running the alkylation at lower temperatures can help to trap the kinetically favored N7 product and prevent rearrangement or equilibration to the N9 isomer.

    • Choice of Catalyst and Solvent: A recently developed method for direct N7-tert-alkylation of 6-substituted purines utilizes a Lewis acid catalyst like SnCl₄ in a non-polar solvent under kinetically controlled conditions.[4][5]

  • Silylation Strategy:

    • The Vorbrüggen (silylation) method, typically used for N9 nucleoside synthesis, can be adapted to favor N7 alkylation under specific conditions.[4][5] The reaction of an N-trimethylsilylated purine with a tert-alkyl halide in the presence of SnCl₄ can lead to the N7 isomer.[4][5]

  • Multi-step Synthesis via N9 Protection:

    • A more complex but highly regioselective approach involves protecting the N9 position, followed by alkylation at N7, and subsequent deprotection of N9.[4] This multi-step process offers unambiguous control over the regioselectivity.

Experimental Protocol: N7-tert-Butylation of 6-Chloropurine [4][5]

  • Silylation: To a suspension of 6-chloropurine (1 equivalent) in anhydrous dichloroethane (DCE), add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 equivalents) under an inert atmosphere (e.g., argon).

  • Heat the mixture at 76-80°C for 30 minutes until a clear solution is obtained.

  • Alkylation: Cool the solution in an ice bath and add SnCl₄ (1-2.1 equivalents).

  • Remove the ice bath and stir at room temperature for 10 minutes.

  • Add tert-butyl bromide (3 equivalents) and continue stirring at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the N7-tert-butyl-6-chloropurine using standard chromatographic techniques.

Data Summary: Factors Influencing N7 vs. N9 Selectivity

FactorTo Favor N9 (Thermodynamic)To Favor N7 (Kinetic)
Temperature Higher temperaturesLower temperatures[4]
Protecting Groups Bulky groups at C6 to block N7[7]Protection of N9 in a multi-step synthesis[4]
Catalyst Phase-transfer catalysts (e.g., 18-crown-6)[8][10]Lewis acids (e.g., SnCl₄) with silylated purines[4]
Methodology Mitsunobu Reaction[11], Phase-Transfer Catalysis[8]Directed tert-alkylation with silylation[4][5]
Problem 3: I am observing alkylation at the N3 position of adenine derivatives. How can I avoid this?

N3 alkylation of adenine derivatives is less common than N7 or N9 alkylation but can occur under certain conditions, particularly when the N9 and N7 positions are sterically hindered or when the electronic properties of the purine are altered by substituents.[1]

Underlying Cause: The electronic nature of substituents on the purine ring can influence the nucleophilicity of the N3 position. Electron-donating groups can increase the electron density at N3, making it more susceptible to alkylation.[1]

Solutions and Optimization Strategies:

  • Modify Purine Substituents: The presence of an electron-withdrawing group (e.g., a chlorine atom) can decrease the nucleophilicity of the N3 position and favor alkylation at N9.[1]

  • Mitsunobu Reaction Conditions: In the context of the Mitsunobu reaction, the regioselectivity between N9 and N3 can be tuned by the electronic effects of substituents at the 2 and 6 positions of the purine.[1][12]

  • Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of the purine, which in turn can affect the accessibility and nucleophilicity of the different nitrogen atoms. Experiment with a range of solvents to find one that disfavors N3 alkylation.

Logical Relationship of Substituent Effects on Adenine Alkylation

Substituent_Effects substituent Substituent on Purine Ring edg Electron-Donating Group (e.g., -NMe₂) substituent->edg ewg Electron-Withdrawing Group (e.g., -Cl) substituent->ewg n3_alkylation Increased N3 Alkylation edg->n3_alkylation n9_alkylation Favored N9 Alkylation ewg->n9_alkylation

Caption: Influence of electronic effects on alkylation sites.

References

Technical Support Center: Synthesis of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine. This crucial intermediate, a precursor to powerful antiviral agents like famciclovir, presents unique synthetic challenges that can impact yield and purity.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, troubleshoot common issues, and optimize synthesis for higher yields and purity.

This document provides in-depth, field-tested insights and actionable protocols to address the most frequent obstacles encountered during this synthesis, with a primary focus on the critical alkylation step of 2-amino-6-chloropurine.

Core Synthesis Pathway: An Overview

The most prevalent synthetic route involves the direct alkylation of 2-amino-6-chloropurine with a suitable side-chain electrophile, such as 2-acetoxymethyl-4-halobut-1-yl-acetate.[4] The primary challenge in this step is controlling the regioselectivity of the alkylation. Purines have multiple nucleophilic nitrogen atoms, but for this synthesis, alkylation must occur at the N9 position. Alkylation at the N7 position is a common and often difficult-to-separate side product.[4][5]

Synthesis_Pathway 2-amino-6-chloropurine 2-amino-6-chloropurine N9_Product Desired N9 Isomer (Target Compound) 2-amino-6-chloropurine->N9_Product Alkylation N7_Isomer N7 Isomer (Major Impurity) 2-amino-6-chloropurine->N7_Isomer Side Reaction Side_Chain 2-Acetoxymethyl-4-halobut-1-yl-acetate Side_Chain->N9_Product Side_Chain->N7_Isomer Base_Solvent Base / Solvent (e.g., K2CO3 / DMF) Base_Solvent->N9_Product Base_Solvent->N7_Isomer

Caption: General Alkylation Pathway and Isomer Formation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis in a question-and-answer format, providing both diagnostic steps and validated solutions.

Q1: My yield is consistently low. How can I identify the bottleneck?

Low overall yield is a frequent issue that can stem from multiple factors. A systematic approach is crucial for diagnosis.

Possible Causes & Systematic Troubleshooting:

  • Incomplete Reaction: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If a significant amount of the starting 2-amino-6-chloropurine remains even after extended reaction times, it points to an incomplete reaction.

    • Solution: Increase the reaction temperature moderately or extend the reaction time. Ensure the stoichiometry of the reagents is correct, and consider a slight excess of the alkylating agent.

  • Reagent Quality: The purity of starting materials is critical.

    • Solution: Ensure 2-amino-6-chloropurine is of high purity and completely dry. The alkylating side-chain reagent should be freshly prepared or properly stored to prevent degradation.

  • Moisture Contamination: Anhydrous conditions are essential.[6] Moisture can hydrolyze intermediates and react with the base, reducing its effectiveness.

    • Solution: Use dry solvents (e.g., dry DMF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Base/Solvent System: The choice of base and solvent significantly influences the reaction rate and selectivity.

    • Solution: While potassium carbonate in DMF is common, other systems might be more effective.[7] Consider screening other bases like cesium carbonate or organic bases such as DBU, in a polar aprotic solvent.

Troubleshooting_Low_Yield Start Low Yield Observed CheckTLC Monitor by TLC: Is starting material present? Start->CheckTLC YesSM Yes CheckTLC->YesSM NoSM No CheckTLC->NoSM IncompleteRxn Issue: Incomplete Reaction - Check stoichiometry - Increase temp/time YesSM->IncompleteRxn PurificationLoss Issue: Product lost during workup/purification NoSM->PurificationLoss CheckPurity Check Reagent Purity & Moisture Control IncompleteRxn->CheckPurity OptimizeConditions Optimize Base/Solvent System CheckPurity->OptimizeConditions

Caption: Systematic Workflow for Troubleshooting Low Yield.

Q2: I'm getting a significant amount of the N7 isomer. How can I improve N9 selectivity?

This is the most critical challenge in this synthesis. The formation of the N7 isomer is a competing reaction, and separating it from the desired N9 product can be difficult and costly, especially at scale.[5]

Factors Influencing N9/N7 Regioselectivity:

  • Steric Hindrance: The N7 position is generally more sterically hindered than the N9 position. Modifying the purine or the alkylating agent to increase steric hindrance around N7 can favor N9 alkylation.

  • Solvent: Polar aprotic solvents like DMF or DMSO are commonly used and generally favor N9 alkylation.

  • Base: The choice of base is crucial. Strong, non-nucleophilic bases are often preferred. Some studies have shown that using certain bases can significantly improve the N9/N7 ratio.[1][3]

  • Temperature: Reaction temperature can influence the kinetic vs. thermodynamic control of the reaction. Generally, lower temperatures may favor the formation of the kinetic N7 product, while higher temperatures can lead to the more stable N9 product.

Strategies to Enhance N9 Selectivity:

  • Optimize the Base: While potassium carbonate is widely used, switching to a milder base like cesium carbonate can sometimes improve selectivity.

  • Protecting Groups: While adding complexity, transient protection of the N7 position is a known strategy in purine chemistry to ensure N9 alkylation.

  • Alternative Synthetic Routes: Some routes avoid direct alkylation of 2-amino-6-chloropurine, instead building the purine ring onto the side chain, which can offer better regiocontrol.[5]

ConditionN9:N7 Ratio (Approx.)YieldReference
K₂CO₃ in DMF80:20Moderate[4]
K₂CO₃ in DMSO>90:10High[1]
NaH in DMF5:1Variable[8]
Q3: Purification is difficult. How can I effectively separate the N9 and N7 isomers?

The structural similarity of the N9 and N7 isomers makes their separation challenging.

Effective Purification Strategies:

  • Column Chromatography: This is the most common method.

    • Solvent System: A gradient elution using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) on silica gel is typically effective.[1] Fine-tuning the gradient is key.

    • TLC Analysis: Before running a column, carefully develop a TLC method that shows good separation between the two spots.

  • Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be a highly effective and scalable purification method. The desired N9 isomer may have different solubility properties than the N7 isomer. Isopropanol has been noted as a potential solvent.[2][9]

  • Preparative HPLC: For small-scale synthesis or for obtaining highly pure analytical samples, preparative High-Performance Liquid Chromatography (HPLC) is an excellent, albeit more expensive, option.

Frequently Asked Questions (FAQs)

  • Q: How critical is the quality of 2-amino-6-chloropurine?

    • A: It is extremely critical. Impurities in the starting material can lead to the formation of side products that complicate purification and reduce the overall yield. Always use a high-purity grade and ensure it is completely dry before use.

  • Q: Can I use a different halogen on the side-chain (e.g., chloro or iodo instead of bromo)?

    • A: Yes, but the reactivity will change. An iodo- leaving group will be more reactive than a bromo- group, which is more reactive than a chloro- group. A more reactive electrophile might lead to a faster reaction but could potentially decrease selectivity. The bromo- derivative is often a good compromise between reactivity and stability.

  • Q: What are the key considerations for scaling up this reaction?

    • A: When scaling up, heat transfer becomes a major consideration. The reaction is often exothermic, so controlled addition of reagents and efficient stirring are crucial to maintain a consistent temperature. Purification by column chromatography becomes less practical at a large scale, so developing a robust recrystallization method for the final product is highly advantageous.

Experimental Protocols

Protocol 1: Optimized Alkylation of 2-amino-6-chloropurine

This protocol is a representative example and may require optimization for your specific setup.

  • To a dry, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2-amino-6-chloropurine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable slurry.

  • Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

  • Add a solution of 2-acetoxymethyl-4-bromobut-1-yl-acetate (1.1 eq) in anhydrous DMF dropwise over 30-60 minutes, ensuring the temperature does not exceed 30°C.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts and wash the filter cake with DMF.

  • Combine the filtrate and washes, and remove the DMF under reduced pressure.

  • The resulting crude oil or foam can then be taken to the purification step.

Protocol 2: Purification by Silica Gel Chromatography
  • Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane.

  • Adsorb the crude mixture onto a small amount of silica gel and dry it to a free-flowing powder.

  • Prepare a silica gel column packed in hexane.

  • Load the dried, adsorbed crude product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze them by TLC to identify those containing the pure N9 product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a solid or foam.[7]

References

Technical Support Center: Investigating the Degradation Pathways of 6-Chloro Famciclovir

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Chloro famciclovir. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound, a known process impurity and potential degradant of the antiviral drug famciclovir. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory investigations.

Introduction: Understanding 6-Chloro Famciclovir

6-Chloro famciclovir, chemically known as 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate, is a critical compound to monitor during the synthesis and stability testing of famciclovir.[1][2] Its structural similarity to famciclovir suggests analogous behavior under stress conditions, making a thorough understanding of its degradation profile essential for ensuring the quality, safety, and efficacy of the final drug product. This guide will equip you with the foundational knowledge and practical tools to confidently investigate its degradation pathways.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that may arise during the analysis of 6-Chloro famciclovir and its degradation products.

Q1: What are the most probable degradation pathways for 6-Chloro famciclovir?

A1: Based on its chemical structure, which features two ester linkages and a chlorinated purine ring, the most anticipated degradation pathways are hydrolysis and potential dehalogenation under harsh conditions.

  • Hydrolysis: The ester groups are susceptible to both acid- and base-catalyzed hydrolysis. This will occur in a stepwise manner, leading to the formation of a mono-deacetylated intermediate and a fully deacetylated diol. These are known as 6-Chloro Desacetyl Famciclovir and 6-Chloro Didesacetyl Famciclovir, respectively.[3][4]

  • Oxidative Degradation: While less information is available for the 6-chloro derivative specifically, the parent compound famciclovir is known to undergo oxidation on the purine ring, forming 6-oxo and 8-oxo metabolites.[5] Similar oxidative pathways may be possible for 6-Chloro famciclovir under strong oxidizing conditions.

  • Dehalogenation: The 6-chloro substituent can be removed via catalytic hydrogenation, a common step in the synthesis of famciclovir to yield the final active pharmaceutical ingredient.[6] While not a typical degradation pathway under normal storage conditions, it could potentially occur under certain reductive stress conditions.

Q2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing a stressed sample of 6-Chloro famciclovir. How can I identify them?

A2: The first step is to consider the likely degradation products mentioned in Q1. A systematic approach to peak identification would involve:

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks. Compare these masses with the theoretical masses of potential degradation products (see Table 1).

  • Reference Standards: If available, inject reference standards of potential impurities like 6-Chloro Desacetyl Famciclovir and 6-Chloro Didesacetyl Famciclovir to confirm retention times.

  • Forced Degradation Comparison: Run individual stress tests (acid, base, peroxide) and observe which conditions generate specific peaks. For example, peaks appearing under acidic or basic conditions are likely hydrolytic products.

Q3: What are the key differences in chromatographic behavior I should expect between 6-Chloro famciclovir and its hydrolytic degradants?

A3: The primary difference is polarity. As the acetyl groups are hydrolyzed to hydroxyl groups, the resulting molecules become more polar. In a reversed-phase HPLC system, you should expect the following elution order:

  • 6-Chloro famciclovir (least polar) - Longest retention time.

  • 6-Chloro Desacetyl Famciclovir (intermediate polarity) - Intermediate retention time.

  • 6-Chloro Didesacetyl Famciclovir (most polar) - Shortest retention time.

If you are not seeing adequate separation, consider adjusting the mobile phase composition by decreasing the organic solvent percentage to increase the retention of the more polar analytes.

Q4: My 6-Chloro famciclovir sample appears to be stable under photolytic and thermal stress. Is this expected?

A4: Yes, this is consistent with the behavior of the parent compound, famciclovir. Studies have shown that famciclovir is relatively stable under photolytic and thermal stress conditions.[] Therefore, it is reasonable to expect 6-Chloro famciclovir to exhibit similar stability. However, it is always crucial to perform these stress tests as part of a comprehensive stability-indicating method validation.

Part 2: Troubleshooting Guide for HPLC Analysis

This section provides solutions to common problems encountered during the HPLC analysis of 6-Chloro famciclovir.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent. 3. pH of the mobile phase is too close to the pKa of the analyte.1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. 3. Adjust the pH of the mobile phase buffer. For amine-containing purines, a slightly acidic pH (e.g., pH 3-4) often yields better peak shape.
Inadequate Resolution Between Degradation Products 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry.1. Perform a gradient optimization. A shallower gradient can improve the separation of closely eluting peaks. 2. Consider a different column stationary phase. While a C18 column is a good starting point, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.
Drifting Retention Times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuation in column temperature.1. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before injection. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Use a column oven to maintain a constant temperature.
Low Signal Intensity or No Peaks Detected 1. Incorrect detection wavelength. 2. Sample degradation in the autosampler. 3. Injection issue.1. Verify the UV detector wavelength. Purine derivatives typically have strong absorbance around 220 nm and 254 nm. A wavelength of 220 nm is often used for related substances.[8] 2. If samples are unstable, use a cooled autosampler. 3. Check the injector for blockages and ensure the correct injection volume is programmed.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study of 6-Chloro Famciclovir

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of 6-Chloro famciclovir in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 2 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

3. Analysis:

  • Dilute the stressed samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze the samples by a suitable stability-indicating HPLC method (see Protocol 2 for a starting point).

  • Use an unstressed sample as a control.

Protocol 2: Stability-Indicating RP-HPLC Method

This method provides a starting point for the separation of 6-Chloro famciclovir and its degradation products. Method optimization will likely be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Part 4: Data Interpretation and Visualization

Mass Spectrometry Data

When analyzing stressed samples by LC-MS, the following table of molecular weights and m/z values for the protonated species [M+H]⁺ will be crucial for identifying degradation products.

Compound Molecular Formula Molecular Weight ( g/mol ) [M+H]⁺ (m/z)
6-Chloro famciclovirC₁₄H₁₈ClN₅O₄355.78356.1
6-Chloro Desacetyl FamciclovirC₁₂H₁₆ClN₅O₃313.74314.1
6-Chloro Didesacetyl FamciclovirC₁₀H₁₄ClN₅O₂271.70272.1
Degradation Pathway Diagram

The primary degradation pathway for 6-Chloro famciclovir is through sequential hydrolysis of its ester groups.

G A 6-Chloro Famciclovir (C₁₄H₁₈ClN₅O₄) m/z = 356.1 B 6-Chloro Desacetyl Famciclovir (C₁₂H₁₆ClN₅O₃) m/z = 314.1 A->B  Hydrolysis (- C₂H₂O) C 6-Chloro Didesacetyl Famciclovir (C₁₀H₁₄ClN₅O₂) m/z = 272.1 B->C  Hydrolysis (- C₂H₂O)

Caption: Hydrolytic degradation pathway of 6-Chloro famciclovir.

References

Overcoming poor solubility of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine in analytical solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Famciclovir Intermediate

Overcoming Poor Solubility of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine in Analytical Solvents

Welcome to the technical support guide for this compound (CAS 97845-60-8), a key intermediate in the synthesis of the antiviral agent Famciclovir.[1][2] This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges during analytical method development, quality control, and stability studies.

Frequently Asked Questions (FAQs)

Q1: Why is my compound poorly soluble in common reversed-phase solvents like methanol and acetonitrile?

Answer: The solubility of this compound is influenced by a combination of factors inherent to its molecular structure:

  • Purine Core: The planar, aromatic 2-amino-6-chloropurine core contributes to strong intermolecular interactions (π-stacking) in the crystal lattice. Significant energy is required to overcome these forces, leading to low solubility in solvents that cannot effectively disrupt them. The parent compound, 2-amino-6-chloropurine, has limited water solubility (1.7 g/L at 20°C) and requires potent organic solvents for dissolution.[3]

  • Acyclic Side Chain: While the diacetate ester side chain adds lipophilicity, it also introduces conformational flexibility. However, the overall molecule retains a high degree of polarity from the purine ring's nitrogen atoms.

  • "Like Dissolves Like" Principle: Solvents like methanol and acetonitrile are polar and can form hydrogen bonds, but they may not be sufficiently potent to break the strong crystal lattice forces of the purine derivative. Chemical supplier data confirms that the compound is only slightly soluble in methanol.[1]

Q2: I'm struggling to prepare a stock solution for HPLC analysis. What solvent system should I use?

Answer: For preparing a concentrated stock solution, a stepwise approach is recommended. Start with the most common solvents and escalate to stronger or mixed-solvent systems as needed.

  • Initial Attempt (Standard Solvents): While solubility is limited, attempt dissolution in pure HPLC-grade methanol or acetonitrile with the aid of sonication.[1] This may be sufficient for lower concentration needs.

  • Escalation to Aprotic Solvents: If standard solvents fail, use a small amount of a strong, polar aprotic solvent.

    • Dimethyl Sulfoxide (DMSO): This is often the most effective choice. The compound is known to be slightly soluble in DMSO, and this can be enhanced with gentle warming and vortexing.[1] DMSO is an excellent solvent for many purine analogs.[4]

    • Dimethylformamide (DMF): Similar to DMSO, DMF can be effective for dissolving purine derivatives.[4]

  • Co-Solvent Systems: A co-solvent strategy is a highly effective technique for enhancing the solubility of poorly soluble drugs and intermediates.[5][6] This involves dissolving the compound in a minimal volume of a strong solvent (like DMSO) and then diluting it with a weaker, miscible solvent (like acetonitrile or methanol). This is the most common and practical approach for analytical work.

Causality: Co-solvents work by reducing the polarity of the solvent system, which lowers the interfacial tension between the aqueous mobile phase and the less polar drug molecule, thereby increasing solubility.[5][7]

⚠️ Critical Application Note on DMSO/DMF: While excellent for stock solutions, high concentrations of DMSO or DMF can cause issues in HPLC analysis, including:

  • Peak distortion: Injecting a sample in a solvent much stronger than the mobile phase can lead to broad or split peaks.

  • Precipitation: The compound may precipitate upon injection into a weaker aqueous mobile phase.

  • Method Incompatibility: High levels of these solvents can be unsuitable for certain detectors or column chemistries.

Best Practice: Prepare a high-concentration stock in DMSO (e.g., 10 mg/mL), then dilute to the final working concentration using the mobile phase as the diluent.[8] This ensures solvent compatibility and prevents on-column precipitation.

Q3: Can pH modification improve the solubility of this compound in aqueous media? What are the risks?

Answer: Yes, pH modification can significantly enhance aqueous solubility, but it must be approached with caution due to the compound's structure.

  • Mechanism of pH-Enhanced Solubility: The 2-amino group on the purine ring is basic. By lowering the pH of the solvent (e.g., using a dilute acidic buffer), this amino group becomes protonated (NH₃⁺). This ionization increases the molecule's polarity and its ability to interact with water, thereby increasing solubility.[9][10][11] The predicted pKa for this compound is approximately 2.23, indicating that it will be protonated in acidic conditions.[1]

  • Associated Risks - Hydrolysis: The primary risk is the hydrolysis of the two acetoxy ester groups on the side chain.[12]

    • Acid/Base Catalysis: Ester hydrolysis is catalyzed by both acidic (H⁺) and basic (OH⁻) conditions.[12][13] This reaction would cleave the ester bonds, yielding acetic acid and the corresponding diol, which is a different chemical entity.[13] This is a well-known degradation pathway for ester-containing prodrugs like aspirin.[14][15]

    • Impact on Analysis: If hydrolysis occurs, the analytical results will be inaccurate, as you will be measuring the degradant instead of the parent compound. This is especially critical in stability-indicating assays.[16]

Recommendation: If you must use pH modification, perform a preliminary stability study. Prepare the sample in the acidified mobile phase and analyze it at several time points (e.g., 0, 2, 4, 8 hours) to check for the appearance of degradation peaks. For many HPLC methods involving Famciclovir and its related substances, a buffered mobile phase with a pH around 3.0 to 6.0 is often used to balance solubility and stability.[8][17]

Q4: My compound dissolves initially but then precipitates out of the aqueous mobile phase. What is happening?

Answer: This phenomenon, often called "solvent shock," occurs when a stock solution prepared in a strong organic solvent (like 100% DMSO) is diluted into a predominantly aqueous medium.[18] The abrupt change in solvent polarity causes the compound to crash out of the solution.

Troubleshooting Steps:

  • Reduce Stock Concentration: Try preparing a more dilute stock solution.

  • Optimize Dilution Technique: Add the organic stock solution dropwise into the aqueous phase while vortexing vigorously. Pre-warming the aqueous medium can also help.[18]

  • Use an Intermediate Dilution Step: Perform a serial dilution. First, dilute the DMSO stock into a solvent mixture that is closer to the mobile phase composition (e.g., 50:50 acetonitrile:water), and then perform the final dilution into the mobile phase.[18]

  • Increase Organic Content of Mobile Phase: If possible for your chromatographic separation, increase the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase.

Experimental Protocols & Data

Protocol 1: Preparation of a 1 mg/mL Stock Solution using a Co-Solvent System

This protocol is designed for preparing a standard solution for HPLC or LC-MS analysis.

  • Weighing: Accurately weigh approximately 10 mg of this compound into a 10 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 200 µL of HPLC-grade DMSO to the flask.

  • Sonication: Place the flask in a sonicator bath for 5-10 minutes, or until all solid material is visually dissolved. Gentle warming (to ~30-40°C) can be applied if necessary.

  • Dilution to Volume: Once fully dissolved, dilute to the 10 mL mark with HPLC-grade acetonitrile.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Filtration: Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any microscopic particulates.

Data Summary: Solvent & Co-Solvent Recommendations

The following table provides a tiered approach to solvent selection for this compound, moving from standard to more advanced systems.

Tier Solvent System Application Notes Primary Mechanism
1 Methanol, AcetonitrileLimited solubility, suitable for low concentrations.[1] Sonication may be required.Polarity, Hydrogen Bonding
2 DMSO, DMFGood for high-concentration stock solutions.[1][4] Use minimal volume.Strong Polar Aprotic Interaction
3 DMSO / Acetonitrile (e.g., 2:98 v/v)Recommended for Stock. Balances solvency power with HPLC compatibility.Co-solvency[5]
4 Buffered Mobile Phase (pH 3-6)Can improve solubility for direct injection but carries a risk of hydrolysis.[8][17]Ionization (Protonation)[11]

Visual Guides: Workflows & Mechanisms

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical decision-making process for addressing solubility challenges with this compound.

Solubility_Workflow A Start: Compound Insoluble in Mobile Phase? B Attempt dissolution in pure ACN or MeOH with sonication A->B C Is it fully dissolved? B->C D Proceed to Analysis C->D Yes E Use Co-Solvent Method: 1. Dissolve in minimal DMSO 2. Dilute with ACN/MeOH C->E No F Is it fully dissolved? E->F F->D Yes G Consider pH Modification: Prepare solution in buffered mobile phase (pH 3-6) F->G No H CRITICAL: Run time-course stability study to check for hydrolysis G->H I Is it stable and soluble? H->I I->D Yes J Consult Senior Scientist/ Consider alternative analytical technique I->J No

Caption: Decision tree for troubleshooting solubility.

Mechanism: Potential for Ester Hydrolysis

This diagram illustrates the chemical instability of the compound under harsh pH conditions, a critical consideration when using pH modification to enhance solubility.

Caption: Ester hydrolysis degradation pathway.

References

Technical Support Center: Column Chromatography Purification of 6-Chloro Famciclovir

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro famciclovir via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide actionable solutions to common challenges encountered in the laboratory.

I. Troubleshooting Guide: Isolating Purification Issues

This section addresses specific problems you may encounter during the column chromatography of 6-Chloro famciclovir, offering explanations and step-by-step solutions.

Issue 1: Poor Separation Between 6-Chloro Famciclovir and Impurities

Question: My TLC analysis shows good separation, but on the column, 6-Chloro famciclovir is co-eluting with several impurities. What's causing this discrepancy and how can I improve the resolution?

Answer: This is a common issue that can stem from several factors, primarily related to the translation from a 2D (TLC) to a 3D (column) environment and the specific chemical nature of famciclovir-related compounds.

Underlying Causes and Solutions:

  • Overloading the Column: Exceeding the column's sample capacity is a frequent cause of poor separation. The stationary phase becomes saturated, leading to band broadening and overlapping of peaks.

    • Solution: As a general rule, for silica gel, the sample load should be between 1-5% of the mass of the stationary phase. For a more precise estimation, consider the difference in Rf values between your product and the nearest impurity. A larger ΔRf allows for a higher load.

  • Inappropriate Solvent System: The solvent system that provides ideal separation on a TLC plate may not translate perfectly to a column due to differences in the silica layer and equilibrium dynamics.[1]

    • Solution: Optimize your mobile phase. If you're using a binary system (e.g., ethyl acetate/hexane), systematically vary the ratio of the polar component. Consider introducing a third solvent with a different polarity or selectivity to improve separation. For instance, adding a small amount of methanol or dichloromethane can significantly alter the elution profile.[1][2]

  • Sample Application Technique: The way the sample is loaded onto the column is critical.[3][4] A wide initial sample band will lead to broad elution bands.

    • Solution: Dissolve your crude 6-Chloro famciclovir in the minimum amount of a solvent in which it is highly soluble, preferably a component of your mobile phase.[3] If solubility is an issue, consider the "dry loading" technique.[3][5]

Protocol: Dry Loading of 6-Chloro Famciclovir
  • Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a fine, free-flowing powder is obtained.

  • Carefully layer this powder on top of your packed column.

  • Column Packing Quality: An improperly packed column with channels, cracks, or an uneven surface will result in a non-uniform flow of the mobile phase, leading to distorted and overlapping bands.

    • Solution: Ensure a homogenous slurry of silica gel in your initial mobile phase. Pack the column carefully, avoiding air bubbles. After packing, allow the column to equilibrate with the mobile phase until the bed is stable.

Issue 2: Low Yield or No Recovery of 6-Chloro Famciclovir

Question: I'm experiencing a significant loss of my product during purification. In some cases, I'm not recovering any 6-Chloro famciclovir at all. What could be happening?

Answer: Low or no recovery can be alarming and points towards either irreversible adsorption onto the stationary phase or decomposition of the product on the column.

Underlying Causes and Solutions:

  • Compound Instability on Silica Gel: Silica gel is acidic and can cause the degradation of acid-sensitive compounds.[1][6] 6-Chloro famciclovir, being a purine derivative, may be susceptible to acidic conditions.

    • Solution: Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[1] If it is unstable, consider deactivating the silica gel by pre-eluting the column with a mobile phase containing a small amount of a base like triethylamine (0.1-1%).[6] Alternatively, use a different stationary phase like alumina (neutral or basic) or a bonded phase like C18.

  • Irreversible Adsorption: Highly polar compounds can bind very strongly to the active sites on the silica gel, making them difficult to elute.

    • Solution: Gradually increase the polarity of your mobile phase (gradient elution).[6] If the compound still doesn't elute, a stronger, more polar solvent like methanol or even a small percentage of acetic acid (if the compound is stable) might be necessary to displace it from the stationary phase.

  • Sample Precipitation at the Top of the Column: If the sample is dissolved in a strong solvent for loading and this solvent is not fully miscible with the mobile phase, the product can precipitate at the top of the column.

    • Solution: Use a loading solvent that is a component of your mobile phase or is of similar or lower polarity.[5] If a stronger solvent is necessary, use the absolute minimum volume.[3] Dry loading is often the best solution in this scenario.[5]

Issue 3: Tailing or Asymmetric Peaks

Question: The fractions containing my 6-Chloro famciclovir are showing significant tailing on TLC analysis. What causes this and how can I get sharper bands?

Answer: Peak tailing is often an indication of secondary interactions between your compound and the stationary phase or issues with the mobile phase composition.

Underlying Causes and Solutions:

  • Secondary Interactions with Silanol Groups: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with basic compounds like the amine group in 6-Chloro famciclovir. This can lead to tailing.

    • Solution: Add a small amount of a competitive base, such as triethylamine or pyridine (0.1-1%), to your mobile phase. This will occupy the active silanol sites and reduce the tailing of your basic compound.

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of your compound, it can exist in both ionized and non-ionized forms, leading to tailing.

    • Solution: Adjust the pH of your mobile phase to be at least 1.5-2 units away from the pKa of 6-Chloro famciclovir to ensure it is in a single ionic state.[7]

  • Column Overloading: As mentioned before, overloading can lead to peak distortion, including tailing.

    • Solution: Reduce the amount of sample loaded onto the column.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of purifying 6-Chloro famciclovir using column chromatography.

Q1: What is the recommended stationary phase for 6-Chloro famciclovir purification?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for the purification of moderately polar compounds like 6-Chloro famciclovir. However, if you encounter issues with compound stability, consider using deactivated silica gel, neutral alumina, or a reversed-phase C18 silica gel. The choice of stationary phase will also dictate the type of mobile phase used.[8]

Q2: How do I select an optimal mobile phase for the purification of 6-Chloro famciclovir?

A2: The selection of the mobile phase is crucial for a successful separation.[9][10] A systematic approach is recommended:

  • Start with TLC: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for normal-phase chromatography is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).

  • Target Rf Value: Aim for an Rf value of your target compound between 0.2 and 0.4 on the TLC plate. This generally provides a good balance between resolution and elution time on the column.

  • Consider Solvent Properties: Be mindful of the properties of your chosen solvents, such as viscosity and UV cutoff, especially if you are using an automated flash chromatography system with a UV detector.[7]

Solvent System ComponentPolarity IndexUV Cutoff (nm)Notes
Hexane/Heptane~0.1~195Good for non-polar compounds.
Dichloromethane3.1~233Good solvent for many organic compounds, but can be slow to elute.[6]
Ethyl Acetate4.4~256A versatile and commonly used polar solvent.
Acetone5.1~330A stronger polar solvent, useful for more polar compounds.
Methanol5.1~210A very polar solvent, often used in small amounts to increase elution strength significantly.

Q3: What are the common impurities I should be aware of during famciclovir synthesis that might affect purification?

A3: During the synthesis of famciclovir, several process-related impurities and degradation products can form.[11] Being aware of these can help in developing a robust purification strategy. Common impurities include:

  • Isomeric Impurities: Such as the N7-isomer, which can form during the alkylation step.[12]

  • Deoxy-Chloro Impurity: A related substance that may be present.[13][14]

  • Starting Material: Unreacted 2-amino-6-chloropurine.[15]

  • Other Process-Related Impurities: Depending on the synthetic route, other related compounds may be present.[13][14]

Q4: How can I improve the efficiency and speed of my purification?

A4: While good resolution is paramount, efficiency is also a key consideration in a research and development setting.

  • Use Flash Chromatography: Flash chromatography, which uses pressure to increase the flow rate of the mobile phase, is significantly faster than traditional gravity chromatography.

  • Optimize Flow Rate: There is an optimal flow rate for every column.[3] Too slow, and diffusion can broaden your bands. Too fast, and there isn't enough time for proper equilibration between the stationary and mobile phases.[3]

  • Gradient Elution: For complex mixtures with compounds of widely differing polarities, a gradient elution (where the mobile phase composition is changed over time to become more polar) can significantly speed up the purification process and provide sharper peaks for the more retained compounds.[6]

III. Visualized Workflows and Diagrams

Troubleshooting Poor Separation

Troubleshooting_Poor_Separation start Poor Separation (Co-elution of Product and Impurities) check_tlc Re-evaluate TLC. Is ΔRf > 0.1? start->check_tlc check_load Check Sample Load. Is it > 5% of silica mass? check_tlc->check_load Yes optimize_solvent Optimize Mobile Phase. Try different solvent ratios or a ternary system. check_tlc->optimize_solvent No check_packing Inspect Column Packing. Are there cracks or channels? check_load->check_packing No reduce_load Reduce Sample Load. check_load->reduce_load Yes check_loading_tech Review Sample Loading Technique. Was the initial band wide? check_packing->check_loading_tech No repack_column Repack Column Carefully. check_packing->repack_column Yes use_dry_loading Use Dry Loading Technique. check_loading_tech->use_dry_loading Yes success Improved Separation check_loading_tech->success No optimize_solvent->success reduce_load->success repack_column->success use_dry_loading->success

Caption: A decision tree for troubleshooting poor separation in column chromatography.

Sample Loading Method Selection

Sample_Loading_Selection start Crude 6-Chloro Famciclovir Sample solubility_check Is the sample soluble in a small volume of the mobile phase? start->solubility_check liquid_load Liquid Loading: Dissolve in minimal mobile phase and apply to column. solubility_check->liquid_load Yes strong_solvent_check Is it soluble in a minimal amount of a stronger, volatile solvent? solubility_check->strong_solvent_check No dry_load Dry Loading: Adsorb onto silica and evaporate solvent. strong_solvent_check->dry_load Yes consider_alternatives Consider alternative purification methods or different solvent systems. strong_solvent_check->consider_alternatives No

References

Technical Support Center: Method Refinement for Accurate Quantification of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of a Senior Application Scientist:

Welcome to the dedicated technical support guide for the analytical quantification of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (referred to herein as 'the compound'). This document is structured to provide actionable solutions to common challenges encountered during method development, validation, and routine analysis. As a complex nucleoside analog, likely exhibiting prodrug characteristics due to its acetyl groups, this molecule presents unique challenges in achieving accurate, robust, and reproducible quantification.

This guide moves beyond simple procedural lists. It is designed to empower you with the underlying scientific principles, enabling you to not just fix a problem, but to understand its root cause and prevent its recurrence. We will explore common pitfalls in chromatography and mass spectrometry, address sample preparation intricacies, and provide a framework for robust method validation in line with industry standards.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section is formatted as a series of common problems you might encounter during your analysis, followed by diagnostic questions, potential causes, and recommended solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/UPLC

Initial Observation: The chromatographic peak for the compound is not symmetrical. It exhibits significant tailing (a long 'tail' after the peak maximum) or fronting (a 'ramp' before the peak maximum).

Diagnostic Questions:

  • Is the peak shape consistently poor across all injections?

  • Does the peak shape improve at lower concentrations?

  • What is the pH of your mobile phase relative to the pKa of the compound?

  • Are you using a high-purity (Type B) silica column?

Potential Causes & Solutions:

  • Secondary Silanol Interactions (Most Common Cause of Tailing): The basic amine group on the purine ring can interact with acidic silanol groups on the surface of the HPLC column packing material.

    • Solution 1: Mobile Phase pH Adjustment: Adjust the mobile phase pH to suppress the ionization of either the silanols or the analyte. For a basic compound, a mid-range pH (e.g., 6-7) with a phosphate buffer can sometimes work, but a low pH (e.g., 2.5-3.5) using formic acid or trifluoroacetic acid (TFA) is often more effective at protonating the analyte and minimizing silanol interaction.

    • Solution 2: Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column where most residual silanols are chemically bonded, reducing the sites for secondary interactions.

    • Solution 3: Competitive Amine Additive: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase. The TEA will preferentially bind to the active silanol sites, masking them from your analyte.

  • Column Overload (Common Cause of Fronting): Injecting too much sample can saturate the stationary phase, leading to a fronting peak.

    • Solution: Perform a dilution series of your sample. Inject decreasing concentrations until a symmetrical Gaussian peak shape is observed. This will define the upper limit of your linear dynamic range.

  • Mismatched Injection Solvent: If the solvent used to dissolve the sample is significantly stronger (more organic content) than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is required for solubility, minimize the injection volume.

Issue 2: Inconsistent or Low Signal Response in Mass Spectrometry (LC-MS)

Initial Observation: The signal intensity for the compound is highly variable between injections, or it is significantly lower than expected, leading to poor sensitivity (high limit of detection).

Diagnostic Questions:

  • Are you using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

  • Is the mobile phase compatible with efficient ionization?

  • Have you optimized the MS source parameters (e.g., capillary voltage, gas flow, temperature)?

Potential Causes & Solutions:

  • Ion Suppression: Components from the sample matrix (salts, excipients) or the mobile phase itself (e.g., TFA) can co-elute with the analyte and compete for ionization in the MS source, reducing the analyte's signal.

    • Solution 1: Improve Chromatographic Separation: Optimize the HPLC method to separate the analyte from matrix components. A longer gradient or a different column chemistry might be necessary.

    • Solution 2: Mobile Phase Modification: Replace ion-pairing agents like TFA with MS-friendly additives like formic acid or ammonium formate. While TFA is excellent for chromatography, it is a notorious cause of ion suppression in ESI.

    • Solution 3: Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before injection.

  • Suboptimal Ionization/Source Parameters: The compound may not be ionizing efficiently under the current MS conditions. The acetoxy groups and the chloropurine core have specific electronic properties that will dictate optimal settings.

    • Solution: Perform a systematic optimization of MS source parameters. Using a direct infusion of a standard solution, vary the following and monitor the signal response:

      • Ionization Mode: Test both positive (likely for the amine group) and negative ESI modes.

      • Capillary/Spray Voltage: Adjust in small increments (e.g., 0.5 kV) to find the optimal setting for spray stability and signal.

      • Nebulizer Gas and Drying Gas Flow/Temperature: These parameters are crucial for efficient desolvation. A full factorial or Design of Experiments (DoE) approach can be highly effective here.

Table 1: Example Starting Parameters for LC-MS Method Development

ParameterRecommended Starting Point (ESI+)Rationale
HPLC Column C18, 2.1 x 50 mm, 1.8 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ionization and is MS-friendly.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good elution strength and low viscosity.
Gradient 5% to 95% B over 5 minutesA good starting point for scouting the elution profile.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2 µLMinimizes potential for solvent mismatch and column overload.
MS Capillary Voltage 3.5 kVA typical starting point for ESI+.
MS Drying Gas Temp 300 °CEnsures efficient desolvation of the mobile phase.
MS Nebulizer Pressure 40 psiCreates a fine aerosol for efficient ionization.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound appears to be degrading during sample preparation or in the autosampler. How can I prevent this?

A1: The acetoxy (ester) groups on your compound are susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes (esterases) if analyzing from biological matrices.

  • pH Control: Ensure all sample diluents and mobile phases are maintained at a slightly acidic pH (e.g., pH 4-6) to minimize base-catalyzed hydrolysis.

  • Temperature Control: Keep samples in a cooled autosampler (4-10 °C) to slow down degradation kinetics. Prepare samples fresh and analyze them in a timely manner.

  • Biological Samples: If working with plasma or tissue homogenates, consider adding an esterase inhibitor immediately after collection and keep samples on ice.

  • Troubleshooting: To confirm degradation, intentionally stress a sample (e.g., heat it or adjust pH to 9) and analyze it. The appearance of a new peak corresponding to the hydrolyzed diol form of your compound would confirm this pathway.

Q2: I am having trouble achieving the required limit of quantification (LOQ) for my study. What are the first steps to improve sensitivity?

A2: Improving sensitivity is a multi-step process. Follow this logical workflow:

G Start Low Sensitivity (High LOQ) CheckMS Optimize MS Parameters (Infusion Analysis) Start->CheckMS 1. Start with Detector CheckHPLC Improve Chromatography CheckMS->CheckHPLC 2. Then, focus on inlet MS_Details Confirm Correct Precursor/Product Ions Optimize Collision Energy (MRM) Check Source Cleanliness CheckMS->MS_Details SamplePrep Enhance Sample Preparation CheckHPLC->SamplePrep 3. Finally, refine pre-analysis steps HPLC_Details Reduce Column ID (e.g., 2.1mm -> 1.0mm) Improve Peak Shape (Reduce Tailing) Ensure Analyte is Eluting as a Sharp Peak CheckHPLC->HPLC_Details Sample_Details Increase Sample Volume Implement Concentration Step (SPE, Evaporation) Minimize Matrix Effects SamplePrep->Sample_Details End Achieved Required LOQ MS_Details->End HPLC_Details->End Sample_Details->End

Caption: Logical workflow for troubleshooting low analytical sensitivity.

  • Step 1 (Mass Spectrometer): The quickest gains are often found here. As described in Issue 2, ensure your MS source is optimized. If using tandem MS (MS/MS), make sure you are using the most intense and stable MRM (Multiple Reaction Monitoring) transitions.

  • Step 2 (Chromatography): A sharper, taller peak is easier to detect. A peak that is broad and low may have the same area, but its maximum height can fall below the LOQ. Work on improving peak efficiency as described in Issue 1.

  • Step 3 (Sample Preparation): Concentrate your sample. If your analyte is in a large volume, a solid-phase extraction (SPE) protocol can allow you to elute it in a much smaller volume, effectively increasing its concentration before injection.

Q3: How do I properly validate this analytical method according to regulatory standards?

A3: Method validation is crucial and should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1). The core parameters to be validated include:

  • Specificity: Demonstrate that you can quantify the analyte in the presence of its impurities, degradation products, and matrix components. This is typically done by spiking the matrix with known related substances.

  • Linearity: Establish a linear relationship between concentration and signal response over a defined range. A minimum of 5 concentration levels is recommended.

  • Accuracy: Measure the agreement between a measured value and the true value. This is assessed by analyzing samples with known concentrations (spiked matrix) and calculating the percent recovery.

  • Precision: Assess the degree of scatter between a series of measurements. This is evaluated at three levels:

    • Repeatability: Multiple injections of the same sample.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.

    • Reproducibility: Analysis in different laboratories (not always required).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally make small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C) and show that the method remains reliable.

Below is a workflow for a typical validation process.

G Dev Method Development (Selectivity & Peak Shape) PreVal Pre-Validation Check (System Suitability) Dev->PreVal Specificity Specificity / Selectivity PreVal->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LODLOQ LOD & LOQ Precision->LODLOQ Robustness Robustness LODLOQ->Robustness Final Validated Method Robustness->Final

Caption: Step-wise workflow for analytical method validation.

Validation & Comparative

Comparative analysis of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine and famciclovir

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chemistry, Synthesis, and Biological Significance of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine in the Context of the Antiviral Drug Famciclovir

For researchers and professionals in drug development, a thorough understanding of an active pharmaceutical ingredient (API) extends beyond its therapeutic effects to its synthesis, potential impurities, and the intricate relationship between its chemical structure and biological activity. This guide provides a detailed comparative analysis of the antiviral agent famciclovir and its key synthetic precursor and potential impurity, this compound.

While a direct comparison of their antiviral efficacy is not the primary focus—as one is the final drug and the other an intermediate—this analysis will delve into their chemical distinctions, the synthetic pathway that connects them, their respective mechanisms of action, and the critical importance of purity in the final drug product.

Chemical Identity and Structural Comparison

At first glance, the chemical names are strikingly similar, differing by a single substituent on the purine ring. This seemingly minor difference, however, has profound implications for the molecule's biological activity and its role in pharmaceutical manufacturing.

Famciclovir is the international nonproprietary name for 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-aminopurine.[1][2][3] It is a prodrug that is metabolically converted to the active antiviral compound, penciclovir.[4]

This compound , often referred to as 6-Chloro Famciclovir or Cl-FMC, is a key intermediate in the synthesis of famciclovir.[5][6][7] As its name suggests, it possesses a chlorine atom at the 6th position of the purine ring, a feature absent in the final famciclovir molecule.[8]

FeatureThis compoundFamciclovir
Chemical Formula C₁₄H₁₈ClN₅O₄C₁₄H₁₉N₅O₄
Molecular Weight 355.78 g/mol [7][9]321.33 g/mol [3]
Key Structural Difference Presence of a chloro group at the 6-position of the purine ring.Absence of a chloro group at the 6-position of the purine ring.
Role Synthetic intermediate and potential impurity.[7]Active pharmaceutical ingredient (prodrug).[4]

The Synthetic Pathway: From Precursor to Active Drug

The synthesis of famciclovir typically involves the alkylation of a purine derivative.[10] A common and economically viable starting material is 2-amino-6-chloropurine.[11][12] This choice necessitates a subsequent dechlorination step to yield the final famciclovir molecule. The presence of this compound as an impurity in the final drug product is therefore a critical quality attribute to be monitored.

Conceptual Synthesis Workflow

Famciclovir Synthesis A 2-Amino-6-chloropurine B Alkylation with 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane derivative A->B Step 1 C 9-(4-Acetoxy-3-acetoxymethylbut-1-yl) -2-amino-6-chloropurine (6-Chloro Impurity) B->C Step 2 D Dechlorination (e.g., catalytic hydrogenation) C->D Step 3 E Famciclovir D->E Final Product

Caption: A simplified workflow for the synthesis of famciclovir, highlighting the role of the 6-chloro intermediate.

The critical step that differentiates the two molecules is the dechlorination process. This is often achieved through catalytic hydrogenation, for instance, using palladium on charcoal in the presence of a hydrogen donor like ammonium formate.[5] Incomplete dechlorination can lead to the persistence of the 6-chloro impurity in the final API.

Mechanism of Action: A Tale of Two Molecules

The biological activity of these two compounds is fundamentally different, dictated by the presence or absence of the 6-chloro group.

Famciclovir: A Prodrug Approach to Antiviral Therapy

Famciclovir itself is inactive.[4] After oral administration, it is rapidly absorbed and undergoes extensive first-pass metabolism, where the acetyl groups are cleaved and the purine ring is oxidized to form the active antiviral agent, penciclovir .[4][13]

Penciclovir is then taken up by virus-infected cells, where it is selectively phosphorylated by a viral enzyme, thymidine kinase, to penciclovir monophosphate.[14] Host cell kinases further phosphorylate it to the active triphosphate form. Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, thereby halting the replication of viral DNA.[14]

Famciclovir Mechanism of Action cluster_body Human Body cluster_cell Virus-Infected Cell Famciclovir Famciclovir (Oral Prodrug) Penciclovir Penciclovir (Active Drug) Famciclovir->Penciclovir First-pass metabolism Penciclovir_in Penciclovir Penciclovir->Penciclovir_in Enters cell P_MP Penciclovir Monophosphate Penciclovir_in->P_MP Viral Thymidine Kinase P_TP Penciclovir Triphosphate (Active Form) P_MP->P_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase P_TP->Viral_DNA_Polymerase Inhibits Viral_DNA_Replication Viral DNA Replication P_TP->Viral_DNA_Replication Blocks

Caption: The metabolic activation and mechanism of action of famciclovir.

This compound: A Question of Activity

There is limited publicly available data on the specific antiviral activity of the 6-chloro impurity. However, it is generally understood that modifications to the purine ring, particularly at the 6-position, can significantly alter the molecule's ability to be recognized and metabolized by the necessary viral and host cell enzymes. It is highly probable that the presence of the bulky chloro group would hinder the conversion to the active triphosphate form, thereby rendering it significantly less active or inactive as an antiviral agent.

The primary concern with this compound is not its potential for a therapeutic effect, but rather its impact as an impurity on the safety and efficacy of famciclovir. Regulatory bodies such as the USP have established limits for this and other related compounds in famciclovir drug products.

Comparative Antiviral Efficacy: An Indirect Assessment

A direct comparison of antiviral activity in a clinical or preclinical setting is not applicable here. However, we can infer the importance of the chemical difference from the extensive data available for famciclovir.

ParameterFamciclovirThis compound
In Vitro Activity As penciclovir, potent activity against HSV-1, HSV-2, and VZV.[4]Not expected to have significant antiviral activity due to the 6-chloro substitution.
In Vivo Efficacy Clinically proven efficacy in treating herpes zoster (shingles) and genital herpes.[4][13]Not applicable; it is an impurity that should be minimized.
Clinical Use Widely used as an oral antiviral medication.[13]Not for therapeutic use.

Experimental Protocols: Ensuring Purity and Quality

The control of impurities is a cornerstone of pharmaceutical development and manufacturing. The following are conceptual outlines of key experimental protocols used to differentiate and quantify famciclovir and its 6-chloro impurity.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the standard method for separating and quantifying famciclovir from its related substances, including the 6-chloro impurity.

Objective: To separate and quantify this compound in a sample of famciclovir API or drug product.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a reference standard solution of the 6-chloro impurity at a known concentration.

    • Prepare a reference standard solution of famciclovir.

    • Prepare a sample solution of the famciclovir API or drug product at a specified concentration.

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a Purospher™ STAR RP-8 endcapped column, is often used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1.0-1.5 mL/min.

    • Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 254 nm or 305 nm).

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • The different polarities of famciclovir and its 6-chloro impurity will cause them to elute at different retention times.

    • Identify the peaks based on the retention times of the reference standards.

    • Quantify the amount of the 6-chloro impurity in the sample by comparing its peak area to that of the reference standard.

HPLC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Inject Sample B->D C->D E Separate Compounds on Column D->E F Detect with UV Detector E->F G Integrate Peak Areas F->G H Quantify Impurity vs. Standard G->H

Caption: A generalized workflow for HPLC-based impurity analysis.

Conclusion for the Research Professional

The comparative analysis of famciclovir and this compound underscores a critical principle in drug development: the profound impact of subtle chemical modifications on biological activity and the paramount importance of synthetic process control.

  • Famciclovir is a well-established antiviral prodrug with a clear mechanism of action and proven clinical efficacy. Its design as a prodrug enhances its oral bioavailability, making it a valuable therapeutic option.[4]

  • This compound is not an alternative antiviral but a key intermediate in the synthesis of famciclovir. Its presence in the final drug product is considered an impurity that must be strictly controlled to ensure the safety and efficacy of the medication.[7]

For researchers, this comparison highlights the importance of understanding the complete lifecycle of a drug molecule, from its synthesis to its metabolic fate. For drug development professionals, it reinforces the necessity of robust analytical methods for impurity profiling and the implementation of stringent quality control measures throughout the manufacturing process.

References

A Comparative Guide to Impurity Profiling of Famciclovir: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Impurities, even at trace levels, can impact the safety and efficacy of a drug product.[1] For the antiviral drug famciclovir, a prodrug of penciclovir, rigorous impurity profiling is a critical regulatory requirement.[2][3] This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical analysis to inform the selection of the most appropriate methodology for their specific needs. We will delve into the core principles of each technique, present comparative experimental data, and provide detailed protocols, all grounded in scientific integrity and practical field experience.

The Criticality of Impurity Profiling in Famciclovir

Famciclovir can contain various impurities stemming from its synthesis, degradation, or storage.[3] These can include starting materials, by-products, intermediates, and degradation products.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and qualification of impurities in new drug substances and products.[5][6] According to these guidelines, any impurity exceeding a 0.1% threshold must be identified and characterized.[4] This necessitates the use of highly sensitive and specific analytical methods.

HPLC-UV: The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components in a mixture.[7][8] When coupled with a UV detector, it becomes a robust and reliable tool for routine quality control.[9][10]

Principle of Operation: HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). In the context of famciclovir, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture, such as methanol and a phosphate buffer.[11] As the sample travels through the column, different components elute at different times (retention times), allowing for their separation. The UV detector then measures the absorbance of the eluting compounds at a specific wavelength, providing a quantitative measure of each component.[12]

  • Robustness and Reliability: HPLC-UV methods are well-established and known for their excellent precision and reproducibility, making them ideal for quality control environments.[9][10]

  • Cost-Effectiveness: Compared to mass spectrometry, HPLC-UV systems are generally less expensive to purchase and maintain.[2][13]

  • Simplicity: The technique is relatively straightforward to operate, with a large knowledge base available for method development and troubleshooting.[2]

  • Limited Specificity: Co-eluting impurities with similar UV spectra can be difficult to distinguish. Identification relies solely on retention time matching with a known reference standard.[9]

  • Lower Sensitivity: While sensitive, HPLC-UV may not be sufficient for detecting and quantifying impurities at very low levels, particularly those with poor chromophores.[14]

  • Lack of Structural Information: UV detection provides no information about the molecular weight or structure of an unknown impurity.[15]

LC-MS/MS: The Gold Standard for Sensitivity and Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.[16][17] This hyphenated technique has become an indispensable tool for impurity identification and structural elucidation.[18]

Principle of Operation: Similar to HPLC-UV, the process begins with chromatographic separation. However, instead of a UV detector, the eluent from the column is introduced into a mass spectrometer. The molecules are ionized, and the first mass analyzer (MS1) selects ions of a specific mass-to-charge ratio (m/z). These selected ions are then fragmented, and the resulting fragment ions are analyzed by a second mass analyzer (MS2). This process provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.[7][18]

  • Unparalleled Sensitivity and Selectivity: LC-MS/MS can detect and quantify impurities at trace levels, even in complex matrices.[2][18] This is crucial for identifying potentially genotoxic impurities that have very low permissible limits.

  • Structural Elucidation: The fragmentation patterns generated in MS/MS provide valuable structural information, enabling the identification of unknown impurities without the need for reference standards.[15][18]

  • Confirmation of Identity: By providing molecular weight and fragmentation data, LC-MS/MS offers definitive confirmation of an impurity's identity.[16]

  • Complexity and Cost: LC-MS/MS systems are more complex to operate and significantly more expensive than HPLC-UV systems.[14]

  • Matrix Effects: The ionization process can be influenced by other components in the sample matrix, potentially leading to ion suppression or enhancement and affecting quantitation.[18]

  • Response Variability: The ionization efficiency can vary significantly between different compounds, meaning that the peak area in a mass chromatogram is not directly proportional to the concentration without proper calibration.[19]

Comparative Analysis: HPLC-UV vs. LC-MS/MS

FeatureHPLC-UVLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.[12]Chromatographic separation coupled with mass analysis of precursor and fragment ions.[18]
Specificity Moderate; relies on retention time.[9]High; based on mass-to-charge ratio and fragmentation pattern.[18]
Sensitivity Good; suitable for impurities >0.1%.[9]Excellent; capable of detecting trace-level and genotoxic impurities.[2]
Identification Requires reference standards for confirmation.[9]Enables structural elucidation of unknown impurities.[15]
Quantitation Highly accurate and precise with proper calibration.[9]Can be affected by matrix effects and requires careful validation.[18]
Cost Lower initial investment and maintenance costs.[2]Higher initial investment and operational expenses.[14]
Complexity Relatively simple to operate and maintain.[2]More complex instrumentation and data analysis.[14]

Experimental Workflows

HPLC-UV Workflow for Famciclovir Impurity Profiling

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Famciclovir Bulk Drug / Formulation Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification (based on retention time) Chromatogram->Integration Quantification Quantify Impurities (% Area Normalization) Integration->Quantification

Caption: HPLC-UV workflow for famciclovir impurity analysis.

LC-MS/MS Workflow for Famciclovir Impurity Profiling

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Famciclovir Sample Dilution Dilute in Mobile Phase Sample->Dilution Filtration Filter Dilution->Filtration Injection Inject into LC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 MS1: Precursor Ion Scan Ionization->MS1 Fragmentation Collision-Induced Dissociation MS1->Fragmentation MS2 MS2: Product Ion Scan Fragmentation->MS2 TIC Total Ion Chromatogram MS2->TIC Structure Structural Elucidation (from fragmentation) TIC->Structure Quantification Quantification (MRM) Structure->Quantification

Caption: LC-MS/MS workflow for famciclovir impurity identification.

Detailed Experimental Protocols

Stability-Indicating HPLC-UV Method for Famciclovir

This protocol is designed as a stability-indicating method, capable of separating famciclovir from its degradation products.[11]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11]

  • Mobile Phase: Methanol and KH2PO4 buffer (pH 3.0, adjusted with orthophosphoric acid) in a 35:65 (v/v) ratio.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 242 nm.[11]

  • Column Temperature: Ambient.[11]

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve famciclovir reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[13]

  • Sample Solution: For tablets, weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to a target concentration of famciclovir into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.

  • Forced Degradation Studies: To demonstrate specificity, famciclovir is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolytic and thermal stress.[11][20] For example, for acid degradation, a solution of famciclovir can be treated with 1M HCl at room temperature for a specified time, followed by neutralization before analysis.[11][20]

3. Method Validation:

  • The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13]

LC-MS/MS Method for Identification of Famciclovir Degradation Products

This protocol is optimized for the identification and structural characterization of famciclovir impurities.[21]

1. Liquid Chromatography Conditions:

  • Column: Luna C18, 100 x 2.6 mm, 1.6 µm.[21]

  • Mobile Phase: An isocratic elution with 30% 0.1% orthophosphoric acid and 70% acetonitrile.[21]

  • Flow Rate: 1.0 mL/min.[21]

  • Injection Volume: 10 µL.[21]

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS Scan Mode: Full scan for initial detection of impurities and product ion scan for fragmentation analysis.

  • Collision Energy: Optimized for each impurity to achieve characteristic fragmentation.

3. Data Analysis:

  • The mass spectra of the degradation products are analyzed to determine their molecular weight.[21]

  • The fragmentation patterns are then interpreted to propose a chemical structure for the unknown impurity.[21]

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS/MS for famciclovir impurity profiling depends on the specific objective of the analysis.

  • For routine quality control, release testing, and stability studies where the impurities are known and reference standards are available, a validated HPLC-UV method is often sufficient, providing a robust, reliable, and cost-effective solution. [2][9]

  • For the identification of unknown impurities, structural elucidation of degradation products, and the analysis of potentially genotoxic impurities at trace levels, LC-MS/MS is the indispensable tool. [2][18] Its superior sensitivity and specificity provide a level of confidence that cannot be achieved with HPLC-UV alone.

In a comprehensive drug development program, both techniques are often used synergistically. HPLC-UV serves as the workhorse for routine analysis, while LC-MS/MS is employed for in-depth characterization and problem-solving. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality, safety, and efficacy of famciclovir products.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the rigorous control of impurities is paramount to ensuring the safety and efficacy of drug products. 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine is a known process-related impurity and potential degradant of Famciclovir, a critical antiviral agent.[1] Famciclovir is a prodrug that, upon administration, is converted to the active compound Penciclovir.[2] The structural similarity between the active pharmaceutical ingredient (API) and its impurities necessitates the development of highly specific and reliable analytical methods for their accurate quantitation.

This guide provides an in-depth comparison of three distinct analytical techniques for the analysis of this specific purine derivative: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

The core of this document is the principle of cross-validation , a systematic process of comparing the results from different analytical methods to verify that each method is fit for its intended purpose and that the data they generate are comparable and reliable.[3][4] This is not merely a procedural checklist but a foundational practice for ensuring data integrity, supporting regulatory compliance, and facilitating method transfer between laboratories or instruments.[3][5] Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the newer Q2(R2), which provide a framework for validating analytical procedures.[6][7][8][9]

Section 1: Overview of Selected Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For a moderately polar, UV-active molecule like this compound, several high-fidelity methods are viable.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical quality control. The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] For this purine derivative, a reversed-phase C18 column is the logical starting point, leveraging hydrophobic interactions for separation. Its purine core contains a strong chromophore, making it readily detectable by UV spectroscopy.[2] This technique is valued for its robustness, cost-effectiveness, and widespread availability.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC improves upon HPLC by using smaller particle-size columns, leading to faster analysis times and superior resolution.[11] Coupling it with tandem mass spectrometry provides exceptional sensitivity and selectivity.[12] MS detection identifies compounds based on their mass-to-charge ratio (m/z), making it invaluable for confirming identity and for quantification at very low levels, such as in bioanalytical studies or for trace impurity analysis.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC separates compounds based on their volatility after vaporization in a heated injector.[14] Nucleoside analogs are non-volatile and thermally labile, making direct analysis impossible. Therefore, a critical derivatization step is required to convert the polar functional groups into volatile, stable derivatives (e.g., trimethylsilyl ethers).[15] While more complex, GC-MS serves as an excellent orthogonal technique—one with a fundamentally different separation mechanism—providing a powerful confirmatory tool.

Section 2: Detailed Experimental Protocols

The following protocols are designed as robust starting points for method development and subsequent validation.

Protocol 1: HPLC-UV Method

This protocol is optimized for routine quality control, focusing on precision and robustness.

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: Ascentis® C18, 150 mm x 4.6 mm, 5 µm particle size, or equivalent.

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 70% B

    • 20-22 min: Hold at 70% B

    • 22-23 min: Return to 10% B

    • 23-30 min: Column re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve standard and sample materials in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL.

Protocol 2: UPLC-MS/MS Method

This protocol is designed for high-throughput analysis and low-level quantitation, suitable for bioanalytical applications or trace impurity profiling.

  • Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC® BEH Shield RP18, 50 mm x 2.1 mm, 1.7 µm particle size, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient from 5% to 95% B

    • 3.0-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Column re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): 356.1 m/z ([M+H]⁺)

      • Product Ions (Q3): Monitor two to three specific fragment ions for quantitation and confirmation (e.g., fragments corresponding to the loss of acetoxy groups or cleavage of the butyl chain).

Protocol 3: GC-MS Method (with Derivatization)

This protocol provides an orthogonal method for confirmatory analysis.

  • Derivatization Procedure:

    • Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

  • Chromatographic System: A GC system with a split/splitless injector coupled to a single quadrupole or ion trap mass spectrometer.

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Injection Mode: Splitless, 1 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: 50-600 amu.

Section 3: The Cross-Validation Framework

Cross-validation confirms that different analytical methods produce comparable, reliable results for the same sample.[3] The process involves analyzing the same batch of samples with each of the validated methods and statistically comparing the outcomes against predefined acceptance criteria.[5] The validation of each individual method must be performed first, following ICH Q2(R1) guidelines.[7][16][17]

Key Validation and Cross-Validation Parameters
  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., other impurities, degradants, matrix components).[18] For HPLC, this is shown by peak purity analysis. For MS methods, it is demonstrated by the specificity of the MRM transitions.

  • Linearity: A direct proportional relationship between the analyte concentration and the method's response over a defined range.[17]

  • Accuracy: The closeness of the test results to the true value, typically determined by spike/recovery studies and expressed as percent recovery.[18]

  • Precision: The degree of scatter between a series of measurements. Assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within-laboratory variations (different days, analysts, or equipment).

    • Results are expressed as the Relative Standard Deviation (%RSD).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), indicating its reliability during normal usage.[19]

CrossValidationWorkflow cluster_methods Individual Method Validation (ICH Q2) cluster_params Validation Parameters cluster_crossval Cross-Validation Study HPLC HPLC-UV Method Spec Specificity Lin Linearity Acc Accuracy Prec Precision LOQ LOQ Rob Robustness Analysis Analyze Samples by Each Validated Method HPLC->Analysis UPLC UPLC-MS/MS Method UPLC->Analysis GC GC-MS Method GC->Analysis Sample Prepare Homogenous Sample Batch Sample->Analysis Compare Statistical Comparison of Results (e.g., t-test, F-test) Analysis->Compare Report Final Report: Method Comparability Assessed Compare->Report

Caption: Workflow for the cross-validation of analytical methods.

Section 4: Data Comparison and Interpretation

The table below summarizes expected performance characteristics for the three analytical methods based on validation studies. These values are illustrative but reflect the intrinsic capabilities of each technique.

Parameter HPLC-UV UPLC-MS/MS GC-MS (Derivatized) Acceptance Criteria (Typical)
Specificity Baseline resolution from adjacent peaks; Pass Peak PurityNo interferences at MRM transitionNo co-eluting peaks with same mass spectrumMethod is selective for the analyte
Linearity (r²) > 0.999> 0.998> 0.995r² ≥ 0.995
Range (µg/mL) 1 - 1000.005 - 100.1 - 50Covers expected concentration range
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 102.5%95.0 - 104.5%98.0 - 102.0% for assay
Precision (%RSD)
- Repeatability< 1.0%< 1.5%< 2.5%≤ 2.0%
- Intermediate< 1.5%< 2.0%< 4.0%≤ 3.0%
LOQ (µg/mL) 1.00.0050.1Sufficient for intended purpose
Robustness HighModerate-HighModerateNo significant impact from minor changes
Analysis Time (min) ~30~5~20-
Interpretation of Results
  • HPLC-UV stands out as the most robust and precise method, making it ideal for routine quality control and release testing where concentrations are relatively high and reliability is key. Its longer run time is a trade-off for its simplicity and ruggedness.

  • UPLC-MS/MS is unparalleled in sensitivity and speed. Its LOQ is orders of magnitude lower than the other techniques, making it the only suitable choice for bioanalytical studies (e.g., plasma pharmacokinetics) or for detecting trace levels of the impurity in the API.[11][13] The speed also makes it excellent for high-throughput screening.

  • GC-MS provides a valuable orthogonal confirmation. While its precision and accuracy may be slightly lower due to the multi-step derivatization process, its different separation mechanism provides a high degree of confidence that the analyte is what it is believed to be. If the HPLC and UPLC methods show a peak, but the GC-MS method does not (or vice-versa), it would trigger an investigation into peak identity.

Caption: Relationship between Famciclovir, the analyte, and Penciclovir. (Note: Image placeholders are used as direct image rendering is not possible).

Conclusion and Recommendations

The cross-validation of analytical methods is an indispensable scientific exercise in pharmaceutical analysis. For the quantitation of this compound, no single method is universally "best"; rather, the optimal choice is dictated by the analytical objective.

  • For routine QC and API release testing: The HPLC-UV method is recommended due to its high precision, robustness, and cost-effectiveness.

  • For bioanalytical studies, trace analysis, or high-throughput screening: The UPLC-MS/MS method is the superior choice, offering unmatched sensitivity and speed.

  • For identity confirmation and as an orthogonal method in investigations: The GC-MS method, despite its complexity, provides an invaluable confirmatory tool with a completely different selectivity profile.

By employing a framework of individual method validation followed by a rigorous cross-validation study, research and quality control laboratories can ensure the generation of reliable, comparable, and defensible analytical data, ultimately safeguarding product quality and patient safety.

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of antiviral drug development and manufacturing, rigorous characterization of the active pharmaceutical ingredient (API) and its related substances is paramount for ensuring safety and efficacy. Famciclovir, a prodrug of the antiviral agent penciclovir, is a critical therapy for herpes virus infections.[1] This guide provides an in-depth comparative analysis of the spectral characteristics of famciclovir and its key related compounds, with a special focus on the process impurity 6-Chloro famciclovir. By leveraging foundational spectroscopic techniques—UV-Vis, FTIR, NMR, and Mass Spectrometry—this document serves as a technical resource for researchers, quality control analysts, and drug development professionals. We will explore the causal relationships between molecular structure and spectral output, present detailed analytical protocols, and offer comparative data to facilitate the unambiguous identification and differentiation of these compounds.

Introduction: The Analytical Imperative in Famciclovir Quality Control

Famciclovir, chemically designated as 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-aminopurine, functions as a guanosine analogue prodrug.[1] Upon oral administration, it undergoes rapid biotransformation to penciclovir, its active antiviral moiety. The efficacy of this transformation and the overall safety profile of the drug product are contingent on the purity of the famciclovir API.

Process-related impurities and degradation products, such as 6-Chloro famciclovir, can arise during synthesis or storage.[2] Regulatory bodies mandate strict control and characterization of any impurity present at significant levels. Therefore, robust analytical methods capable of separating and identifying these related substances are not merely a procedural requirement but a cornerstone of patient safety. This guide aims to equip scientists with the foundational spectral data and methodologies necessary to confidently identify famciclovir and distinguish it from its structurally similar relatives.

Molecular Structures and Chemical Relationships

Understanding the subtle structural differences between famciclovir and its related compounds is the first step in interpreting their spectral data. The primary compounds discussed in this guide are:

  • Famciclovir: The parent drug molecule.

  • Penciclovir: The active metabolite, lacking the two acetyl groups of famciclovir.

  • 6-Chloro famciclovir: A key process impurity where the hydrogen at the 6-position of the purine ring is substituted with a chlorine atom.[3][4]

  • Famciclovir Related Compound B (Desacetyl Famciclovir): A metabolite and potential impurity resulting from the hydrolysis of one of the two acetyl groups.[5][6][]

The structural relationships are illustrated below. The key differentiator for 6-Chloro famciclovir is the chloro-substitution on the purine ring, which significantly alters its electronic properties and, consequently, its spectral behavior.

Caption: Metabolic and structural relationships between famciclovir and key related compounds.

Spectroscopic Methodologies: A Validated Approach

The selection of analytical techniques is driven by their ability to probe specific molecular features. UV-Vis spectroscopy is sensitive to the conjugated purine system, FTIR identifies functional groups, NMR provides a detailed map of the proton and carbon skeleton, and Mass Spectrometry confirms molecular weight and fragmentation patterns.

General Analytical Workflow

A systematic approach is crucial for reproducible spectral acquisition. The following workflow represents a validated sequence for the comprehensive analysis of a given sample. The causality is clear: initial purity and concentration are established via UV-Vis and HPLC, followed by definitive structural elucidation using high-resolution techniques like NMR and MS.

Analytical_Workflow prep Sample Preparation (Weighing & Dissolution) hplc_uv HPLC-UV Analysis (Purity & Quantification) prep->hplc_uv ftir FTIR Analysis (Functional Group ID) hplc_uv->ftir nmr NMR Spectroscopy (¹H, ¹³C Structural Elucidation) ftir->nmr ms Mass Spectrometry (MW & Fragmentation) nmr->ms report Data Integration & Reporting ms->report

Caption: A generalized workflow for the comprehensive spectral analysis of famciclovir and its related compounds.

Experimental Protocol: Master Method for Spectroscopic Analysis

This protocol provides a self-validating framework. Each step includes quality checks to ensure data integrity.

  • Reagent and Sample Preparation:

    • Use analytical grade solvents (e.g., Methanol, Acetonitrile, Deuterated solvents for NMR).

    • Accurately weigh approximately 10-20 mg of the reference standard or sample using a calibrated analytical balance.

    • For UV-Vis: Prepare a stock solution in a suitable solvent (e.g., 0.1 N HCl or water) and dilute to a final concentration within the linear range (e.g., 2-12 µg/mL).[8][9]

    • For FTIR (ATR): Use the solid powder directly. Ensure the ATR crystal is cleaned with an appropriate solvent (e.g., isopropanol) and a background spectrum is collected before analyzing the sample.

    • For NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

    • For MS (ESI): Prepare a dilute solution (~1-10 µg/mL) in a suitable mobile phase, typically a mixture of water, acetonitrile, and a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumental Analysis:

    • UV-Vis Spectrophotometry:

      • Scan the sample from 200 to 400 nm against a solvent blank.

      • Record the wavelength of maximum absorbance (λmax).

      • Causality: The purine ring system common to all compounds exhibits strong UV absorbance. Shifts in λmax can indicate substitutions on the ring, such as the chloro-group in 6-Chloro famciclovir.

    • FTIR Spectroscopy:

      • Acquire the spectrum over a range of 4000-400 cm⁻¹.

      • Perform at least 16 co-added scans to improve the signal-to-noise ratio.

      • Causality: Specific vibrational frequencies correspond to key functional groups (C=O of esters, N-H of the amine, C-Cl stretch). The presence or absence of these bands confirms structural features.

    • NMR Spectroscopy:

      • Acquire ¹H and ¹³C spectra on a spectrometer of at least 400 MHz.

      • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

      • Causality: The chemical environment of each proton and carbon atom dictates its resonant frequency (chemical shift), providing an unambiguous structural fingerprint.

    • Mass Spectrometry (ESI-MS/MS):

      • Infuse the sample into an electrospray ionization (ESI) source.

      • Acquire a full scan mass spectrum in positive ion mode to determine the protonated molecular ion [M+H]⁺.

      • Perform tandem MS (MS/MS) on the molecular ion to generate a characteristic fragmentation pattern.

      • Causality: The mass-to-charge ratio of the molecular ion provides the molecular weight. The fragmentation pattern reveals the stability of different parts of the molecule and helps confirm its identity.

Comparative Spectral Data Analysis

The following sections detail the expected spectral characteristics for each compound, highlighting the key features that enable their differentiation.

UV-Vis Spectroscopy

The primary chromophore in these molecules is the purine ring. Substitutions on this ring can cause a shift in the λmax.

CompoundSolventλmax (nm)Rationale for Differentiation
Famciclovir Water / 0.1 N HCl~223 nm, ~304-312 nm[8][10][11]Baseline spectrum for the di-acetylated 2-aminopurine chromophore.
Penciclovir (Not specified)Similar to FamciclovirThe chromophore is identical to famciclovir; λmax is expected to be very similar.
6-Chloro famciclovir (Predicted)Likely shift from 304-312 nmThe electron-withdrawing chlorine atom on the purine ring is expected to cause a bathochromic or hypsochromic shift.
Desacetyl Famciclovir (Predicted)~304-312 nmThe chromophore is identical to famciclovir; λmax is expected to be virtually unchanged.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for identifying functional groups. The key differentiators are the ester carbonyls and the potential C-Cl bond.

CompoundKey Vibrational Bands (cm⁻¹)Interpretation and Differentiation
Famciclovir ~1740 (C=O stretch, ester), ~3300-3100 (N-H stretch), ~1650 (C=N stretch), ~1240 (C-O stretch, ester)Presence of two ester groups is confirmed by the strong C=O and C-O stretches.
Penciclovir ABSENCE of ~1740 and ~1240 bands. Broad O-H stretch ~3400 cm⁻¹.The lack of the strong ester carbonyl peak is the primary identifier for penciclovir.
6-Chloro famciclovir ~1740 (C=O stretch), ~3300-3100 (N-H stretch). Possible weak C-Cl stretch ~800-600 cm⁻¹.Spectrum will be very similar to famciclovir. The C-Cl stretch may be difficult to assign definitively but is the key theoretical difference.
Desacetyl Famciclovir ~1740 (C=O stretch), Broad O-H stretch ~3400 cm⁻¹.The presence of both an ester C=O stretch and a broad O-H stretch distinguishes this mono-hydrolyzed product from both famciclovir and penciclovir.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. The chemical shifts (δ) are highly sensitive to the local electronic environment. (Data predicted for DMSO-d₆).

¹H NMR Spectral Data Comparison

CompoundKey Protons & Expected δ (ppm)Rationale for Differentiation
Famciclovir ~2.0 (s, 6H, 2 x -OCOCH₃ ), ~4.0-4.2 (m, 4H, -CH₂ O-), ~7.8 (s, 1H, H-8), ~8.1 (s, 1H, H-6)Exhibits two distinct acetate methyl singlets and signals for the full side chain. The purine protons at C6 and C8 are key markers.
Penciclovir ABSENCE of ~2.0 ppm signal.The complete absence of the two sharp acetate methyl signals is the clearest indicator.
6-Chloro famciclovir ~2.0 (s, 6H, 2 x -OCOCH₃ ), ~8.3 (s, 1H, H-8). ABSENCE of H-6 signal.The most significant change is the disappearance of the H-6 proton signal due to substitution with Cl. A downfield shift of the H-8 proton is also expected due to the inductive effect of the chlorine.
Desacetyl Famciclovir ~2.0 (s, 3H, 1 x -OCOCH₃ ), presence of a new -OH proton signal.Will show only one acetate methyl singlet (integrating to 3H) and will have additional complexity in the side-chain methylene region due to the new hydroxyl group.
Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, which are definitive for identification.

MS Data Comparison (Positive ESI)

CompoundMolecular FormulaMolecular Wt.Expected [M+H]⁺ (m/z)Key Fragment Ions (m/z) & Interpretation
Famciclovir C₁₄H₁₉N₅O₄321.33322.15262 ([M+H - CH₃COOH]⁺), 220 ([M+H - CH₃COOH - C₂H₂O]⁺)[12]
Penciclovir C₁₀H₁₅N₅O₃253.26254.27Loss of H₂O and side chain fragments.
6-Chloro famciclovir C₁₄H₁₈ClN₅O₄355.78356.79 / 358.79Presence of the characteristic 3:1 isotopic pattern for chlorine in the molecular ion is the definitive identifier. Fragmentation will be similar to famciclovir (loss of acetic acid).
Desacetyl Famciclovir C₁₂H₁₇N₅O₃279.30280.31Initial loss of water or acetic acid. The molecular ion is 42 Da less than famciclovir.

Discussion and Practical Applications

This comparative guide demonstrates that a multi-technique spectroscopic approach is essential for the robust characterization of famciclovir and its related compounds.

  • For Quality Control: A routine HPLC-UV method can be used for quantification and initial purity assessment.[13] The methods described here are critical for the definitive identification of any peaks that are out-of-specification. For example, if an unknown impurity is detected, its retention time can be compared to standards, and its identity can be confirmed by collecting the peak for off-line MS and NMR analysis. The presence of a chlorine isotope pattern in the MS spectrum would be a strong indicator of 6-Chloro famciclovir.

  • For Process Development: During the synthesis of famciclovir, reaction conditions can be monitored to minimize the formation of impurities like 6-Chloro famciclovir. The spectral data provided here allows process chemists to rapidly identify the impurity and adjust parameters accordingly.

  • For Stability Studies: Degradation pathways often involve hydrolysis of the ester groups. The ability to distinguish between famciclovir, Desacetyl Famciclovir, and penciclovir using FTIR and NMR is crucial for determining the shelf-life and appropriate storage conditions for the drug product.

Conclusion

The spectral differentiation of 6-Chloro famciclovir from famciclovir and other related substances is achievable through a systematic application of modern spectroscopic techniques. While UV-Vis and FTIR provide valuable screening information, NMR and Mass Spectrometry offer definitive, unambiguous identification. The key differentiating features are the absence of the H-6 proton signal in the ¹H NMR spectrum and the characteristic chlorine isotopic pattern in the mass spectrum of 6-Chloro famciclovir. This guide provides the foundational data and validated methodologies to support robust quality control, process development, and regulatory compliance in the manufacturing of famciclovir.

References

A Comparative Analysis of the Biological Activity of 6-Chloro Famciclovir and Penciclovir for Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, a nuanced understanding of the structure-activity relationships of antiviral compounds is paramount. This guide provides an in-depth technical comparison of the biological activities of 6-Chloro famciclovir and the established antiviral agent, Penciclovir. By examining their mechanisms of action, metabolic pathways, and antiviral efficacy, this document aims to equip scientists with the critical insights needed for informed decision-making in antiviral research and development.

Introduction: Two Structurally Related Purine Nucleoside Analogues

Penciclovir is a potent and selective antiviral agent effective against several herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV).[1][2] However, its clinical utility via oral administration is limited by poor bioavailability.[3] To overcome this, the prodrug Famciclovir was developed. Famciclovir is the diacetyl 6-deoxy analogue of Penciclovir and is readily absorbed and rapidly converted to the active Penciclovir in the body.[4][5]

The subject of this comparison, 6-Chloro famciclovir, is chemically identified as 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate.[6] It is a key intermediate in some synthetic routes to Famciclovir and is also considered a process impurity.[7][8] Given its structural similarity to Famciclovir—differing only by a chloro group at the 6-position of the purine ring instead of a hydrogen—a comparative analysis of its biological activity is crucial for understanding its potential impact and for process optimization in drug manufacturing.

Mechanism of Action: The Prerequisite of Metabolic Activation

A fundamental principle governing the activity of this class of antiviral agents is the necessity of intracellular phosphorylation. The active form of the drug is the triphosphate metabolite, which acts as a competitive inhibitor of viral DNA polymerase, thereby halting viral replication.[4][9]

Penciclovir: A Direct Precursor to the Active Triphosphate

Penciclovir, in its parent form, is inactive.[2] Upon entry into a virus-infected cell, it is selectively phosphorylated by a viral-encoded thymidine kinase (TK) to Penciclovir monophosphate.[4] Cellular kinases then further phosphorylate the monophosphate to the active Penciclovir triphosphate.[4] This active metabolite competitively inhibits the viral DNA polymerase, disrupting the synthesis of viral DNA.[1][9] The selectivity of Penciclovir arises from its much higher affinity for viral TK compared to cellular TKs, leading to higher concentrations of the active triphosphate in infected cells.[2]

6-Chloro Famciclovir: An Inactive Prodrug Requiring Bioactivation

Similar to Famciclovir, 6-Chloro famciclovir is a prodrug that is not expected to have intrinsic antiviral activity.[10][11] For it to exert an antiviral effect, it must first be metabolized to an active form. Studies have shown that Famciclovir itself has no inhibitory effect on HSV-1 and HSV-2 in cell cultures at concentrations up to 1000 μg·mL-1.[11] Given the structural similarity, it is highly probable that 6-Chloro famciclovir is also inactive in vitro.

The critical question is whether 6-Chloro famciclovir can be efficiently converted to Penciclovir in vivo. This metabolic pathway would involve two key steps: deacetylation to remove the two acetyl groups and the conversion of the 6-chloro group to a 6-hydroxyl group to yield Penciclovir.

Metabolic Conversion Pathway

cluster_0 In Vivo Metabolism cluster_1 Intracellular Activation (Virus-Infected Cell) 6-Chloro_Famciclovir 6-Chloro Famciclovir (Inactive Prodrug) Deacetylated_Intermediate Deacetylated 6-Chloro Intermediate 6-Chloro_Famciclovir->Deacetylated_Intermediate Esterases Penciclovir Penciclovir (Active Drug Precursor) Deacetylated_Intermediate->Penciclovir Aldehyde Oxidase (Hypothesized) Penciclovir_MP Penciclovir Monophosphate Penciclovir->Penciclovir_MP Viral Thymidine Kinase Penciclovir_TP Penciclovir Triphosphate (Active Metabolite) Inhibition Viral DNA Polymerase Penciclovir_TP->Inhibition Inhibits Penciclovir_DP Penciclovir Diphosphate Penciclovir_MP->Penciclovir_DP Cellular Kinases Penciclovir_DP->Penciclovir_TP

Caption: Hypothesized metabolic activation of 6-Chloro Famciclovir.

The conversion of Famciclovir's 6-deoxy precursor to Penciclovir is catalyzed by aldehyde oxidase.[12] It is plausible that this enzyme could also facilitate the conversion of the 6-chloro intermediate to Penciclovir. However, the efficiency of this conversion for the 6-chloro analogue compared to the natural 6-deoxy substrate has not been explicitly documented in the available literature. Any inefficiency in this step would significantly reduce the amount of Penciclovir formed and, consequently, the overall antiviral activity.

Comparative Antiviral Efficacy: A Data-Driven Analysis

The antiviral efficacy of these compounds is best compared using quantitative data from in vitro assays, such as the plaque reduction assay, which determines the concentration of the drug required to inhibit virus-induced cell death by 50% (IC50 or EC50).

Penciclovir: Potent and Broad Antiherpetic Activity

Penciclovir has demonstrated potent activity against a range of herpesviruses. The following table summarizes its reported efficacy:

VirusCell LineIC50 / EC50 (μg/mL)Reference
Herpes Simplex Virus-1 (HSV-1) MRC-50.4[2]
Various0.5[1]
Herpes Simplex Virus-2 (HSV-2) MRC-51.5[2]
Various0.8[1]
Varicella-Zoster Virus (VZV) HEL2.4[1]
MRC-53.1[2]
6-Chloro Famciclovir: Likely Inactive In Vitro

As a prodrug, 6-Chloro famciclovir is expected to be inactive in standard cell culture-based antiviral assays where the necessary metabolic enzymes for its conversion to an active form are absent. One study directly demonstrated that Famciclovir had no inhibitory activity against HSV-1 and HSV-2 in vitro.[11] This strongly supports the hypothesis that 6-Chloro famciclovir would exhibit a similar lack of direct antiviral effect. The key determinant of its in vivo activity would be the efficiency of its metabolic conversion to Penciclovir.

Experimental Protocols for Antiviral Activity Assessment

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Antiviral Assay: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound.

Objective: To determine the concentration of the test compound that inhibits the formation of virus-induced plaques by 50% (IC50).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MRC-5, Vero) in 6-well or 12-well plates.

  • Virus stock of known titer (e.g., HSV-1, HSV-2, VZV).

  • Test compounds (6-Chloro famciclovir, Penciclovir) dissolved in an appropriate solvent (e.g., DMSO).

  • Cell culture medium (e.g., DMEM).

  • Overlay medium (e.g., medium containing carboxymethyl cellulose or agarose).

  • Fixative (e.g., methanol or formaldehyde).

  • Staining solution (e.g., crystal violet).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the overlay medium.

  • Overlay: Remove the virus inoculum and add the overlay medium containing the different concentrations of the test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fixation and Staining: After incubation, remove the overlay medium, fix the cells, and stain with crystal violet.

  • Plaque Counting and IC50 Determination: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Experimental Workflow for Plaque Reduction Assay

start Start cell_seeding Seed Host Cells in Plates start->cell_seeding incubation1 Incubate to Confluency cell_seeding->incubation1 infection Infect Cells with Virus incubation1->infection adsorption Allow Viral Adsorption infection->adsorption overlay Add Overlay Medium with Compounds adsorption->overlay compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->overlay incubation2 Incubate for Plaque Formation overlay->incubation2 fix_stain Fix and Stain Cells incubation2->fix_stain count Count Plaques fix_stain->count calculate Calculate IC50 count->calculate end End calculate->end

Caption: Workflow for the Plaque Reduction Assay.

Conclusion: A Tale of an Active Drug and its Synthetic Precursor

The biological activities of 6-Chloro famciclovir and Penciclovir are fundamentally different. Penciclovir is a direct-acting antiviral agent that, after intracellular phosphorylation, potently inhibits viral DNA synthesis. In contrast, 6-Chloro famciclovir is a prodrug, and like Famciclovir, is inactive in its initial form. Its potential for antiviral activity is entirely dependent on its metabolic conversion to an active species, presumably Penciclovir.

While the presence of the 6-chloro group on the purine ring does not preclude antiviral activity in other nucleoside analogues, the efficiency of its conversion to the 6-hydroxyl group of Penciclovir is a critical and currently unquantified determinant of its in vivo efficacy. For researchers in drug development and manufacturing, 6-Chloro famciclovir should be primarily considered a synthetic intermediate and a potential impurity in Famciclovir synthesis. Its presence in the final drug product should be carefully monitored and controlled, as its conversion to the active Penciclovir may not be as efficient as that of Famciclovir, potentially impacting the overall therapeutic efficacy. Further studies are warranted to elucidate the precise metabolic fate of 6-Chloro famciclovir and to quantify its conversion to Penciclovir in relevant biological systems.

References

A Comparative Benchmarking Guide to the Synthesis of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of a Key Intermediate

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine is a pivotal intermediate in the synthesis of the antiviral prodrug Famciclovir.[1] Famciclovir is orally administered and is rapidly converted in the body to the active antiviral agent, Penciclovir, which is effective against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[1] The efficiency, cost-effectiveness, and scalability of the synthesis of this key intermediate are therefore of paramount importance to the pharmaceutical industry.

This guide provides a comparative analysis of the prevalent synthetic routes to this compound, offering a deep dive into the underlying chemistry, experimental protocols, and a critical evaluation of the strengths and weaknesses of each approach. The insights presented herein are intended to empower researchers and process chemists in making informed decisions for their drug development programs.

Core Synthetic Strategies: A Tale of Two Starting Materials

The synthesis of this compound predominantly proceeds via two main strategies, differentiated by their choice of the initial purine source:

  • Route A: Direct Alkylation of 2-Amino-6-chloropurine. This is a convergent approach where the pre-synthesized purine core is coupled with a suitable side-chain precursor.

  • Route B: Synthesis from Guanine. This method involves the initial modification of guanine, a naturally occurring and readily available purine base, followed by the introduction of the side chain.

A critical challenge in both routes is controlling the regioselectivity of the N-alkylation of the purine ring. The desired product is the N-9 isomer, but the formation of the N-7 isomer is a common side reaction that can significantly impact yield and purification costs.[2]

Route A: The Direct Alkylation Approach

This strategy is arguably the most direct and widely employed method for the synthesis of the target intermediate. It hinges on the alkylation of the readily available 2-amino-6-chloropurine with a pre-functionalized side-chain synthon.

Workflow for Route A

Route A A 2-Amino-6-chloropurine C N-Alkylation A->C B Side-chain Synthon (e.g., 2-acetoxymethyl-4-halobut-1-yl-acetate) B->C D 9-(4-Acetoxy-3-acetoxymethylbut-1-yl) -2-amino-6-chloropurine (N-9 Isomer) C->D Desired Product E 7-(4-Acetoxy-3-acetoxymethylbut-1-yl) -2-amino-6-chloropurine (N-7 Isomer) C->E Byproduct F Purification D->F E->F F->D Isolated Product

Caption: General workflow for the direct alkylation of 2-amino-6-chloropurine.

Experimental Protocol: Route A

Step 1: N-Alkylation of 2-Amino-6-chloropurine

  • To a stirred suspension of 2-amino-6-chloropurine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add a base (e.g., K₂CO₃, NaH) (1.1-1.5 eq).

  • Heat the mixture to 60-80 °C for 1 hour to facilitate the formation of the purine anion.

  • Add the side-chain synthon, such as 2-acetoxymethyl-4-bromobut-1-yl-acetate (1.0-1.2 eq), to the reaction mixture.

  • Maintain the reaction at 80-100 °C for 12-24 hours, monitoring the progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • The crude product, a mixture of N-9 and N-7 isomers, is typically purified by silica gel column chromatography.[1]

  • A gradient elution system, for instance, with a mixture of hexane and ethyl acetate, is employed to separate the isomers.

  • The fractions containing the desired N-9 isomer are collected and the solvent is evaporated to yield the pure product.

Advantages of Route A:
  • Convergent and Direct: This route is conceptually straightforward, involving the direct coupling of two key fragments.

  • Commercially Available Starting Material: 2-amino-6-chloropurine is a readily available and relatively inexpensive starting material.

Disadvantages of Route A:
  • Regioselectivity Issues: The primary drawback is the formation of the undesired N-7 isomer, which can be difficult to separate from the desired N-9 product, leading to lower yields and increased purification costs.[2] The ratio of N-9 to N-7 isomers is influenced by factors such as the solvent, base, and the nature of the leaving group on the side chain.

  • Side-Chain Synthesis: This route requires a separate synthesis of the functionalized side-chain, which adds to the overall step count.

Route B: The Guanine-Based Approach

This strategy commences with guanine, an inexpensive and abundant starting material. The synthesis involves the initial chlorination of guanine, followed by the introduction of the side chain.

Workflow for Route B

Route B A Guanine B Chlorination A->B C 2-Amino-6-chloropurine B->C E N-Alkylation C->E D Side-chain Synthon D->E F 9-(4-Acetoxy-3-acetoxymethylbut-1-yl) -2-amino-6-chloropurine E->F G Purification F->G

Caption: A simplified workflow for the synthesis starting from guanine.

Experimental Protocol: Route B

Step 1: Chlorination of Guanine

  • Suspend guanine (1.0 eq) in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a phase-transfer catalyst like methyltriethylammonium chloride.[3]

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., NaOH, NH₄OH) to precipitate the 2-amino-6-chloropurine.

  • Filter, wash with water, and dry the product.

Step 2: N-Alkylation and Purification

The subsequent steps of N-alkylation with the side-chain synthon and purification are similar to those described in Route A. An alternative approach involves a Mitsunobu reaction for the alkylation step, which can offer better control over regioselectivity.[4][5]

Advantages of Route B:
  • Cost-Effective Starting Material: Guanine is a very cheap and readily available raw material.[4]

  • Industrially Viable: This route has been adapted for large-scale industrial production.[4]

Disadvantages of Route B:
  • Harsh Reaction Conditions: The chlorination of guanine typically requires harsh reagents like POCl₃, which poses safety and environmental concerns.

  • Multi-step Process: This route involves an additional step (chlorination) compared to the direct alkylation of 2-amino-6-chloropurine.

  • Regioselectivity: Similar to Route A, controlling the N-9 vs. N-7 alkylation remains a significant challenge.

Comparative Analysis of Synthesis Routes

ParameterRoute A: Direct Alkylation of 2-Amino-6-chloropurineRoute B: Synthesis from Guanine
Starting Material 2-Amino-6-chloropurineGuanine
Number of Key Steps 2 (Alkylation, Purification)3 (Chlorination, Alkylation, Purification)
Overall Yield Moderate (highly dependent on regioselectivity)Moderate to Good (can be optimized)[4]
Regioselectivity A major challenge, often requires chromatographic separation.[1][2]Also a challenge, but can be influenced by protecting groups and reaction conditions.[6][7]
Scalability Scalable, but purification can be a bottleneck.Well-established for industrial scale.[4][7]
Cost-Effectiveness Moderate, due to the cost of the starting purine and purification.Potentially more cost-effective due to the low price of guanine.[6]
Safety & Environment Generally safer than Route B.Use of hazardous reagents like POCl₃ is a concern.

Field-Proven Insights for Optimization

  • Controlling Regioselectivity: The key to a successful synthesis lies in maximizing the formation of the N-9 isomer. Research has shown that the choice of solvent, base, and protecting groups on the purine ring can significantly influence the N-9/N-7 ratio.[2] For instance, using bulkier protecting groups on the exocyclic amino group can sterically hinder alkylation at the N-7 position. The use of specific catalysts can also direct the alkylation to the desired position.

  • Side-Chain Synthesis: The synthesis of the 2-acetoxymethyl-4-halobut-1-yl-acetate side chain is a multi-step process in itself. Optimizing this synthesis for high yield and purity is crucial for the overall efficiency of the main routes.

  • Purification Strategies: While column chromatography is the standard laboratory method for isomer separation, industrial-scale production often relies on crystallization-based purification techniques. Developing a robust crystallization method to selectively isolate the N-9 isomer is a key area of process development.

Conclusion: Selecting the Optimal Route

The choice between Route A and Route B for the synthesis of this compound depends on several factors, including the scale of production, cost considerations, and available expertise.

  • For laboratory-scale synthesis and rapid access to the intermediate, Route A offers a more direct approach, provided that an efficient method for isomer separation is available.

  • For large-scale industrial production , Route B is often favored due to the low cost of guanine. However, significant process optimization is required to address the challenges of regioselectivity and the handling of hazardous reagents.

Ultimately, a thorough evaluation of both routes, including a cost-of-goods analysis and a process safety assessment, is essential for selecting the most appropriate synthetic strategy for a given application.

References

A Comparative Guide to Analytical Methodologies for Famciclovir Impurity Profiling in Accordance with USP Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiviral drug development and manufacturing, ensuring the purity and safety of Active Pharmaceutical Ingredients (APIs) is paramount. For famciclovir, a prodrug of the antiviral agent penciclovir, stringent control of impurities is mandated by pharmacopeial standards to guarantee its therapeutic efficacy and minimize potential toxicity. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of famciclovir impurities, with a focus on conforming to the United States Pharmacopeia (USP) standards. Through an in-depth analysis of experimental data and protocols, we will explore the nuances of various techniques, offering researchers, scientists, and drug development professionals the insights needed to select and implement the most appropriate analytical strategies.

The Criticality of Impurity Profiling for Famciclovir

Impurities in a drug substance can originate from various sources, including the synthetic route, degradation of the API, or interaction with excipients.[1][2] These impurities, even at trace levels, can impact the drug's safety and efficacy.[1][3] The USP provides detailed monographs for famciclovir and its tablet formulations, outlining the acceptance criteria for known and unknown impurities.[4][5] Adherence to these standards is a regulatory requirement and a cornerstone of quality assurance in pharmaceutical manufacturing.[3]

USP-Specified Analytical Approach: A Baseline for Comparison

The current USP monograph for famciclovir tablets outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of organic impurities.[4][6] This method serves as the benchmark against which alternative and advanced techniques are often evaluated.

The USP method typically employs a C8 or C18 stationary phase with a gradient elution using a phosphate buffer and an organic modifier like acetonitrile.[7][8] Detection is commonly performed using a UV detector at 220 nm.[4] The monograph specifies system suitability requirements, including resolution between critical peak pairs (e.g., propionyl famciclovir and 6-chloro famciclovir) and the relative standard deviation of replicate injections, to ensure the method's performance.[4][7]

Key USP-Listed Impurities for Famciclovir

The USP monograph lists several potential impurities that must be monitored. These include process-related impurities and degradation products. Some of the key specified impurities are:

  • Famciclovir Related Compound A (Di-desacetyl Famciclovir): A potential process-related impurity.[9]

  • Famciclovir Related Compound B (Desacetyl Famciclovir): An intermediate or degradation product.[10]

  • Famciclovir Related Compound C: A known process impurity.[11]

  • Famciclovir Related Compound E and F: Other specified impurities.[5][12]

  • 6-Chloro famciclovir: A process-related impurity whose limit was widened by the USP to accommodate different FDA-approved products.[8]

Comparative Analysis of Analytical Techniques

While the USP HPLC-UV method is robust and widely implemented for routine quality control, alternative and complementary techniques can offer significant advantages in terms of sensitivity, specificity, and the ability to characterize unknown impurities.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV remains the gold standard for routine impurity analysis in quality control settings due to its simplicity, cost-effectiveness, and robustness.[13] Various studies have demonstrated the development and validation of stability-indicating HPLC methods for famciclovir, capable of separating the active ingredient from its degradation products formed under various stress conditions (acidic, alkaline, oxidative, and photolytic).[14]

Table 1: Comparison of HPLC-UV Method Parameters for Famciclovir Impurity Analysis

ParameterUSP Method[4]Alternative Method 1[14]Alternative Method 2[15]
Column 4.6-mm × 25-cm; 5-µm packing L7 (C8)C18, 250 mm × 4.6 mm, 5-μmRP-C18
Mobile Phase Gradient with Solution A (phosphate buffer pH 4.0) and Solution B (acetonitrile)Isocratic with Methanol: KH2PO4 buffer (pH 3.0) (35:65, v/v)Isocratic with Methanol: Water (75:25 v/v), pH 3.05
Flow Rate 1 mL/min1.0 mL/minNot Specified
Detection UV 220 nmUV 242 nmUV 221 nm
Key Feature Official pharmacopeial methodStability-indicatingSimpler mobile phase

The choice of column and mobile phase composition is critical for achieving optimal separation. While the USP method utilizes a gradient to resolve a wide range of impurities, isocratic methods can be simpler and faster for specific applications.[14] The development of a stability-indicating method, as demonstrated in forced degradation studies, is crucial to ensure that all potential degradation products are separated from the main famciclovir peak.[14][16][17]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification and characterization of unknown impurities, particularly those present at low levels, liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool.[3][18][19] LC-MS provides molecular weight information and fragmentation patterns, which are crucial for elucidating the structure of novel degradation products or process impurities.[20]

Forced degradation studies of famciclovir have utilized LC-MS to characterize the resulting degradants.[16] This technique is particularly valuable during drug development and for investigating out-of-specification results. Recent studies have also highlighted the use of LC-MS/MS for quantifying potential genotoxic impurities in penciclovir, the active metabolite of famciclovir, at very low levels.[21]

Table 2: Comparison of Analytical Techniques for Famciclovir Impurity Profiling

TechniquePrimary ApplicationAdvantagesLimitations
HPLC-UV Routine QC, Quantification of known impuritiesRobust, cost-effective, widely availableLower sensitivity for trace impurities, limited identification capabilities
LC-MS Identification of unknown impurities, structural elucidationHigh sensitivity and specificity, provides molecular weight informationHigher cost and complexity, may require more specialized expertise
UPLC High-throughput analysisFaster analysis times, reduced solvent consumptionHigher initial instrument cost
Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to traditional HPLC.[22] This can significantly reduce analysis time and solvent consumption, making it a "greener" and more efficient alternative for high-throughput screening and routine analysis.[22] A UPLC method has been developed and validated for the simultaneous determination of famciclovir and its degradation products, demonstrating the advantages of this technique in terms of speed and efficiency.[16]

Experimental Protocols: A Step-by-Step Approach

To provide a practical framework, the following section details a generalized workflow for the analysis of famciclovir impurities, drawing upon common practices and USP guidelines.

Experimental Workflow: HPLC-UV Analysis of Famciclovir Tablets

HPLC-UV Workflow for Famciclovir Impurity Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep 1. Weigh and finely powder Famciclovir tablets. dissolution 2. Dissolve in a suitable diluent (e.g., Solution A from USP monograph). [7] sample_prep->dissolution sonication 3. Sonicate to ensure complete dissolution. dissolution->sonication dilution 4. Dilute to the final concentration. sonication->dilution injection 5. Inject prepared samples and standards into the HPLC system. dilution->injection standard_prep Prepare Standard and System Suitability Solutions with USP Reference Standards. [4, 5, 6, 10] standard_prep->injection separation 6. Chromatographic separation on a C8 or C18 column using a gradient elution. [1, 7] injection->separation detection 7. Detect impurities using a UV detector at 220 nm. [7] separation->detection integration 8. Integrate peak areas in the chromatogram. detection->integration quantification 9. Quantify impurities based on the peak area of the famciclovir standard. [8] integration->quantification quantification->quantification comparison 10. Compare results against USP acceptance criteria. [7] quantification->comparison

Caption: Workflow for HPLC-UV analysis of famciclovir impurities.

Forced Degradation Study Protocol

Forced degradation studies are essential for developing stability-indicating methods.[23][24] A typical protocol involves subjecting the famciclovir drug substance to various stress conditions:

  • Acid Hydrolysis: Treat with 1M HCl at room temperature for a specified period (e.g., 2 hours), followed by neutralization.[14]

  • Base Hydrolysis: Treat with 0.1M NaOH at room temperature, followed by neutralization.[14]

  • Oxidative Degradation: Treat with a solution of hydrogen peroxide.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C for 6 hours).[16]

  • Photolytic Degradation: Expose the drug substance to UV and/or fluorescent light.[14]

The stressed samples are then analyzed by a suitable analytical method (e.g., HPLC or LC-MS) to identify and quantify the degradation products.[14][16]

Conclusion and Future Perspectives

Conformance to USP standards for famciclovir impurities is a non-negotiable aspect of pharmaceutical quality control. While the official USP HPLC-UV method provides a reliable framework for routine analysis, a comprehensive understanding of alternative and advanced techniques is crucial for robust drug development and troubleshooting.

The strategic implementation of HPLC, UPLC, and LC-MS allows for a multi-faceted approach to impurity profiling. HPLC-UV serves as the workhorse for quality control, while UPLC offers enhanced throughput and efficiency. LC-MS provides unparalleled capabilities for the identification of unknown impurities, which is critical for understanding degradation pathways and ensuring the comprehensive safety profile of the drug product.

Future trends in pharmaceutical analysis, such as the application of Quality by Design (QbD) principles and the adoption of greener analytical techniques, will continue to shape the landscape of impurity profiling.[22][25] By integrating these advanced methodologies and maintaining a rigorous adherence to pharmacopeial standards, the pharmaceutical industry can continue to ensure the delivery of safe and effective famciclovir to patients worldwide.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined below are grounded in established principles of laboratory safety and hazardous waste management. However, it is imperative to consult and adhere to all local, state, and federal regulations, as these may impose more stringent requirements.

Core Principle: Hazard-Based Waste Management

The fundamental principle governing the disposal of this compound is proactive hazard mitigation. Due to the lack of exhaustive toxicological data, we must operate under the precautionary principle. The compound's classification as a purine analogue places it in a category of substances known to have biological activity and potential toxicity.[5] Therefore, under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down a sanitary sewer.[6] All waste streams containing this compound must be segregated, clearly identified, and managed as regulated hazardous waste.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely manage the waste from the point of generation to its final disposition.

Step 2.1: Personal Protective Equipment (PPE) and Decontamination

Before handling the compound in any form (neat, in solution, or as waste), appropriate PPE must be worn. The causality here is direct exposure prevention.

  • Required PPE:

    • Eye Protection: Chemical safety goggles or a face shield. Standard safety glasses are insufficient.

    • Hand Protection: Nitrile or other chemically resistant gloves.

    • Body Protection: A lab coat, buttoned fully.

  • Decontamination: All non-disposable equipment (glassware, spatulas) must be decontaminated. A common effective method is a triple rinse with a suitable solvent (e.g., methanol or DMSO, in which the compound is slightly soluble[2]), followed by a final wash with soap and water. The solvent rinsate must be collected and disposed of as hazardous waste.

Step 2.2: Waste Collection and Segregation

Proper segregation at the point of generation is critical to prevent unintended chemical reactions and ensure compliant disposal.

  • Designate a Waste Container: Use a dedicated, chemically compatible container, typically glass or high-density polyethylene (HDPE), for collecting all waste streams containing 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine.[7]

  • Segregate Waste Types:

    • Solid Waste: Collect unused or expired neat compounds, contaminated consumables (e.g., weigh boats, wipes), and spill cleanup materials in the designated solid waste container.

    • Liquid Waste: Collect solutions and solvent rinsates in a separate, designated liquid waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers or acids).

  • Keep Containers Closed: Containers must be securely sealed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.

Step 2.3: Waste Labeling and Storage

Accurate labeling is a legal requirement and essential for safe handling by waste management personnel.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of its components and approximate concentrations.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) that is secure, well-ventilated, and away from general laboratory traffic.[7]

Step 2.4: Final Disposal

The final disposal of this chemical waste must be conducted by a licensed and certified hazardous waste management contractor.

  • Engage a Professional Vendor: Your institution's Environmental Health & Safety (EHS) office will have approved vendors for this purpose. Provide them with the Safety Data Sheet (SDS), if available, or at a minimum, the chemical name and CAS number.

  • Probable Disposal Method: The most appropriate and effective disposal method for this type of chlorinated organic compound is high-temperature incineration in a licensed hazardous waste incinerator.[7] This ensures the complete destruction of the molecule, preventing its release into the environment.

  • Empty Containers: Containers that held the neat compound are not considered "empty" by RCRA standards unless they have been triple-rinsed.[8] The rinsate from this process must be captured and treated as hazardous liquid waste. The rinsed container can then be managed according to institutional policy, which may still require disposal as hazardous waste.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (Small Quantity):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

    • Decontaminate the spill area using the triple-rinse method, collecting all rinsate as liquid hazardous waste.

  • Major Spill (Large Quantity):

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area. Do not attempt to clean up a large spill without specialized training and equipment.

Summary of Key Information

ParameterDataSource(s)
Chemical Name This compound[1][9][10]
CAS Number 97845-60-8[1][2][9]
Molecular Formula C₁₄H₁₈ClN₅O₄[1][2][3]
Molecular Weight 355.78 g/mol [1][2][3]
Known Hazards Data not readily available; treat as hazardous pharmaceutical waste.[2]
Storage (Neat) 2–8 °C, under inert gas (Nitrogen or Argon).[2]
Primary Disposal Route Collection by a licensed hazardous waste vendor.[7]
Recommended Treatment High-temperature incineration.[7]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of waste containing this compound.

G cluster_0 Point of Generation cluster_1 Waste Handling & Segregation cluster_2 Final Disposition Generate_Waste Waste Generated (Solid, Liquid, or Contaminated PPE) Wear_PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Step 2: Segregate Waste (Solid vs. Liquid) Wear_PPE->Segregate Collect in Designated Container Label Step 3: Label Container ('Hazardous Waste', Chemical Name, Date) Segregate->Label Contact_EHS Step 5: Contact EHS Office for Waste Pickup Store Step 4: Store in SAA (Sealed, Ventilated, Secure) Label->Store Store->Contact_EHS When container is full or per schedule Vendor_Collection Step 6: Licensed Vendor Collects Waste Contact_EHS->Vendor_Collection Incineration Step 7: Destruction via High-Temp Incineration Vendor_Collection->Incineration

References

Comprehensive Safety and Handling Guide for 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (CAS Number: 97845-60-8). As a known impurity in the synthesis of the antiviral agent Famciclovir, meticulous handling of this compound is paramount to ensure personnel safety and maintain experimental integrity.[1][2] This document synthesizes technical data with field-proven safety protocols to provide a comprehensive operational framework.

Hazard Identification and Risk Assessment: A Proactive Stance

The core structure, a 2-amino-6-chloropurine moiety, is considered a hazardous substance.[3] The primary risks associated with this class of compounds include:

  • Acute Toxicity (Oral): Harmful if swallowed. Animal studies on related compounds indicate that ingestion of small quantities could lead to serious health damage or be fatal.[3]

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation, characterized by redness, tearing, and pain.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]

  • Reproductive Toxicity: There is a potential for damage to fertility or the unborn child, a serious consideration that mandates stringent handling protocols.[4]

Quantitative Data Summary: Physicochemical Properties
PropertyValueSource
CAS Number 97845-60-8[1][6][7]
Molecular Formula C₁₄H₁₈ClN₅O₄[7][8]
Molecular Weight 355.78 g/mol [7][8]
Melting Point 132-134 °C[1]
Boiling Point 574.979 °C at 760 mmHg[1]
Storage Temperature 2–8 °C under inert gas[1]

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is the final and most direct barrier between the researcher and potential exposure.[9]

Core PPE Requirements
Protection TypeRecommended EquipmentRationale and Best Practices
Eye and Face Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashes.Protects against accidental splashes of solutions or airborne particles.
Skin and Body A long-sleeved, impermeable laboratory coat that closes in the back. Chemical-resistant apron (e.g., neoprene or PVC) for larger quantities or splash-prone procedures.Prevents skin contact and contamination of personal clothing.[10][11]
Hand Protection Chemotherapy-grade nitrile gloves tested to ASTM D6978 standard. Double-gloving is recommended.Provides a robust barrier against skin absorption. Gloves should be inspected before use and changed immediately upon contamination.[10]
Respiratory A NIOSH-approved respirator with a P100 filter is required if working outside of a certified chemical fume hood or if aerosolization is possible.Engineering controls are the primary method of respiratory protection; respirators are a crucial secondary measure.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure during the handling of this compound.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designated Handling Area (Fume Hood) gather_ppe Don Appropriate PPE prep_area->gather_ppe 1. Designate weigh Weigh Compound gather_ppe->weigh 2. Don dissolve Dissolve in Solvent weigh->dissolve 3. Handle reaction Perform Reaction dissolve->reaction 4. Prepare monitoring Monitor Reaction reaction->monitoring 5. Execute decontaminate Decontaminate Surfaces monitoring->decontaminate 6. Post-Reaction dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste 7. Clean doff_ppe Doff PPE Correctly dispose_waste->doff_ppe 8. Dispose wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9. Doff

Caption: A logical workflow for handling the target compound, from preparation to disposal.

Detailed Protocol
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • When weighing the solid, do so in a manner that minimizes dust generation. A weigh boat or paper inside a fume hood is recommended.

    • If creating a solution, add the solvent to the solid slowly to avoid splashing.

    • Keep containers tightly sealed when not in use.[3]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical final step in the safe handling of this compound.

Waste Segregation and Disposal Workflow

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generation solid_waste Contaminated PPE (gloves, etc.) Weigh paper, empty vials start->solid_waste liquid_waste Unused solutions Solvent rinses start->liquid_waste solid_container Labeled, Sealed Hazardous Solid Waste Container solid_waste->solid_container disposal_pickup Arrange for Pickup by Environmental Health & Safety solid_container->disposal_pickup liquid_container Labeled, Sealed Hazardous Liquid Waste Container (Halogenated or Non-halogenated as appropriate) liquid_waste->liquid_container liquid_container->disposal_pickup

Caption: A clear decision-making process for the segregation and disposal of waste.

Disposal Protocol
  • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh papers, pipette tips, contaminated lab coats) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Be mindful of compatibility with other waste streams.

  • Decontamination: All non-disposable equipment and work surfaces must be thoroughly decontaminated. A suitable solvent (e.g., ethanol or isopropanol) followed by soap and water is a common practice, but validation for this specific compound is recommended.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
Reactant of Route 2
Reactant of Route 2
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.